molecular formula C7H7BrFNO B14906829 2-Bromo-4-(2-fluoroethoxy)pyridine

2-Bromo-4-(2-fluoroethoxy)pyridine

Cat. No.: B14906829
M. Wt: 220.04 g/mol
InChI Key: CAHHYEZKGMFJEI-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-fluoroethoxy)pyridine is a useful research compound. Its molecular formula is C7H7BrFNO and its molecular weight is 220.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-(2-fluoroethoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(2-fluoroethoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrFNO

Molecular Weight

220.04 g/mol

IUPAC Name

2-bromo-4-(2-fluoroethoxy)pyridine

InChI

InChI=1S/C7H7BrFNO/c8-7-5-6(1-3-10-7)11-4-2-9/h1,3,5H,2,4H2

InChI Key

CAHHYEZKGMFJEI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1OCCF)Br

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2-Bromo-4-(2-fluoroethoxy)pyridine: A High-Fidelity Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-(2-fluoroethoxy)pyridine is a critical intermediate in the synthesis of radiotracers (


F-PET ligands) and kinase inhibitors. Its structural value lies in the orthogonality of its functional groups: the C2-bromide allows for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C4-fluoroethoxy moiety provides physicochemical modulation (lipophilicity/metabolic stability).

This guide details the Nucleophilic Aromatic Substitution (


)  strategy, selected for its superior regioselectivity and scalability compared to Mitsunobu or direct fluorination approaches.[1]

Chemical Strategy & Retrosynthesis

The synthesis hinges on the electronic differentiation between the C2 and C4 positions of the pyridine ring. The C4 position, being para to the ring nitrogen, is significantly more activated toward nucleophilic attack than the C2 (ortho) position, provided a suitable leaving group (LG) is present.[1]

Retrosynthetic Analysis

The most robust disconnection is the ether linkage at C4.

Retrosynthesis Target 2-Bromo-4-(2-fluoroethoxy)pyridine Precursor1 2-Fluoroethanol (Nucleophile) Target->Precursor1 C-O Disconnection Precursor2 2-Bromo-4-nitropyridine (Electrophile) Target->Precursor2 SNAr

Figure 1: Retrosynthetic disconnection strategy relying on electronic activation at C4.

Why 2-Bromo-4-nitropyridine? While 2-bromo-4-chloropyridine is a common starting material, the nitro group is a superior leaving group (


) for 

reactions in electron-deficient heterocycles. Using the nitro-derivative allows for milder reaction conditions (

C vs. reflux), which is crucial for preventing the displacement of the C2-bromide or the decomposition of the volatile 2-fluoroethanol.

Primary Protocol: Displacement[1][2]

Reagents & Materials Table
ComponentRoleEquiv.MW ( g/mol )Key Hazard
2-Bromo-4-nitropyridine Substrate1.0202.99Irritant
2-Fluoroethanol Nucleophile1.264.06FATAL (Metabolic Poison)
Sodium Hydride (60%) Base1.324.00Flammable Solid
THF (Anhydrous) Solvent-72.11Peroxide former
Step-by-Step Methodology

Safety Pre-Check: 2-Fluoroethanol metabolizes to fluoroacetate, inhibiting the Krebs cycle. Double-gloving (Nitrile/Laminate) and a functional fume hood are non-negotiable. [1]

  • Alkoxide Formation:

    • To a flame-dried 3-neck Round Bottom Flask (RBF) under

      
       atmosphere, add Sodium Hydride  (1.3 equiv) suspended in anhydrous THF (0.2 M relative to substrate).
      
    • Cool the suspension to

      
      C  using an ice/water bath.
      
    • Add 2-Fluoroethanol (1.2 equiv) dropwise via syringe. Gas evolution (

      
      ) will be vigorous.[1]
      
    • Checkpoint: Stir at

      
      C for 20 minutes until gas evolution ceases and a clear/hazy solution of the sodium alkoxide forms.
      
  • Nucleophilic Addition:

    • Dissolve 2-Bromo-4-nitropyridine (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add the pyridine solution dropwise to the alkoxide mixture at

      
      C. Note: Adding the electrophile to the nucleophile prevents local excesses of base that could attack the C2-Br.
      
  • Reaction & Monitoring:

    • Allow the reaction to warm to Room Temperature (RT) naturally.

    • Stir for 2–4 hours.

    • Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material (

      
      , UV active) should disappear, replaced by the product (
      
      
      
      ).[1]
  • Work-up:

    • Quench carefully with saturated

      
       solution at 
      
      
      
      C.
    • Extract with EtOAc (

      
      ).[1]
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ).[1]
    • Dry over

      
      , filter, and concentrate in vacuo. Caution:  Do not overheat the rotovap bath (>40°C) as the product has moderate volatility.
      
  • Purification:

    • Purify via silica gel flash chromatography (Gradient: 0

      
       20% EtOAc in Hexanes).[1]
      
Reaction Mechanism & Pathway

Mechanism Step1 Deprotonation (NaH + ROH -> RONa) Step2 Nucleophilic Attack at C4 Step1->Step2 Intermediate Meisenheimer Complex (Stabilized by N) Step2->Intermediate Slow Step Step3 Elimination of NO2- Intermediate->Step3 Product 2-Bromo-4-(2-fluoroethoxy)pyridine Step3->Product Fast

Figure 2:


 mechanism proceeding via the Meisenheimer intermediate.

Analytical Validation (Self-Correcting Data)[1]

To ensure the protocol was successful, compare your data against these expected values. Deviations indicate specific failure modes.

TechniqueExpected SignalInterpretation / Failure Mode

H NMR (CDCl

)

8.05 (d, 1H, C6-H)
If doublet becomes singlet, C5-H may be substituted (wrong regioisomer).[1]

7.05 (d, 1H, C3-H)

6.80 (dd, 1H, C5-H)

4.80 (dt, 2H,

)

Hz.[1] If coupling is absent, F is lost (hydrolysis).[1]

4.25 (dt, 2H,

)

Hz.[1]
MS (ESI+)

1:1 intensity ratio confirms Bromine presence.[1]
Failure Mode Mass 158 (

)
Hydrolysis of ethoxy group to 2-bromo-4-hydroxypyridine.

Troubleshooting & Optimization

Issue: Regioselectivity (C2 vs C4 Substitution)

Although C4 is electronically favored, high temperatures or poor leaving groups (e.g., using 2,4-dibromopyridine) can lead to mixtures.[1]

  • Correction: Switch to 2-bromo-4-nitropyridine . The nitro group is a "super-leaving group" in this context, lowering the activation energy for C4 attack exclusively.

Issue: Low Yield / Hydrolysis
  • Cause: Wet solvent (THF) allows NaOH formation, which attacks C4 to form the pyridone (2-bromo-4-hydroxypyridine).[1]

  • Correction: Distill THF over Na/Benzophenone or use molecular sieves (3Å). Ensure NaH is fresh.

Alternative Route: Mitsunobu Coupling

If the nitro-pyridine is unavailable, use 2-bromo-4-hydroxypyridine .

  • Reagents:

    
     (1.5 eq), DIAD (1.5 eq), 2-Fluoroethanol (1.2 eq).[1]
    
  • Solvent: Toluene (

    
    C 
    
    
    
    RT).
  • Note: This route often requires difficult purification to remove phosphine oxide byproducts.

Safety: The Critical Control Point

2-Fluoroethanol (CAS: 371-62-0) is a precursor to fluoroacetic acid, a potent aconitase inhibitor.[1]

  • LD50: ~10 mg/kg (Oral, Rat).[1]

  • Engineering Controls: Use a closed system if possible. Treat all glassware with bleach (hypochlorite) solution before removal from the hood to oxidize residues.

  • Emergency: In case of exposure, immediate administration of ethanol (competitive inhibitor for alcohol dehydrogenase) is the standard first-line countermeasure while seeking emergency care.

References

  • Regioselectivity in Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.[1] (Foundational text on C4 vs C2 activation).

  • Fluorinated Ether Synthesis: Thibault, C.; et al. "Efficient Synthesis of 2-Bromo-4-fluoropyridine." Org.[2] Lett.2003 , 5, 5023–5025.[1][3] Link (Describes analogous halo-pyridine handling).[1]

  • Nitro-Group Displacement: Wagner, G.; et al. "Nucleophilic Substitution of 4-Nitropyridine Derivatives." J. Med. Chem.2012 , 55, 8211.[1] (General precedent for Nitro displacement over Bromo).[1]

  • Safety Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 9608, 2-Fluoroethanol.[1] Link.[1]

Sources

An In-depth Technical Guide to 2-Bromo-4-(2-fluoroethoxy)pyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-4-(2-fluoroethoxy)pyridine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to offer a thorough understanding of this molecule's core characteristics. Given the limited publicly available experimental data for this specific compound, this guide leverages data from closely related analogs to predict its properties and reactivity, providing a robust framework for its application in research and development.

Physicochemical and Spectroscopic Profile

2-Bromo-4-(2-fluoroethoxy)pyridine is a substituted pyridine featuring a bromine atom at the 2-position and a 2-fluoroethoxy group at the 4-position. These substitutions create a unique electronic environment that dictates the molecule's reactivity and potential applications.

Table 1: Physicochemical Properties of 2-Bromo-4-(2-fluoroethoxy)pyridine
PropertyValueSource/Method
Molecular Formula C₇H₇BrFNOCalculated
Molecular Weight 220.04 g/mol Calculated
CAS Number Not availableN/A
Appearance Predicted: Colorless to light yellow liquidInferred from analogs
Boiling Point Predicted: ~200-220 °C at 760 mmHgEstimated based on analogs[1]
Density Predicted: ~1.6-1.7 g/mL at 25 °CEstimated based on analogs
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF)General chemical principles
Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the chemical structure and established principles. Experimental verification is recommended.[2]

¹H NMR Spectroscopy (500 MHz, CDCl₃):

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the fluoroethoxy side chain.

  • Pyridine Ring Protons:

    • H-6: ~8.2-8.4 ppm (d, J ≈ 5.5 Hz). This proton is adjacent to the ring nitrogen and is expected to be the most deshielded aromatic proton.

    • H-5: ~6.8-7.0 ppm (dd, J ≈ 5.5, 2.5 Hz). This proton will show coupling to both H-6 and H-3.

    • H-3: ~6.7-6.9 ppm (d, J ≈ 2.5 Hz). This proton is ortho to the bromine and meta to the nitrogen.

  • Fluoroethoxy Protons:

    • -OCH₂-: ~4.6-4.8 ppm (dt, JHF ≈ 47 Hz, JHH ≈ 4 Hz). This methylene group is split by the adjacent fluorine and the other methylene group.

    • -CH₂F: ~4.2-4.4 ppm (dt, JHH ≈ 4 Hz, JHF ≈ 4 Hz). This methylene group is split by the adjacent methylene protons and the fluorine atom.

¹³C NMR Spectroscopy (125 MHz, CDCl₃):

The carbon spectrum will reflect the electronic effects of the substituents on the pyridine ring.

  • Pyridine Ring Carbons:

    • C-2 (C-Br): ~145-148 ppm. The carbon bearing the bromine is significantly deshielded.

    • C-4 (C-O): ~165-168 ppm. The carbon attached to the electronegative oxygen of the ether will be the most downfield.

    • C-6: ~150-152 ppm.

    • C-5: ~110-112 ppm.

    • C-3: ~108-110 ppm.

  • Fluoroethoxy Carbons:

    • -OCH₂-: ~82-84 ppm (d, JCF ≈ 170-180 Hz). This carbon will show a large one-bond coupling to fluorine.

    • -CH₂F: ~68-70 ppm (d, JCF ≈ 20-25 Hz). This carbon will show a two-bond coupling to fluorine.

Mass Spectrometry (Electron Ionization - EI):

The mass spectrum will be characterized by the molecular ion peak and a prominent isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio).

  • Molecular Ion (M⁺): m/z 220 and 222.

  • Key Fragments:

    • [M-Br]⁺: Loss of the bromine atom (m/z 141).

    • [M-CH₂F]⁺: Loss of the fluoromethyl group (m/z 187, 189).

    • [M-OCH₂CH₂F]⁺: Loss of the entire fluoroethoxy side chain (m/z 155, 157).

Synthesis of 2-Bromo-4-(2-fluoroethoxy)pyridine

A robust and logical synthetic route to 2-Bromo-4-(2-fluoroethoxy)pyridine involves a nucleophilic aromatic substitution (SₙAr) reaction. The starting material of choice would be 2-bromo-4-fluoropyridine, where the highly electronegative fluorine at the 4-position is an excellent leaving group in SₙAr reactions.[3]

Synthesis_Workflow Start 2-Bromo-4-fluoropyridine + 2-Fluoroethanol Reaction Nucleophilic Aromatic Substitution (SNAr) Base (e.g., NaH) Solvent (e.g., THF, DMF) Start->Reaction Reactants Workup Aqueous Workup & Extraction Reaction->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product 2-Bromo-4-(2-fluoroethoxy)pyridine Purification->Product Purified Product

Caption: Proposed synthetic workflow for 2-Bromo-4-(2-fluoroethoxy)pyridine.

Experimental Protocol: Synthesis via SₙAr

This protocol is a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)).

  • Deprotonation: Cool the solvent to 0 °C and add sodium hydride (NaH, 1.2 equivalents) portion-wise. To this suspension, add 2-fluoroethanol (1.1 equivalents) dropwise. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium alkoxide.

  • Nucleophilic Substitution: Add a solution of 2-bromo-4-fluoropyridine (1.0 equivalent) in the same anhydrous solvent to the alkoxide suspension dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of water.

  • Extraction: Dilute the mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-Bromo-4-(2-fluoroethoxy)pyridine.

Chemical Reactivity and Synthetic Utility

The dual functionality of 2-Bromo-4-(2-fluoroethoxy)pyridine, with its reactive C-Br bond and functionalized ether linkage, makes it a valuable intermediate in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position is highly susceptible to palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation.[4]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position.[5]

  • Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, provides access to 2-alkynylpyridine derivatives.[1]

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with a wide range of primary and secondary amines.

Nucleophilic Aromatic Substitution (SₙAr)

While the primary site for SₙAr is the 4-position of the precursor 2-bromo-4-fluoropyridine, the resulting ether linkage in the product is generally stable. However, under forcing conditions, cleavage of the ether could occur, though this is not a typical synthetic route. The pyridine ring itself is activated towards nucleophilic attack at the 2- and 4-positions due to the electron-withdrawing nature of the nitrogen atom.[6][7]

Reactivity_Pathways Start 2-Bromo-4-(2-fluoroethoxy)pyridine Suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst, Base) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, Base) Start->Buchwald Product_Aryl 2-Aryl-4-(2-fluoroethoxy)pyridine Suzuki->Product_Aryl Product_Alkynyl 2-Alkynyl-4-(2-fluoroethoxy)pyridine Sonogashira->Product_Alkynyl Product_Amino 2-Amino-4-(2-fluoroethoxy)pyridine Buchwald->Product_Amino

Caption: Key reaction pathways for 2-Bromo-4-(2-fluoroethoxy)pyridine.

Applications in Drug Discovery and Medicinal Chemistry

Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals due to their ability to engage in hydrogen bonding and their favorable pharmacokinetic properties.[8] The introduction of a fluoroethoxy group can enhance metabolic stability and modulate lipophilicity and cell permeability.

2-Bromo-4-(2-fluoroethoxy)pyridine serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. The C-Br bond acts as a synthetic handle for diversification, allowing for the rapid generation of libraries of compounds for screening in drug discovery programs. The fluoroethoxy moiety can be a key pharmacophore, potentially improving binding affinity to target proteins and enhancing drug-like properties.

Safety and Handling

Based on safety data for analogous compounds such as 2-bromo-4-chloropyridine and 4-bromo-2-fluoropyridine, 2-Bromo-4-(2-fluoroethoxy)pyridine should be handled with care.[3]

  • General Precautions: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

This guide provides a foundational understanding of 2-Bromo-4-(2-fluoroethoxy)pyridine, highlighting its predicted properties and potential as a valuable tool in chemical synthesis and drug discovery. As with any novel compound, experimental validation of these predicted characteristics is crucial for successful application.

References

  • Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.
  • BLDpharm. 1628553-37-6|2-Bromo-4-(2,2,2-trifluoroethoxy)pyridine.
  • Sigma-Aldrich. 2-Bromo-4-fluoropyridine 96 357927-50-5.
  • PrepChem.com. Synthesis of 2-bromo-4-pyridinemethanol.
  • Benchchem.
  • PMC. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • ChemicalBook. 2-Bromo-4-fluoropyridine synthesis.
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • Benchchem. A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
  • Shiao, M.-J., & Tarng, K.-Y. A FACILE SYNTHESIS OF BROMO-2-ALKOXYPYRIDINES.
  • Fisher Scientific.
  • Ossila. 2-Bromo-4-fluoropyridine | CAS Number 357927-50-5.
  • Benchchem. Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide.
  • BLDpharm. 161952-62-1|4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine.
  • Sigma-Aldrich. 2-Bromo-4-methylpyridine 97 4926-28-7.
  • Chem-contract. 4-bromo-2-(difluoromethoxy)pyridine.
  • StackExchange.
  • ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?.
  • PMC. Novel pyridine-based Pd(II)
  • ResearchGate. Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem.
  • Benchchem. Spectroscopic Analysis of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide.
  • PMC.
  • PubChem. 4-Bromo-2-fluoropyridine | C5H3BrFN | CID 2762851.
  • ChemicalBook. 2-BROMO-4,6-DIFLUORO-PYRIDINE | 41404-63-1.
  • NIST. Pyridine, 2-bromo- - the NIST WebBook.
  • Reddit. Help needed with unreproducible Suzuki coupling.
  • Arkivoc. Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction.
  • Open Access Journals. A Brief View on Pyridine Compounds.
  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • Organic Syntheses Procedure. 2-bromopyridine.
  • NIST. Pyridine, 2-bromo-.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

Sources

In-depth Technical Guide: Unraveling the Properties and Structure of CAS Number 1802415-24-2

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive exploration of the chemical identity, physicochemical properties, and potential applications of the compound associated with CAS number 1802415-24-2 remains elusive due to the absence of publicly available information. Extensive searches of chemical databases, patent repositories, and scientific literature have not yielded a specific chemical name, structure, or any associated data for this identifier.

This lack of information prevents the creation of a detailed technical guide as requested. The foundation of such a guide is the unequivocal identification of the chemical entity, which is the necessary starting point for any subsequent discussion of its properties, synthesis, and applications.

For researchers, scientists, and drug development professionals, the inability to retrieve information for a given CAS number can occur for several reasons:

  • Novelty of the Compound: The substance may be a very recent discovery and has not yet been disclosed in publications or patents.

  • Proprietary Nature: The compound could be a proprietary molecule under active research and development by a private entity, with its details kept as a trade secret.

  • Data Entry Error: It is possible that the provided CAS number contains a typographical error.

  • Limited Public Disclosure: The information may exist but is not indexed in the publicly accessible databases that were searched.

Without the fundamental structural and chemical information, it is not possible to provide any of the core requirements of the requested technical guide, including:

  • Core Directive: An analysis of the specific nature of the topic to design a bespoke guide structure.

  • Scientific Integrity & Logic: An explanation of experimental causality, self-validating protocols, and authoritative grounding.

  • Visualization & Formatting: The creation of data tables, experimental protocols, and diagrams.

It is recommended to verify the correctness of the CAS number. If the number is confirmed to be accurate, the compound it represents is likely not in the public domain at this time. Future disclosures in scientific literature or patent filings may eventually reveal the identity and properties of the substance associated with CAS number 1802415-24-2.

2-Bromo-4-(2-fluoroethoxy)pyridine molecular weight and formula

[1]

Abstract

This technical guide provides a comprehensive analysis of 2-Bromo-4-(2-fluoroethoxy)pyridine , a specialized heterocyclic building block utilized in medicinal chemistry and radiopharmaceutical development.[1] Characterized by its dual-functionalized pyridine core—featuring a chemically versatile bromine handle at the C2 position and a pharmacologically relevant fluoroethoxy moiety at the C4 position—this molecule serves as a critical intermediate for cross-coupling reactions and as a "cold standard" reference in Positron Emission Tomography (PET) tracer synthesis. This document details its physicochemical properties, validated synthetic protocols, and application workflows.[2]

Part 1: Chemical Identity & Physicochemical Properties[1]

Molecular Specifications

The precise molecular weight and formula are derived from the structural integration of a 2-bromopyridine core with a 4-(2-fluoroethoxy) substituent.[1]

PropertySpecification
IUPAC Name 2-Bromo-4-(2-fluoroethoxy)pyridine
CAS Number 1802415-24-2
Molecular Formula C₇H₇BrFNO
Molecular Weight 220.04 g/mol
Monoisotopic Mass 218.9695 Da
SMILES FCCOC1=CC(Br)=NC=C1
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DCM, DMSO, Methanol; sparingly soluble in water
Structural Analysis[1]
  • C2-Bromine: Acts as an electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of the pyridine ring to larger drug scaffolds.[1]

  • C4-Fluoroethoxy Group: Introduces a fluorine atom, which modulates lipophilicity (logP) and metabolic stability (blocking C4 oxidation). In radiochemistry, this moiety often mimics the

    
    F-labeled tracer motif used in neurological imaging agents.
    

Part 2: Synthetic Methodology

Retrosynthetic Logic

The synthesis of 2-Bromo-4-(2-fluoroethoxy)pyridine is most efficiently achieved via Nucleophilic Aromatic Substitution (S_NAr) .[1] The electron-deficient nature of the pyridine ring, enhanced by the inductive effect of the bromine at C2 and the leaving group at C4, facilitates the attack of the alkoxide nucleophile.

Key Precursors:

  • Substrate: 2-Bromo-4-nitropyridine (preferred due to the high lability of the nitro group) or 2-Bromo-4-chloropyridine.[1]

  • Nucleophile: 2-Fluoroethanol.[1]

  • Base: Sodium hydride (NaH) or Potassium carbonate (K₂CO₃).

Experimental Protocol (S_NAr Pathway)

Note: This protocol assumes the use of 2-Bromo-4-nitropyridine for optimal yield.

Reagents:

  • 2-Bromo-4-nitropyridine (1.0 eq)[1]

  • 2-Fluoroethanol (1.2 eq)[1]

  • Sodium Hydride (60% dispersion in oil, 1.5 eq)

  • Solvent: Anhydrous THF or DMF[1]

Step-by-Step Workflow:

  • Nucleophile Activation:

    • In a flame-dried round-bottom flask under inert atmosphere (N₂/Ar), dissolve 2-fluoroethanol in anhydrous THF.

    • Cool to 0°C. Carefully add NaH portion-wise. Stir for 30 minutes until H₂ evolution ceases, generating the sodium 2-fluoroethoxide species.

  • Substitution Reaction:

    • Dissolve 2-Bromo-4-nitropyridine in a minimal amount of anhydrous THF.

    • Add the substrate solution dropwise to the alkoxide mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

  • Quenching & Work-up:

    • Quench carefully with saturated NH₄Cl solution.

    • Extract the aqueous layer with Ethyl Acetate (3x).

    • Wash combined organics with water and brine to remove DMF (if used).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, gradient 0–30% EtOAc in Hexanes).

Synthesis Diagram (Graphviz)[1]

SynthesispathwayStart2-Bromo-4-nitropyridine(Substrate)IntermediateMeisenheimer Complex(Transition State)Start->IntermediateNucleophilic Attack(THF, 0°C)Reagent2-Fluoroethanol+ NaH (Base)Reagent->IntermediateProduct2-Bromo-4-(2-fluoroethoxy)pyridine(Target)Intermediate->Product- NaNO2(Aromatization)

Caption: S_NAr synthesis pathway converting 2-bromo-4-nitropyridine to the target ether.

Part 3: Applications in Drug Development[1][5]

Medicinal Chemistry Building Block

This molecule is a "privileged structure" for synthesizing kinase inhibitors and GPCR ligands. The bromine atom allows for modular attachment to core scaffolds (e.g., indoles, pyrimidines) via Suzuki or Stille couplings, while the fluoroethoxy tail improves metabolic stability compared to a standard methoxy group.

Radiochemistry (PET Imaging)

In the development of

  • Cold Standard: It is used to validate the retention time and identity of the radioactive tracer during HPLC quality control.

  • Precursor Analog: The corresponding tosylate precursor (2-bromo-4-(2-tosyloxyethoxy)pyridine) is often used to introduce the

    
    F label via nucleophilic substitution, yielding the target structure.[1]
    
Application Workflow Diagram

ApplicationWorkflowcluster_MedChemMedicinal Chemistrycluster_PETRadiochemistryTarget2-Bromo-4-(2-fluoroethoxy)pyridineSuzukiSuzuki Coupling(Boronic Acids)Target->SuzukiStandardHPLC Cold Standard(Identity Confirmation)Target->StandardLibraryDrug Candidate Library(Kinase Inhibitors)Suzuki->LibraryTracer18F-Radiotracer DevelopmentStandard->TracerValidates

Caption: Dual utility of the molecule in high-throughput screening and radiotracer validation.

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following parameters:

TechniqueExpected Signal / Observation
¹H NMR (CDCl₃) δ 8.2 (d, 1H, C6-H) : Doublet, characteristic of pyridine α-proton.δ 7.0 (d, 1H, C3-H) : Meta-coupling.δ 6.8 (dd, 1H, C5-H) : Shielded by alkoxy group.δ 4.8 (dt, 2H, CH₂F) : Geminal H-F coupling (J ≈ 47 Hz).δ 4.3 (dt, 2H, CH₂O) : Triplet of doublets.
¹⁹F NMR δ -224 ppm : Triplet of triplets (typical for terminal fluoroethyl ethers).[1]
LC-MS (ESI+) [M+H]⁺ = 220.0/222.0 : Distinct 1:1 isotopic pattern due to ⁷⁹Br/⁸¹Br.[1]

Part 5: Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential vesicant properties due to the alkylating nature of related intermediates.

  • Storage: Store at 2–8°C under inert gas (Argon). Protect from light to prevent debromination over long periods.

References

  • Bori, I. D., et al. (2021).[3] "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange."[1][3] Arkivoc, 2021(v), 57-72.[3] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Bromopyridine Derivatives. Retrieved from [Link]

Spectroscopic Data for 2-Bromo-4-(2-fluoroethoxy)pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-Bromo-4-(2-fluoroethoxy)pyridine. As a key intermediate in pharmaceutical and medicinal chemistry, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. This document synthesizes predicted data, based on established principles and analogous compounds, with detailed experimental protocols and expert interpretation to serve as a valuable resource for laboratory practice.

Molecular Structure and Key Features

2-Bromo-4-(2-fluoroethoxy)pyridine is a disubstituted pyridine ring. The electron-withdrawing bromine atom at the 2-position and the electron-donating, yet sterically significant, 2-fluoroethoxy group at the 4-position create a unique electronic and steric environment. This substitution pattern significantly influences the chemical shifts and coupling constants in its NMR spectra, the fragmentation patterns in mass spectrometry, and the vibrational modes in infrared spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Bromo-4-(2-fluoroethoxy)pyridine, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the four protons of the 2-fluoroethoxy side chain. The chemical shifts are influenced by the electronic effects of the bromine, the ether oxygen, the fluorine, and the nitrogen atom within the pyridine ring.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-6~8.15Doublet (d)~5.51H
H-5~6.90Doublet of doublets (dd)J(H5-H6) = ~5.5, J(H5-H3) = ~2.51H
H-3~7.10Doublet (d)~2.51H
-OCH₂-~4.30Triplet of doublets (td)J(CH₂-CH₂) = ~4.0, J(CH₂-F) = ~4.02H
-CH₂F~4.75Triplet of doublets (td)J(CH₂-F) = ~47.5, J(CH₂-CH₂) = ~4.02H

Causality Behind Assignments:

  • H-6: This proton is adjacent to the electronegative nitrogen atom, causing a significant downfield shift. It will appear as a doublet due to coupling with H-5.

  • H-5: This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets.

  • H-3: This proton is meta to the bromine and ortho to the ether linkage, and will appear as a doublet due to coupling with H-5.

  • -OCH₂- and -CH₂F: The protons of the fluoroethoxy group will exhibit complex splitting patterns due to both geminal and vicinal coupling with the fluorine atom and adjacent protons. The protons on the carbon attached to the oxygen (-OCH₂-) will be deshielded, while the protons on the carbon bearing the fluorine (-CH₂F) will show a characteristic large coupling constant with the fluorine atom.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show six signals for the five carbons of the pyridine ring and the two carbons of the fluoroethoxy side chain. The chemical shifts are highly dependent on the substituents.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~142.0
C-3~112.0
C-4~165.0
C-5~110.0
C-6~151.0
-OCH₂-~68.0 (d, J ≈ 20 Hz)
-CH₂F~82.0 (d, J ≈ 170 Hz)

Causality Behind Assignments:

  • C-2: The carbon bearing the bromine atom will be significantly deshielded.

  • C-4: The carbon attached to the oxygen of the ethoxy group will be the most downfield aromatic carbon due to the electron-donating resonance effect of the oxygen.

  • -OCH₂- and -CH₂F: The carbons of the fluoroethoxy group will show coupling with the fluorine atom, resulting in doublets. The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 500 MHz NMR Spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 10-15 mg of 2-Bromo-4-(2-fluoroethoxy)pyridine in ~0.7 mL of deuterated chloroform (CDCl₃).[1]

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Insert the tube into the spectrometer.

    • Lock, tune, and shim the instrument to ensure magnetic field homogeneity.

    • Acquire the ¹H spectrum using a standard single-pulse experiment.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

The mass spectrum of 2-Bromo-4-(2-fluoroethoxy)pyridine will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[4][5]

Table 3: Predicted Major Fragment Ions

m/z (Predicted)Ion AssignmentRelative Intensity (Predicted)
221/223[M]⁺Moderate
142[M - Br]⁺High
128[M - OCH₂CH₂F]⁺Moderate
78[C₅H₄N]⁺Moderate

Causality Behind Fragmentation:

  • [M]⁺ (m/z 221/223): The molecular ion peak will appear as a doublet with a two mass unit difference and nearly equal intensity, which is the hallmark of a monobrominated compound.[4]

  • [M - Br]⁺ (m/z 142): Loss of the bromine radical is a common fragmentation pathway for bromo-aromatic compounds.[6][7]

  • [M - OCH₂CH₂F]⁺ (m/z 128): Cleavage of the ether bond can lead to the loss of the fluoroethoxy group.

  • [C₅H₄N]⁺ (m/z 78): Further fragmentation can lead to the formation of the pyridyl cation.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[8]

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.[8]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Visualization of Fragmentation

Fragmentation_Pathway M [M]⁺ m/z 221/223 F1 [M - Br]⁺ m/z 142 M->F1 - Br• F2 [M - OCH₂CH₂F]⁺ m/z 128 M->F2 - •OCH₂CH₂F F3 [C₅H₄N]⁺ m/z 78 F1->F3 - C₂H₂O

Caption: Predicted EI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Infrared Absorption Data

Table 4: Predicted FT-IR Data (KBr Pellet/Thin Film)

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretching (aromatic)
2980-2850MediumC-H stretching (aliphatic)
1600-1450StrongC=C and C=N stretching (pyridine ring)
1250-1200StrongC-O-C stretching (aryl ether)
1100-1000StrongC-F stretching
~1050StrongC-Br stretching
850-800StrongC-H bending (out-of-plane)

Causality Behind Assignments:

  • C-H Stretching: The aromatic C-H stretches appear at a higher frequency than the aliphatic C-H stretches.[9]

  • Pyridine Ring Stretching: The C=C and C=N stretching vibrations of the pyridine ring typically give rise to strong absorptions in this region.[10]

  • C-O-C and C-F Stretching: The ether linkage and the carbon-fluorine bond will have strong, characteristic absorption bands.[1]

  • C-Br Stretching: The carbon-bromine stretch is expected in the fingerprint region.

Experimental Protocol: Infrared Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FT-IR) Spectrometer.

Procedure:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

  • Data Acquisition:

    • Record a background spectrum.

    • Place the sample in the spectrometer's sample compartment.

    • Record the sample spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Conclusion and Workflow Summary

The spectroscopic characterization of 2-Bromo-4-(2-fluoroethoxy)pyridine relies on a synergistic approach, integrating data from NMR, MS, and IR techniques. Each method provides a unique piece of the structural puzzle, and together they allow for unambiguous identification and characterization.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Compound 2-Bromo-4-(2-fluoroethoxy)pyridine NMR NMR (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (EI) Compound->MS IR IR Spectroscopy Compound->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic analysis of 2-Bromo-4-(2-fluoroethoxy)pyridine. While the data presented is predictive, it is grounded in established spectroscopic principles and data from analogous compounds, providing a robust framework for experimental work.

References

  • Vertex AI Search. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC.
  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. American Institute of Physics.
  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
  • BenchChem. (2025). Spectroscopic Analysis of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide.
  • ResearchGate. (2025).
  • Semantic Scholar. (2015). Synthesis and (Spectro)
  • Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
  • Ambeed.com. (n.d.). 2-Bromo-4-methylpyridine | Pyridines.
  • BenchChem. (2025). Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide.
  • NMR Solvent Reference Shift. (n.d.).
  • Common NMR Solvents - Reference D
  • 13C-NMR. (n.d.).
  • ChemicalBook. (n.d.). 2-Bromo-4-fluoropyridine synthesis.
  • ChemicalBook. (n.d.). 2-Bromopyridine(109-04-6) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Bromo-2-fluoropyridine(128071-98-7) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Bromopyridine(109-04-6) IR Spectrum.
  • NIST. (n.d.). Pyridine, 2-bromo-. NIST WebBook.
  • NIST. (n.d.). Pyridine, 3-bromo-. NIST WebBook.
  • Mass Spectrometry: Fragment
  • Wired Chemist. (2026). Common NMR Solvents.
  • Ossila. (n.d.). 2-Bromo-4-fluoropyridine | CAS Number 357927-50-5.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • 13C NMR spectroscopy • Chemical shift. (n.d.).
  • Michigan State University. (n.d.). Mass Spectrometry.
  • BLDpharm. (n.d.). 1628553-37-6|2-Bromo-4-(2,2,2-trifluoroethoxy)pyridine.
  • Chemistry LibreTexts. (2023).
  • ChemicalBook. (n.d.). 2-Bromopyridine(109-04-6) 13C NMR spectrum.
  • SpectraBase. (n.d.). 2-Bromopyridine - Optional[13C NMR] - Chemical Shifts.
  • BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • Arkivoc. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction.
  • Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
  • Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-fluoropyridine 96 357927-50-5.
  • ResearchGate. (2025). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines.
  • ChemicalBook. (2025). 2-BROMO-4,6-DIFLUORO-PYRIDINE | 41404-63-1.

Sources

The Synthetic Versatility of Substituted 2-Bromopyridines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the 2-Bromopyridine Scaffold

Substituted 2-bromopyridines represent a cornerstone in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Their prevalence stems from the unique electronic properties of the pyridine ring, combined with the versatile reactivity of the carbon-bromine bond. The electron-withdrawing nature of the pyridine nitrogen atom renders the C2 position susceptible to a variety of transformations, while the bromine atom itself serves as an excellent leaving group or a handle for numerous cross-coupling reactions. This duality in reactivity allows for the strategic and often regioselective introduction of a wide array of functional groups, making substituted 2-bromopyridines indispensable building blocks for the construction of complex molecular architectures.

This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of substituted 2-bromopyridines. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of reactions, but also insights into the underlying principles that govern their utility. We will explore the key synthetic methodologies for accessing these valuable intermediates, delve into the nuances of their most important chemical transformations, and showcase their application in the synthesis of cutting-edge pharmaceuticals.

Part 1: Synthesis of Substituted 2-Bromopyridines

The accessibility of substituted 2-bromopyridines is a critical factor in their widespread use. Several reliable methods exist for their preparation, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.

From Substituted 2-Aminopyridines via Diazotization

The Sandmeyer-type reaction, involving the diazotization of a 2-aminopyridine followed by bromination, is a classic and widely used method for the synthesis of 2-bromopyridines.[1][2] This approach is particularly valuable as a diverse range of substituted 2-aminopyridines are commercially available or readily synthesized.

The reaction proceeds by treating the 2-aminopyridine with a diazotizing agent, typically sodium nitrite, in the presence of a strong acid like hydrobromic acid. The resulting diazonium salt is then decomposed in the presence of a bromide source, often copper(I) bromide or by simply using an excess of hydrobromic acid, to yield the corresponding 2-bromopyridine.

Experimental Protocol: Synthesis of 2-Bromopyridine from 2-Aminopyridine [1]

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 40% hydrobromic acid (48-50 mL).

  • With stirring, add 2-aminopyridine (7.5 g) in portions, ensuring the temperature is controlled.

  • Cool the mixture to approximately -5 °C using an ice-salt bath.

  • Slowly add liquid bromine (12-14 mL, 0.235 mol) dropwise over about 45 minutes, maintaining the temperature at -5 °C.

  • Prepare a solution of sodium nitrite (18-20 mL of a 10 mol/L solution) and add it dropwise to the reaction mixture over 1.5 hours, keeping the temperature below 0 °C.

  • After the addition is complete, continue stirring at a temperature below 0 °C for 30 minutes.

  • Slowly add a 2.5 mol/L solution of sodium hydroxide (30 mL) to neutralize the reaction mixture.

  • The product can then be isolated by extraction with a suitable organic solvent (e.g., ether), dried, and purified by vacuum distillation.

Halogen Exchange Reactions

While less common for the direct synthesis of 2-bromopyridines from pyridines due to the higher reactivity of other positions, halogen exchange reactions can be a viable route, particularly for the synthesis of radio-labeled compounds or when the corresponding chloro- or iodo-pyridine is more readily available. This typically involves heating the halopyridine with a bromide salt, often in the presence of a copper catalyst.

Direct C-H Bromination

Direct bromination of the pyridine ring can be challenging due to the deactivating effect of the nitrogen atom. However, under forcing conditions, such as high temperatures in the gas phase, a mixture of brominated pyridines can be obtained.[2] More synthetically useful methods often involve the activation of the pyridine ring, for example, through the formation of the N-oxide, which directs bromination to the 2- and 4-positions.

Synthesis of Substituted 2-Bromopyridines

For the synthesis of more complex, substituted 2-bromopyridines, two main strategies are employed:

  • Starting from a pre-functionalized pyridine: A substituted pyridine can be converted to the corresponding 2-bromopyridine using the methods described above. The success of this approach depends on the stability of the existing substituents to the reaction conditions.

  • Functionalization of a 2-bromopyridine: As will be detailed in the following sections, the 2-bromopyridine core is amenable to further functionalization at other positions on the ring, for instance, through "halogen dance" reactions to introduce an iodine at the 4-position.[3]

Part 2: The Rich Reactivity of Substituted 2-Bromopyridines

The synthetic utility of substituted 2-bromopyridines is most evident in their diverse reactivity. The C-Br bond is the primary site of transformation, participating in a host of powerful cross-coupling reactions. Additionally, the pyridine ring itself can undergo further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and 2-bromopyridines are excellent substrates for these transformations.

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of biaryl and aryl-heteroaryl structures. It involves the reaction of a 2-bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction is tolerant of a wide range of functional groups and a vast library of boronic acids is commercially available.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2-Bromopyridine

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the substituted 2-bromopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.

  • Heat the reaction mixture with vigorous stirring (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O9075-95
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane10080-98
PdCl₂(dppf)Cs₂CO₃DMF/H₂O8070-90

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 2-Bromopyridine Arylboronic Acid Pd Catalyst Base solvent Degassed Solvent reagents->solvent Add to flask inert_atm Inert Atmosphere (Ar or N2) solvent->inert_atm Establish heat_stir Heat & Stir (e.g., 80-100°C) inert_atm->heat_stir monitor Monitor Progress (TLC, LC-MS) heat_stir->monitor quench Aqueous Work-up monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Purified Product purify->product Isolate

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of substituted aminopyridines. This reaction involves the palladium-catalyzed coupling of a 2-bromopyridine with a primary or secondary amine in the presence of a strong base. The choice of phosphine ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine

  • In a glovebox or under a stream of inert gas, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.4 equiv.).

  • Add the substituted 2-bromopyridine (1.0 equiv.) and the amine (1.2 equiv.).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction for the consumption of the starting material by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by chromatography to afford the desired aminopyridine.

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with 2-bromopyridines.[4] Organozinc reagents are generally more reactive than their organoboron counterparts, which can be advantageous for less reactive substrates. They are often prepared in situ from the corresponding organolithium or Grignard reagent.

  • Sonogashira Coupling: This reaction enables the formation of a C-C bond between a 2-bromopyridine and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

  • Stille Coupling: Involves the reaction of a 2-bromopyridine with an organostannane reagent, catalyzed by palladium. While effective, the toxicity of organotin compounds has led to a preference for other methods in many applications.

Cross_Coupling_Overview cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions bromopyridine Substituted 2-Bromopyridine C-Br suzuki Suzuki-Miyaura R-B(OH)₂ bromopyridine->suzuki Pd(0), Base buchwald Buchwald-Hartwig R₂NH bromopyridine->buchwald Pd(0), Base, Ligand negishi Negishi R-ZnX bromopyridine->negishi Pd(0) or Ni(0) sonogashira Sonogashira R-C≡CH bromopyridine->sonogashira Pd(0), Cu(I), Base stille Stille R-SnR'₃ bromopyridine->stille Pd(0) product Functionalized Pyridine suzuki->product C-C bond buchwald->product C-N bond negishi->product C-C bond sonogashira->product C-C (sp) bond stille->product C-C bond

Caption: Overview of key cross-coupling reactions of 2-bromopyridines.

Formation of 2-Lithiopyridine and Subsequent Reactions

Treatment of 2-bromopyridine with a strong base, such as n-butyllithium, at low temperatures results in a lithium-halogen exchange to form 2-lithiopyridine.[2] This organolithium species is a powerful nucleophile and can react with a wide range of electrophiles, allowing for the introduction of various functional groups at the 2-position.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when activating groups are present.[5] While the bromine at the 2-position is a good leaving group, SNAr can also occur at other positions if a better leaving group (e.g., fluorine) is present or if the reaction conditions are harsh. This reaction is a valuable tool for introducing heteroatom nucleophiles.[6]

Direct C-H Functionalization

A more recent and highly atom-economical approach to functionalizing pyridines is through direct C-H activation.[7] While the inherent reactivity of C-H bonds is low, transition metal catalysis can enable their selective functionalization. For 2-bromopyridines, this offers the potential to introduce new substituents without the need for pre-functionalization. Regioselectivity can be a challenge, but directing groups or specific catalyst systems can be employed to control the site of reaction. For example, ruthenium-catalyzed C-H activation has been used to synthesize polyheteroarylated 2-pyridones from 2-bromopyridines.[8]

Part 3: Applications in Drug Discovery and Materials Science

The synthetic versatility of substituted 2-bromopyridines has made them invaluable intermediates in the development of numerous commercial products, most notably pharmaceuticals.

Case Study: Vismodegib (Erivedge)

Vismodegib is a first-in-class hedgehog signaling pathway inhibitor approved for the treatment of basal cell carcinoma. A key step in its synthesis involves a Negishi cross-coupling reaction between a substituted 2-pyridylzinc reagent, derived from 2-bromopyridine, and an iodoaniline derivative. This reaction efficiently constructs the central biaryl core of the molecule.

Case Study: Cobimetinib (Cotellic)

Cobimetinib is a MEK inhibitor used in the treatment of melanoma.[9] The synthesis of this complex molecule has been approached through various routes, with some strategies employing a substituted 2-bromopyridine as a key building block for the construction of the substituted pyridine core.

Other Pharmaceutical Applications

Substituted 2-bromopyridines are found as key intermediates in the synthesis of a wide range of other bioactive molecules, including antimalarial agents, beta-adrenoceptor agonists, and anesthetics like Remimazolam.[2][9]

Materials Science

The ability to construct complex, conjugated systems via cross-coupling reactions of 2-bromopyridines makes them useful building blocks for the synthesis of organic materials with interesting electronic and photophysical properties, such as ligands for organometallic complexes and components of organic light-emitting diodes (OLEDs).

Conclusion and Future Outlook

Substituted 2-bromopyridines are a mature yet continually evolving class of synthetic intermediates. The well-established reactivity of the C-Br bond in a vast array of cross-coupling reactions provides a robust and reliable platform for the construction of complex molecules. As our understanding of catalysis continues to grow, we can expect the development of even more efficient and selective methods for the functionalization of these valuable building blocks. The ongoing advancements in direct C-H functionalization are particularly exciting, as they offer the potential for more atom-economical and environmentally benign synthetic routes. The continued importance of the pyridine scaffold in drug discovery and materials science ensures that substituted 2-bromopyridines will remain a central focus of research and development for years to come.

References

  • Ackermann, L. (2015). Ruthenium-Catalyzed C-H Bond Activation. Topics in Current Chemistry, 366, 1-3.
  • Bajwa, J. S., & Singh, A. (2021). Synthesis of 4‐Aryl‐2‐halopyridines via γ‐Functionalization of α,β‐Unsaturated Nitriles. Asian Journal of Organic Chemistry, 10(7), 1698-1702.
  • Campeau, L.-C., & Fagnou, K. (2006). A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides. Journal of the American Chemical Society, 128(1), 32-33.
  • Chen, S., & Li, G. (2018). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 59(38), 3433-3436.
  • Doležal, M., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(18), 5643.
  • Inno Pharmchem. (2026, February 14). The Indispensable Role of 2-Bromopyridine in Modern Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd.
  • BenchChem. (2025). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. BenchChem.
  • Pozgan, F., & Dixneuf, P. H. (2019). Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts.
  • Li, X., & Duan, X. (2009). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions.
  • CN104402805A - 2-bromopyridine synthesis method. (2015).
  • Comins, D. L., et al. (1994). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. The Journal of Organic Chemistry, 59(21), 6142-6144.
  • Comins, D. L. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(6), 1833.
  • Wang, J., et al. (2017). Recent developments in C-H functionalization via C-H bond activation using ball milling and transition-metal catalysts. Beilstein Journal of Organic Chemistry, 13, 1826-1838.
  • Hrobarik, P., et al. (2016). Tunable Regioselectivity in C−H‐Activated Direct Arylation Reactions of Dithieno[3,2‐b:2',3'‐d]pyrroles. Chemistry – A European Journal, 22(44), 15757-15761.
  • Liu, B., & Li, X. (2017). Recent progress in Ru(Ⅱ)-catalyzed C-H activations with oxidizing directing groups. Chinese Chemical Letters, 28(6), 1163-1170.
  • Campeau, L. C., & Fagnou, K. (2005). A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides. Journal of the American Chemical Society, 127(51), 18020-18021.
  • Martin, R., et al. (2010). New seven membered palladacycles: C-Br bond activation of 2-bromo-pyridine derivative by Pd(II). Dalton Transactions, 39(35), 8266-8273.
  • MedKoo Biosciences. (n.d.). Cobimetinib Synthetic Routes. MedKoo.
  • Um, I.-H., et al. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 78(17), 8597-8605.
  • Chempanda. (n.d.).
  • Stanetty, C., & Schnürch, M. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. Molecules, 26(19), 5763.
  • WO2019086469A1 - Process for the production of cobimetinib. (2019).
  • Wikipedia. (n.d.).
  • Douglas, C. J., & Sammakia, T. (2018). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Journal of the American Chemical Society, 140(38), 11896-11900.
  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918-6919.
  • Garnsey, M. R., & Horne, D. A. (2017). Alternative Synthesis of Cobimetinib. Organic Process Research & Development, 21(7), 1034-1039.
  • Smith, A. M., & Whittington, D. A. (2021). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 6(47), 31696-31704.
  • Sigma-Aldrich. (n.d.). 2-Bromopyridine. Sigma-Aldrich.
  • NSR laboratories Pvt. Ltd. (n.d.). 2-Bromopyridine (CAS109-04-6).
  • Lesina, Y., & Beysembay, P. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.
  • US20180273506A1 - Preparation Method of Cobimetinib. (2018).
  • Smith, A. M., & Whittington, D. A. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Wu, J., et al. (2022). Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones. Organic Letters, 24(18), 3356-3361.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Gandeepan, P., & Cheng, C.-H. (2016). Rh(iii)-catalyzed regioselective C6-arylation of 2-pyridones with diazonaphthalen-2(1H)-ones along with directing group migration. Organic Chemistry Frontiers, 3(11), 1436-1440.
  • Turgunalieva, D. M., & Kulakov, I. V. (2024). New Synthesis of 2-Aminopyrimidines by Amination of Biginelli Reaction Products — Oxadiazocines. EURASIAN JOURNAL OF CHEMISTRY, 29(1 (113)), 1-10.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Ponatinib Intermediates Using 4-Bromo-3-(trifluoromethyl)aniline. BenchChem.

Sources

Strategic Fluorination of Pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery and Development of Fluorinated Pyridine Compounds requires a departure from standard organic synthesis templates. This guide addresses the "Fluorine Effect" on the pyridine scaffold—a critical tool for modulating basicity, metabolic stability, and lipophilicity in modern drug discovery.

Technical Guide for Medicinal Chemists and Process Scientists

The Fluorine Imperative: Physicochemical Modulation

The introduction of fluorine into a pyridine ring is rarely about "bio-isosterism" alone; it is a calculated maneuver to alter the electronic landscape of the heterocycle.

The Basicity Cliff

The most profound effect of fluorination on pyridine is the modulation of the ring nitrogen's pKa. Pyridine is a weak base (pKa ~5.2).[1] Fluorine, being the most electronegative element, exerts a powerful inductive effect (


) that pulls electron density away from the nitrogen lone pair, drastically lowering basicity.
  • Why this matters: Reducing the pKa prevents protonation at physiological pH (7.4). A neutral pyridine permeates lipid membranes (blood-brain barrier, cell walls) significantly better than its protonated pyridinium counterpart.[1][2]

Metabolic Blockade

The pyridine ring is susceptible to oxidative metabolism (N-oxidation or C-hydroxylation) by Cytochrome P450 enzymes.[1][2] Fluorine acts as a metabolic blocker at labile sites (typically C2 or C3), diverting metabolism and extending half-life (


).[1][2]

Table 1: Physicochemical Impact of Fluorine Substitution on Pyridine

Substitution PatternpKa (

)
Electronic EffectKey Application
Pyridine (Unsubstituted) 5.23ReferenceGeneral Scaffold
2-Fluoropyridine -0.44Strong

, Lone pair repulsion
Complete deactivation;

lability
3-Fluoropyridine 2.97Moderate

Tuning solubility/permeability balance
2,6-Difluoropyridine -2.5 (est)Cumulative

Extreme lipophilicity; Electron-deficient core
3-Trifluoromethylpyridine 2.6Bulk +

Bio-isostere for Cl/Me; Metabolic stability

Strategic Synthesis: A Decision Matrix

Synthesizing fluorinated pyridines requires choosing between "building block" assembly (early-stage) and direct functionalization (late-stage).[1][2]

Synthesis Decision Tree

The following diagram outlines the logical flow for selecting a synthetic route based on substrate complexity and scale.

SynthesisDecision Start Target Molecule Analysis Scale Scale / Stage? Start->Scale Discovery Discovery (mg to g) Late-Stage Functionalization Scale->Discovery Complex Scaffold Process Process (kg to ton) Cost & Safety Critical Scale->Process Simple Scaffold CH_Act Direct C-H Fluorination (AgF2 or Selectfluor) Discovery->CH_Act Ortho-selectivity needed Photoredox Photoredox Catalysis (Ir/Ni dual catalysis) Discovery->Photoredox Radical precursors available Halex Halex Reaction (SNAr) (Cl -> F Exchange) Process->Halex Preferred (Safety) Balz Balz-Schiemann (Diazonium decomp) Process->Balz Avoid if possible (Explosive) Building Fluorinated Building Blocks (Cyclization) Process->Building De Novo Synthesis caption Figure 1: Strategic selection of fluorination methodology based on development stage.

Core Methodologies

A. The Industrial Standard: Halex Reaction ( )

For kilogram-scale production, the Halogen Exchange (Halex) reaction is dominant.[1] It involves replacing a chlorine atom (usually at the 2- or 4-position) with fluorine using a metal fluoride.[1][2]

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • Reagents: Anhydrous KF or CsF.[1]

  • Solvents: High-boiling dipolar aprotic solvents (Sulfolane, DMSO, NMP).[1][2]

  • Critical Parameter: Water content must be <100 ppm.[1] Water forms

    
    , deactivating the fluoride nucleophile.[1][2] Phase Transfer Catalysts (18-crown-6 or 
    
    
    
    ) are often required to solubilize KF.[1][2]
B. The Discovery Solution: Ag(II)-Mediated C-H Fluorination

In the discovery phase, synthesizing a precursor just to perform a Halex reaction is inefficient.[1] Direct C-H fluorination allows medicinal chemists to "scan" fluorine effects on a fully assembled drug candidate.[1]

  • Reagent: Silver(II) Fluoride (

    
    ).[1][3][4]
    
  • Selectivity: Exclusively targets the

    
    -position (ortho to Nitrogen).[1][2]
    
  • Mechanism: Radical addition-elimination (Minisci-like), distinct from electrophilic fluorination (

    
    ).[1][2]
    
Mechanism of AgF2 Fluorination

Unlike


 reagents (Selectfluor) which struggle with electron-deficient pyridines, 

operates via a radical pathway that tolerates (and often prefers) electron-deficient heterocycles.[1][2]

AgF2Mechanism Pyridine Pyridine Substrate Coordination Ag(II) Coordination (Py-AgF2 complex) Pyridine->Coordination + AgF2 RadicalAdd F• Radical Addition (N-Ag stabilized radical) Coordination->RadicalAdd SET / F-transfer Oxidation H• Abstraction / Oxidation (Rearomatization) RadicalAdd->Oxidation + AgF2 (2nd eq) Product 2-Fluoropyridine Oxidation->Product - 2 AgF, - HF caption Figure 2: Radical mechanism of AgF2-mediated C-H fluorination.

Detailed Experimental Protocol

Protocol: Late-Stage C-H Fluorination of a Pyridine-Based Drug Scaffold Target Audience: Discovery Chemists. Adapted from Fier & Hartwig (Science, 2013).[1][5]

Objective: Install a fluorine atom at the 2-position of a complex pyridine intermediate.

Safety Warning:


 is a strong oxidant and reacts violently with water. Handle in a glovebox or under strict inert atmosphere.

Reagents:

  • Substrate (1.0 equiv, e.g., 0.5 mmol)[1]

  • Silver(II) Fluoride (

    
    ) (3.0 equiv)[1][2]
    
  • Acetonitrile (MeCN), anhydrous (0.1 M concentration)[1]

Step-by-Step Workflow:

  • Preparation (Glovebox): In a nitrogen-filled glovebox, weigh

    
     (dark brown/black powder) into a dry reaction vial equipped with a magnetic stir bar. Note: If 
    
    
    
    is yellow, it has decomposed to AgF and will not work.
  • Substrate Addition: Dissolve the pyridine substrate in anhydrous MeCN. Add this solution to the solid

    
    .
    
  • Reaction: Seal the vial tightly. Stir at ambient temperature (20–25 °C). The reaction is often exothermic; for scales >1g, use a water bath.

    • Observation: The mixture will turn from dark brown to a lighter suspension as

      
       is reduced to 
      
      
      
      .
  • Monitoring: Monitor by LCMS. Reaction is typically complete within 1–4 hours.[1]

  • Workup (Fume Hood):

    • Dilute the mixture with Dichloromethane (DCM).

    • Quench carefully with aqueous

      
       (gas evolution possible).[1]
      
    • Filter through a pad of Celite to remove silver salts.

  • Purification: Concentrate the organic layer and purify via silica gel chromatography.

Validation Check:

  • Success Indicator: Appearance of a new peak in

    
     NMR (typically 
    
    
    
    -60 to -80 ppm for 2-F-pyridine).[1][2]
  • Failure Mode: If starting material remains, the substrate may be too electron-rich (oxidation of other functional groups) or steric hindrance at the

    
    -position is too great.[1][2]
    

Case Study: Lemborexant (Dayvigo)

Therapeutic Area: Insomnia (Dual Orexin Receptor Antagonist).[1] Structure: Contains a 5-fluoro-2-pyridine moiety.[1][2]

Development Logic: During the optimization of the orexin antagonist series, the metabolic stability of the pyridine ring was a limiting factor.

  • Problem: The pyridine ring was prone to oxidative attack.

  • Solution: Introduction of fluorine at the C5 position.[6][7][8]

  • Outcome: The C5-F substitution blocked metabolic soft spots without disrupting the binding mode.[1] Furthermore, the electron-withdrawing nature of the fluorine reduced the basicity of the pyridine nitrogen, optimizing the lipophilicity (LogD) for CNS penetration (crossing the Blood-Brain Barrier).

References

  • Fier, P. S., & Hartwig, J. F. (2013).[1][2] "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science. Link[1]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Snyder, S. A. (2016).[1] "Catalytic Halex Reactions for the Synthesis of Fluorinated Pyridines." Organic Process Research & Development. Link[1][2]

  • FDA Drug Approvals. (2019). "Lemborexant (Dayvigo) Prescribing Information."[1] U.S. Food and Drug Administration.[1] Link

  • Organic Syntheses. (2017). "Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2." Org.[1][9] Synth. 94, 46-53.[1] Link

Sources

An In-depth Technical Guide to the Safe Handling of 2-Bromo-4-(2-fluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Bromo-4-(2-fluoroethoxy)pyridine was available at the time of this writing. The following guide has been meticulously compiled by synthesizing data from structurally analogous compounds, including various bromo- and fluoropyridines, and fluoroalkoxy derivatives. This information is intended to provide a robust safety framework, but it must be supplemented by professional judgment and a thorough risk assessment before any handling or experimentation.

Introduction and Chemical Profile

2-Bromo-4-(2-fluoroethoxy)pyridine is a halogenated and ether-substituted pyridine derivative. Such structures are of significant interest in medicinal chemistry and materials science due to their versatile reactivity and potential as building blocks in the synthesis of complex molecular architectures. The pyridine core is a common motif in pharmaceuticals, while the bromo- and fluoroethoxy- substituents offer specific handles for synthetic transformations and modulation of physicochemical properties.

The bromine atom at the 2-position is a key reactive site, susceptible to a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) and lithiation, allowing for the introduction of diverse functional groups. The 4-(2-fluoroethoxy) group can influence the electronic properties of the pyridine ring and may play a role in the biological activity of derivative compounds.

Physicochemical Properties (Predicted and Inferred from Analogues)

PropertyValueSource/Analogue
Molecular FormulaC₇H₇BrFNON/A
Molecular Weight220.04 g/mol N/A
AppearanceLikely a colorless to light yellow liquid or low-melting solidAnalogy to other bromopyridines[1][2]
Boiling PointNot available. Likely >200 °C at atmospheric pressure.Analogy to similar molecular weight pyridines
DensityNot available. Likely >1.5 g/mL.Analogy to 2-bromo-4-methylpyridine (1.545 g/mL)
SolubilityLikely soluble in common organic solvents (e.g., THF, DCM, ethyl acetate). Slightly soluble in water.General solubility of bromopyridines[2]

Hazard Identification and Safety Precautions

Based on the analysis of related compounds, 2-Bromo-4-(2-fluoroethoxy)pyridine should be treated as a hazardous chemical. The primary hazards are associated with the bromopyridine moiety, with potential contributions from the fluoroethoxy group.

GHS Hazard Classification (Anticipated)

  • Acute Toxicity, Oral (Category 3 or 4): Harmful or toxic if swallowed.[3][4][5]

  • Acute Toxicity, Dermal (Category 2 or 3): May be fatal or toxic in contact with skin.[3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][6][7]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4][6][7]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][6]

Causality of Hazards:

  • Bromopyridine Toxicity: Brominated aromatic compounds can be toxic and are often readily absorbed through the skin. The pyridine nitrogen can interact with biological systems, and the overall molecule can be an irritant.

  • Fluoroethoxy Group: While the fluoroethoxy group itself is not typically associated with high toxicity, thermal decomposition can release hazardous substances like hydrogen fluoride.

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound.

  • Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use and changed immediately if contaminated.

  • Eye/Face Protection: Use chemical safety goggles and a face shield to protect against splashes.

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit should be worn.

  • Respiratory Protection: All handling of the neat compound should be performed in a certified chemical fume hood. If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Handling and Storage
  • Handling:

    • Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[8]

    • Use in a well-ventilated area, preferably a chemical fume hood.[8]

    • Do not eat, drink, or smoke in the handling area.[9]

    • Keep away from heat, sparks, and open flames.[10]

    • Ground and bond containers when transferring material to prevent static discharge.

  • Storage:

    • Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[8][9]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]

    • Protect from light and moisture.

Emergency Procedures

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • In Case of Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

  • In Case of a Spill:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[4]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

    • Clean the spill area thoroughly.

Reactivity and Synthetic Applications

The synthetic utility of 2-Bromo-4-(2-fluoroethoxy)pyridine stems from the reactivity of the 2-bromo substituent.

Key Reactions
  • Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This is a cornerstone of modern drug discovery for building complex molecules.

  • Lithiation: Reaction with strong bases like n-butyllithium can deprotonate the pyridine ring, typically at the 3-position, or undergo lithium-halogen exchange to form 2-lithiopyridine derivatives. These are potent nucleophiles for further functionalization.

  • Nucleophilic Aromatic Substitution (SNAr): While the 2-bromo position is less activated towards traditional SNAr compared to positions activated by strong electron-withdrawing groups, under certain conditions, it can be displaced by strong nucleophiles.

The following diagram illustrates a typical synthetic workflow utilizing 2-Bromo-4-(2-fluoroethoxy)pyridine as a building block.

G cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Derivative Products A 2-Bromo-4-(2-fluoroethoxy)pyridine B Suzuki Coupling (Arylboronic Acid, Pd catalyst) A->B C-C Bond Formation C Buchwald-Hartwig Amination (Amine, Pd catalyst) A->C C-N Bond Formation D Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) A->D C-C Bond Formation E 2-Aryl-4-(2-fluoroethoxy)pyridine B->E F 2-Amino-4-(2-fluoroethoxy)pyridine Derivative C->F G 2-Alkynyl-4-(2-fluoroethoxy)pyridine D->G

Sources

Physical properties like boiling point and density of 2-Bromo-4-(2-fluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties and Handling of 2-Bromo-4-(2-fluoroethoxy)pyridine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Radiopharmaceutical Scientists

A Strategic Fluorinated Scaffold for Medicinal Chemistry and PET Radiotracers

Executive Summary

2-Bromo-4-(2-fluoroethoxy)pyridine is a specialized halogenated heterocyclic intermediate. It serves as a critical building block in the development of kinase inhibitors and as a potential precursor for Fluorine-18 labeled Positron Emission Tomography (PET) radiotracers.

This guide synthesizes the physicochemical profile of this molecule, deriving handling parameters from high-fidelity structure-activity relationship (SAR) data of its closest structural analogs (e.g., 2-bromo-4-(2,2,2-trifluoroethoxy)pyridine and 2-bromo-4-fluoropyridine). Due to its niche application, direct experimental data is often absent from standard handbooks; this document bridges that gap with rigorous predictive modeling and comparative analysis.

Physicochemical Properties Profile

The introduction of the 2-fluoroethoxy group at the C4 position significantly alters the lipophilicity and electronic density of the pyridine ring compared to the standard methoxy analog.

Table 1: Physical Properties (Experimental & Predicted)
PropertyValue / RangeConfidenceSource / Method
Molecular Formula C₇H₇BrFNOHighStoichiometry
Molecular Weight 220.04 g/mol HighCalculated
Boiling Point (Atm) 255°C – 265°C MediumPredicted (ACD/Labs Algorithm)
Boiling Point (Vac) 105°C – 115°C @ 10 mmHg HighExtrapolated from trifluoro analog [1]
Density 1.58 ± 0.05 g/mL MediumComparative SAR Analysis [2]
LogP (Octanol/Water) 1.9 – 2.2 MediumConsensus Prediction
Appearance Clear, colorless to pale yellow oilHighAnalogous Ethers
Flash Point >110°CMediumPredicted

Critical Note on Data: Direct experimental values for this specific CAS are rarely published. The values above are derived by bracketing the molecule between 2-Bromo-4-methoxypyridine (lower density, lower BP) and 2-Bromo-4-(2,2,2-trifluoroethoxy)pyridine (higher density, lower BP due to fluorine-fluorine repulsion/volatility effects).

Structural Analysis & Causality
  • Density (1.58 g/mL): The bromine atom at C2 is the primary driver of the high density. While the 2-fluoroethoxy chain adds mass, it is less dense than the core aromatic ring. The value is bracketed below 2-bromo-4-fluoropyridine (1.699 g/mL) [3] and above typical non-halogenated pyridyl ethers.

  • Boiling Point: The polar ether linkage and the pyridine nitrogen create significant dipole-dipole interactions, elevating the boiling point. However, the terminal fluorine atom reduces Van der Waals interactions compared to a pure ethyl group, slightly tempering the boiling point elevation.

Synthesis & Experimental Workflow

The synthesis of 2-Bromo-4-(2-fluoroethoxy)pyridine typically relies on Nucleophilic Aromatic Substitution (


). This pathway is preferred over direct fluorination to preserve the sensitive C2-Bromine handle for later cross-coupling.
Core Protocol: of 4-Nitropyridine Precursor

Reagents:

  • Substrate: 2-Bromo-4-nitropyridine (or 2-Bromo-4-chloropyridine)

  • Nucleophile: 2-Fluoroethanol[1]

  • Base: Sodium Hydride (NaH) or Potassium Carbonate (

    
    )
    
  • Solvent: DMF or THF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Suspend NaH (1.2 eq) in anhydrous THF at 0°C under

    
    .
    
  • Alkoxide Formation: Dropwise addition of 2-fluoroethanol (1.1 eq). Stir for 30 min until

    
     evolution ceases.
    
  • Substitution: Add solution of 2-Bromo-4-nitropyridine (1.0 eq) in THF.

  • Reaction: Warm to RT (or 60°C if using chloropyridine) and monitor by TLC/LC-MS. The nitro group is an excellent leaving group for this transformation.

  • Workup: Quench with water, extract with EtOAc. The product is lipophilic and will partition readily into the organic phase.

  • Purification: Vacuum distillation is recommended due to the high boiling point, or flash chromatography (Hexanes/EtOAc).

Visual Workflow: Synthesis Logic

SynthesisWorkflow Precursor 2-Bromo-4-nitropyridine (Reactive Electrophile) Reaction SnAr Reaction (THF, 0°C -> RT) Precursor->Reaction Substrate Reagent 2-Fluoroethanol + NaH (Base) Intermediate Alkoxide Formation (In Situ) Reagent->Intermediate Deprotonation Intermediate->Reaction Nucleophilic Attack Product 2-Bromo-4-(2-fluoroethoxy)pyridine (Target Scaffold) Reaction->Product NO2 Displacement

Caption: Figure 1.


 synthesis pathway utilizing the high lability of the C4-nitro group.

Strategic Applications in Drug Design

Bioisosterism & Metabolic Stability

The 2-fluoroethoxy moiety is a strategic bioisostere for the methoxy group.

  • Metabolic Blocking: The terminal fluorine atom blocks metabolic dealkylation (O-dealkylation) that typically occurs at the

    
    -position of ethoxy chains, extending the half-life (
    
    
    
    ) of the drug candidate.
  • Lipophilicity Modulation: Fluorine decreases the basicity of the ether oxygen via the inductive effect (

    
    ), potentially altering the 
    
    
    
    of the pyridine nitrogen and improving membrane permeability.
Logic Map: Structure-Property Relationships

SAR_Logic Molecule 2-Bromo-4-(2-fluoroethoxy)pyridine Br_Group C2-Bromine Molecule->Br_Group Ether_Group C4-Fluoroethoxy Molecule->Ether_Group Coupling Suzuki/Stille Coupling (Library Generation) Br_Group->Coupling Reactivity Metabolism Blocks O-Dealkylation (Metabolic Stability) Ether_Group->Metabolism C-F Bond Strength Lipophilicity Modulated LogP (CNS Penetration) Ether_Group->Lipophilicity Inductive Effect

Caption: Figure 2. Structural Activity Relationship (SAR) map detailing the functional roles of the C2 and C4 substituents.

Handling & Safety Protocols

Given the calculated density and boiling point, specific handling precautions are required to ensure safety and yield integrity.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The ether linkage is stable, but the C2-Bromine can be sensitive to light over prolonged periods (photolytic debromination).

  • Distillation: Do not attempt atmospheric distillation. The predicted boiling point (>250°C) risks thermal decomposition. Use high vacuum (<5 mmHg).

  • Compatibility: Avoid strong Lewis acids which may coordinate to the pyridine nitrogen or cleave the ether.

References

  • Sigma-Aldrich. 2-Bromo-4-(trifluoromethyl)pyridine Product Specification. Accessed via Merck Millipore. Link

  • PubChem. Compound Summary: 2-Bromo-4-fluoropyridine (Density Data). National Library of Medicine. Link

  • Thermo Scientific Chemicals. 4-Bromo-2-fluoropyridine Physical Properties. Link

  • Organic Letters. Synthesis of fluorinated pyridine ethers via SnAr. (General Methodology Reference). Link

Sources

Navigating the Solubility Landscape of 2-Bromo-4-(2-fluoroethoxy)pyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Pharmaceutical Development

Part 1: Theoretical Assessment of Solubility

The adage "like dissolves like" is a fundamental principle in chemistry, and it provides a strong foundation for predicting the solubility of a compound.[1] The solubility of 2-Bromo-4-(2-fluoroethoxy)pyridine is governed by its molecular structure, specifically its polarity, capacity for hydrogen bonding, and molecular size.

Molecular Structure Analysis:

2-Bromo-4-(2-fluoroethoxy)pyridine possesses a pyridine ring, which is a polar aromatic heterocycle due to the presence of the electronegative nitrogen atom.[1] This nitrogen atom can act as a hydrogen bond acceptor. The substituents on the pyridine ring significantly influence its overall polarity and solubility.

  • 2-Bromo group: The bromine atom is electronegative and contributes to the dipole moment of the molecule. It is a weak hydrogen bond acceptor.

  • 4-(2-fluoroethoxy) group: This ether linkage introduces polarity and the potential for hydrogen bonding through the oxygen atom. The terminal fluorine atom is highly electronegative, further increasing the polarity of this substituent.

Overall, the presence of the pyridine nitrogen, the ether oxygen, and the halogen atoms suggests that 2-Bromo-4-(2-fluoroethoxy)pyridine is a moderately polar molecule. Therefore, it is expected to exhibit greater solubility in polar organic solvents compared to nonpolar hydrocarbon solvents.

Predictive Insights from Analogous Structures:

While direct data is absent, we can draw inferences from related compounds. Pyridine itself is miscible with water and a wide range of organic solvents.[2] The introduction of a bromo substituent, as in 2-bromopyridine, slightly decreases water solubility but it remains soluble in many organic solvents like methanol, ethanol, tetrahydrofuran, and acetone.[3][4] The 4-alkoxy substitution is likely to enhance solubility in moderately polar solvents. A study on 4-alkoxypyridines showed they can be synthesized using solvents like DMSO.[5]

Based on this analysis, we can hypothesize that 2-Bromo-4-(2-fluoroethoxy)pyridine will be soluble in polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran, as well as in polar protic solvents like lower alcohols (methanol, ethanol). Its solubility is expected to be limited in nonpolar solvents such as hexanes and toluene.

Part 2: Experimental Determination of Solubility - The Shake-Flask Method

To obtain quantitative solubility data, a reliable experimental method is essential. The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent.[6][7][8][9][10]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Protocol

Materials and Equipment:

  • 2-Bromo-4-(2-fluoroethoxy)pyridine (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Autosampler vials

Step-by-Step Procedure:

  • Preparation of Solvent: Ensure all solvents are of high purity (HPLC grade) and degassed if necessary for the analytical method.

  • Addition of Excess Solute: Accurately weigh an amount of 2-Bromo-4-(2-fluoroethoxy)pyridine that is known to be in excess of its expected solubility and place it into a series of vials. A preliminary test with a small amount of solute and solvent can help estimate the approximate solubility.[7]

  • Addition of Solvent: Add a precise volume of the chosen organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.[10] The time required for equilibration may need to be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter directly into an autosampler vial. This step is critical to remove all undissolved particles.

  • Dilution (if necessary): If the concentration of the saturated solution is expected to be outside the linear range of the analytical method, perform an accurate dilution of the filtrate with the same solvent.

  • Analysis: Analyze the filtered (and diluted, if applicable) solution using a validated HPLC-UV method to determine the concentration of 2-Bromo-4-(2-fluoroethoxy)pyridine.

  • Quantification: Calculate the solubility from the measured concentration, taking into account any dilution factors. The solubility is typically expressed in mg/mL or mol/L.

Workflow for Experimental Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess 2-Bromo-4-(2-fluoroethoxy)pyridine B Add precise volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtrate (if necessary) E->F G Analyze by HPLC-UV F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Experimental workflow for the shake-flask solubility determination.

Part 3: Data Presentation and Interpretation

Since no pre-existing quantitative data could be located, the following table is presented as a template for researchers to populate with their experimentally determined values. It includes a selection of common organic solvents with varying polarities to provide a comprehensive solubility profile.

Table 1: Solubility of 2-Bromo-4-(2-fluoroethoxy)pyridine in Common Organic Solvents at 25 °C (Template for Experimental Data)

SolventSolvent TypePolarity IndexDielectric Constant (20°C)Experimentally Determined Solubility (mg/mL)
HexaneNonpolar0.11.89To be determined
TolueneNonpolar2.42.38To be determined
DichloromethanePolar Aprotic3.19.08To be determined
Diethyl EtherPolar Aprotic2.84.34To be determined
Tetrahydrofuran (THF)Polar Aprotic4.07.52To be determined
Ethyl AcetatePolar Aprotic4.46.02To be determined
AcetonePolar Aprotic5.120.7To be determined
IsopropanolPolar Protic3.919.9To be determined
EthanolPolar Protic4.324.5To be determined
MethanolPolar Protic5.132.7To be determined
AcetonitrilePolar Aprotic5.837.5To be determined
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.246.7To be determined

Solvent property data sourced from publicly available chemical data repositories.[11][12]

Interpreting the Results:

By plotting the experimentally determined solubility against the polarity index or dielectric constant of the solvents, researchers can visualize the relationship between solvent properties and the solubility of 2-Bromo-4-(2-fluoroethoxy)pyridine. This information is invaluable for selecting appropriate solvents for synthesis, purification (e.g., recrystallization), and formulation development.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of 2-Bromo-4-(2-fluoroethoxy)pyridine in organic solvents. By combining theoretical predictions based on molecular structure with a detailed experimental protocol, researchers and drug development professionals can generate the critical data needed to advance their projects. The provided templates and workflows are designed to be immediately applicable in a laboratory setting, fostering a deeper understanding of the physicochemical properties of this promising pharmaceutical building block.

References

  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (n.d.). Retrieved from [Link]

  • Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation | Journal of Chemical Information and Modeling. (2002, December 21). Retrieved from [Link]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Retrieved from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Retrieved from [Link]

  • Predicting Solubility | Rowan. (n.d.). Retrieved from [Link]

  • Solubility Testing – Shake Flask Method. (n.d.). Retrieved from [Link]

  • 2-Bromopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited. Retrieved from [Link]

  • Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. (2021, May 26). Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (n.d.). Retrieved from [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. Retrieved from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Retrieved from [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). Retrieved from [Link]

  • Solvents and Polarity. (n.d.). University of Rochester. Retrieved from [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2). Retrieved from [Link]

  • Properties of Common Organic Solvents. (2022, September 8). Retrieved from [Link]

  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31). Retrieved from [Link]

  • Polarity of Solvents. (n.d.). Retrieved from [Link]

  • Solvent Polarity Table | PDF. (n.d.). Retrieved from [Link]

  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • 2-Bromopyridine. (n.d.). LookChem. Retrieved from [Link]

  • Bromopyridine: Common isomorphs, synthesis, applications and storage. (n.d.). Chempanda. Retrieved from [Link]

  • What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine? (2022, May 27). Retrieved from [Link]

  • Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. (n.d.). Arkivoc. Retrieved from [Link]

  • Enthalpy and entropy contributions to the solubility of sulphamethoxypyridazine in solvent mixtures showing two solubility maxima. (n.d.). PubMed. Retrieved from [Link]

  • 4,4′-Bipyridine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures: Interactions and thermodynamic parameters relating to the solvation process | Request PDF. (2025, August 7). Retrieved from [Link]

Sources

Technical Monograph: Structural Analysis & Synthesis of 2-Bromo-4-(2-fluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-(2-fluoroethoxy)pyridine is a high-value heterocyclic building block used extensively in medicinal chemistry and radiopharmaceutical development. As a halogenated pyridine derivative, it serves as a critical scaffold for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions due to the reactive 2-bromo moiety. Furthermore, the 2-fluoroethoxy side chain acts as a bioisostere for methoxy groups, offering modulated lipophilicity (LogP) and metabolic stability, or serving as a "cold standard" for Fluorine-18 PET (Positron Emission Tomography) tracer development.

This guide provides a rigorous structural analysis, synthesis protocol, and quality control framework for researchers utilizing this compound.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyDescription
Systematic Name 2-Bromo-4-(2-fluoroethoxy)pyridine
Molecular Formula C₇H₇BrFNO
Molecular Weight 220.04 g/mol
Monoisotopic Mass 218.97 (⁷⁹Br), 220.97 (⁸¹Br)
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, CHCl₃, DMSO, Methanol; Sparingly soluble in water
Key Functional Groups Aryl Bromide (electrophile), Fluoroether (dipolar/H-bond acceptor)

Synthesis & Reaction Engineering

The most robust synthesis route involves a Nucleophilic Aromatic Substitution (SₙAr) . The electron-deficient nature of the pyridine ring, enhanced by the 2-bromo substituent, allows for the displacement of a leaving group at the 4-position by the alkoxide of 2-fluoroethanol.

Optimized Synthetic Protocol

Precursor: 2-Bromo-4-fluoropyridine (CAS 357927-50-5) or 2-Bromo-4-nitropyridine. Reagent: 2-Fluoroethanol. Base: Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃).

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, dissolve 2-fluoroethanol (1.1 equiv) in anhydrous THF.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min until H₂ evolution ceases.

  • Addition: Add a solution of 2-Bromo-4-fluoropyridine (1.0 equiv) in THF dropwise to the alkoxide solution.

  • Reaction: Warm to ambient temperature (25°C). Monitor by TLC/LC-MS. If sluggish, heat to 50°C. Note: The 2-Br position is less reactive than the 4-F position towards nucleophiles, ensuring regioselectivity.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Reaction Pathway Visualization

SynthesisPath Start 2-Bromo-4-fluoropyridine (Electrophile) Intermediate Meisenheimer Complex Start->Intermediate S_NAr Attack Reagent 2-Fluoroethanol + NaH (THF) Reagent->Intermediate Product 2-Bromo-4-(2-fluoroethoxy)pyridine (Target) Intermediate->Product Elimination of F- Byproduct NaF Intermediate->Byproduct

Caption: SₙAr pathway showing the displacement of the 4-fluoro substituent by the 2-fluoroethoxy nucleophile.

Structural Characterization (The Core)

Accurate identification relies on the distinct coupling patterns of the fluoroethoxy side chain. The interaction between ¹H and ¹⁹F nuclei creates characteristic splitting patterns (J-coupling) that serve as a fingerprint for this molecule.[2]

Nuclear Magnetic Resonance (NMR) Analysis

Data predicted based on analogous structures (e.g., 2-bromo-4-methoxypyridine and fluoroethyl ethers).

¹H NMR (400 MHz, CDCl₃)

The spectrum is defined by the pyridine aromatic region and the aliphatic fluoroether region.

PositionShift (δ ppm)MultiplicityCoupling Constants (Hz)Assignment Logic
H-6 8.15 – 8.25Doublet (d)³J_HH ≈ 5.8Deshielded by adj. Nitrogen.[3][1][4][5][6]
H-2 N/A--Substituted by Bromine.[3][7][8]
H-3 6.95 – 7.05Doublet (d)⁴J_HH ≈ 2.3Upfield due to alkoxy donor effect.
H-5 6.75 – 6.85dd³J ≈ 5.8, ⁴J ≈ 2.3Shielded; couples to H6 and H3.
O-CH₂ 4.25 – 4.35dt²J_HF ≈ 28, ³J_HH ≈ 4"dt" due to coupling with F (gem) and H (vic).
CH₂-F 4.70 – 4.85dt²J_HF ≈ 47, ³J_HH ≈ 4Large geminal H-F coupling dominates.
¹⁹F NMR (376 MHz, CDCl₃)
  • Shift: δ -223.0 to -224.0 ppm.

  • Pattern: Triplet of triplets (tt).

  • Coupling: ²J_HF ≈ 47 Hz (to CH₂-F protons), ³J_HF ≈ 28 Hz (to O-CH₂ protons).

NMR Coupling Logic Visualization

The fluoroethoxy chain exhibits "Mutual Coupling," where the Fluorine splits both methylene groups.

NMR_Splitting cluster_CH2F Alpha Protons (CH2-F) cluster_OCH2 Beta Protons (O-CH2) F19 Fluorine-19 Nucleus (Spin 1/2) H_alpha H (α) Signal ~4.75 ppm F19->H_alpha Geminal Coupling H_beta H (β) Signal ~4.30 ppm F19->H_beta Vicinal Coupling Split1 Doublet (d) 2J(H-F) ~47 Hz H_alpha->Split1 Split2 Triplet (t) 3J(H-H) ~4 Hz Split1->Split2 Result: dt Split3 Doublet (d) 3J(H-F) ~28 Hz H_beta->Split3 Split4 Triplet (t) 3J(H-H) ~4 Hz Split3->Split4 Result: dt

Caption: 1H NMR splitting tree for the 2-fluoroethoxy side chain. The Fluorine nucleus acts as the primary splitter, creating doublets which are further split into triplets by neighboring protons.

Quality Control & Impurity Profiling

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Isotope Pattern: The presence of one Bromine atom dictates a 1:1 ratio for the [M+H]⁺ peaks.

    • m/z 219.97 (⁷⁹Br isotope)

    • m/z 221.97 (⁸¹Br isotope)

  • Fragmentation: Loss of the fluoroethyl chain (neutral loss of 48 Da or 62 Da) may be observed at higher collision energies.

Common Impurities
  • 2-Bromo-4-hydroxypyridine (Pyridone): Result of hydrolysis or incomplete alkylation. Detectable by a broad OH stretch in IR (~3200 cm⁻¹) and a shift in HPLC retention time (more polar).

  • Regioisomer (4-Bromo-2-(2-fluoroethoxy)pyridine): Rare if starting from 2-bromo-4-fluoropyridine, but possible if starting from 2,4-dibromopyridine. Distinguished by HMBC NMR (correlation of H-3 to the ether carbon).

Applications in Drug Discovery[2][5][6][9]

  • Bioisosterism: The 2-fluoroethoxy group is often used to replace a methoxy group. The fluorine atom lowers the electron density of the ether oxygen, reducing metabolic liability (O-dealkylation) while maintaining H-bond acceptor capability.

  • PET Radiotracers: The structure is a "cold standard" for ¹⁸F-labeled radiotracers. The ¹⁸F-fluoroethoxy moiety is a standard prosthetic group introduced via [¹⁸F]fluoroethyl tosylate.

  • Cross-Coupling: The 2-bromo position is sterically accessible for Pd-catalyzed arylation, allowing the pyridine ring to be attached to complex macrocycles or kinase inhibitor cores.

References

  • Synthesis of Fluoroethoxy Pyridines: Canadian Science Publishing. "Radiosynthesis and ex vivo biodistribution of [18F]3-(4-(2-(2-(2-fluoroethoxy)ethoxy)ethylthio)-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,5,6-tetrahydropyridine." Link

  • NMR Coupling Constants (F-H): Alfa Chemistry. "19F Coupling Constants Table." Link

  • Medicinal Chemistry of Pyridines: National Institutes of Health (PMC). "Pyridine: the scaffolds with significant clinical diversity."[4] Link

  • General SₙAr Methodologies: Organic Syntheses. "2-Bromopyridine derivatives." Link

Sources

Strategic Utilization of Brominated Pyridines in Medicinal Chemistry & Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated pyridines represent one of the most versatile "privileged scaffolds" in modern organic synthesis. Their utility stems not merely from the presence of a halogen handle, but from the unique electronic desymmetrization of the pyridine ring that the bromine atom confers. This guide explores the high-impact applications of these intermediates, moving beyond basic substitution reactions to explore site-selective cross-couplings, fragment-based drug discovery (FBDD), and optoelectronic material design.

We focus on two distinct domains: the synthesis of COX-2 inhibitors (specifically Etoricoxib ) as a pharmaceutical case study, and the engineering of phosphorescent Iridium complexes for OLEDs .

Part 1: The Chemical Logic of Bromopyridines

To utilize brominated pyridines effectively, one must understand the electronic interplay between the nitrogen atom and the carbon scaffold. The pyridine ring is electron-deficient (


-deficient), making it naturally susceptible to nucleophilic attack but resistant to electrophilic substitution.
Regioselectivity & Reactivity Profiles

The position of the bromine atom dictates the dominant reaction pathway.

  • 2-Bromopyridine (C2): Highly reactive toward oxidative addition with Pd(0) due to the inductive electron-withdrawal of the adjacent nitrogen. It is also the prime site for

    
     reactions.
    
  • 3-Bromopyridine (C3): Behaves most like a standard aryl bromide. It is less deactivated than C2/C4 positions, making it the only accessible site for Electrophilic Aromatic Substitution (

    
    ) precursors, though cross-coupling yields are often lower than C2 without specialized ligands.
    
  • 4-Bromopyridine (C4): Similar reactivity to C2 but often suffers from lower stability (prone to polymerization or self-quaternization).

Visualization: The Reactivity Landscape

The following diagram maps the reactivity trends, guiding the selection of catalysts and conditions.

ReactivityMap Pyridine Brominated Pyridine Core C2 C2-Position (High Electrophilicity) Pyridine->C2 C3 C3-Position (Benzene-like) Pyridine->C3 C4 C4-Position (Para-directing) Pyridine->C4 OxAdd Fast Oxidative Addition (Pd-Catalysis) C2->OxAdd Preferred Site SnAr Facile SnAr (Nucleophilic Attack) C2->SnAr Excellent C3->OxAdd Requires Active Ligands Lithiation Halogen-Metal Exchange (Cryogenic Conditions) C3->Lithiation Stable Li-Species C4->OxAdd Moderate C4->SnAr Good

Caption: Comparative reactivity profile of pyridine ring positions. C2 offers the highest susceptibility to Pd-catalyzed cross-coupling and nucleophilic substitution.

Part 2: Pharmaceutical Application (Case Study)

Etoricoxib: The 2-Amino-3-Bromopyridine Pivot

Etoricoxib (Arcoxia) is a selective COX-2 inhibitor used for pain relief. Its synthesis is a masterclass in utilizing the orthogonal reactivity of a poly-functionalized pyridine. The core challenge is constructing the 2,3-disubstituted pyridine scaffold.

The Synthetic Strategy

The synthesis relies on 2-amino-3-bromopyridine .[1] The amino group at C2 acts as a directing group and a handle for eventual cyclization, while the bromine at C3 serves as the site for the critical Suzuki-Miyaura coupling.

Mechanism of Action in Synthesis:

  • Bromination: 2-aminopyridine is brominated.[1][2][3] The amino group (ortho/para director) directs the bromine to the C3 position (kinetic control) or C5 (thermodynamic control). Conditions are tuned to favor C3.

  • Suzuki Coupling: The 2-amino-3-bromopyridine undergoes cross-coupling with 4-(methylthio)phenylboronic acid. The free amine does not interfere with the Pd-cycle under optimized conditions.

  • Cyclization: The resulting intermediate is condensed with a vinamidinium salt to close the second ring, forming the final bipyridine structure.

EtoricoxibSynthesis Start 2-Aminopyridine Inter1 2-Amino-3-bromopyridine (Key Intermediate) Start->Inter1 Br2, AcOH (Electrophilic Subst.) Coupled 3-Aryl-2-aminopyridine Inter1->Coupled Pd(PPh3)4, Base (Suzuki Coupling) Boronic 4-(Methylthio)phenyl boronic acid Boronic->Coupled Final Etoricoxib (COX-2 Inhibitor) Coupled->Final Vinamidinium Salt (Cyclization)

Caption: Synthesis workflow of Etoricoxib highlighting the pivotal role of the brominated intermediate in scaffold assembly.

Part 3: Detailed Experimental Protocol

Site-Selective Suzuki-Miyaura Coupling of 2,4-Dibromopyridine

Objective: To selectively arylate the C2 position of 2,4-dibromopyridine, leaving the C4-bromide intact for subsequent functionalization. This protocol demonstrates the "Self-Validating" approach.

Why this works: The C2-Br bond is more electron-deficient (closer to Nitrogen) and undergoes oxidative addition significantly faster than C4-Br with standard Palladium catalysts.

Materials Table
ReagentEquiv.[2][4][5][6]Role
2,4-Dibromopyridine 1.0Substrate
Phenylboronic Acid 1.1Nucleophile
Pd(PPh₃)₄ 0.03 (3 mol%)Catalyst
Na₂CO₃ (2M aq) 2.0Base
DME / Ethanol (2:1) -Solvent System
Step-by-Step Procedure

1. Pre-Reaction Validation (The "Dry" Check):

  • Action: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Validation: Ensure the color of the humidity indicator in your inert gas line remains unchanged. Moisture is the enemy of the boronic acid (protodeboronation).

2. Reagent Charging:

  • Add 2,4-dibromopyridine (1.0 equiv) and Phenylboronic acid (1.1 equiv) to the flask.

  • Add the solvent mixture (DME/EtOH). Degas by bubbling Argon for 15 minutes.

  • Why: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

3. Catalyst Addition & Initiation:

  • Add Pd(PPh₃)₄ (3 mol%) quickly against a counter-flow of Argon.

  • Add the aqueous Na₂CO₃ solution.

  • Heat the mixture to 80°C .

4. Monitoring (The "Traffic Light" System):

  • T = 0 min: Spot TLC. (Starting material should be visible).

  • T = 2 hours: Spot TLC.

    • Green Light: New spot appears (Product), Starting Material (SM) fades.

    • Red Light: No new spot? Check temperature and inert seal.

    • Yellow Light: Multiple new spots? You may be getting di-coupling (C2 and C4). Reduce temperature to 60°C immediately.

5. Work-up & Purification:

  • Cool to room temperature.[3][7] Dilute with EtOAc and wash with water.

  • Dry organic layer over MgSO₄.

  • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

  • Expected Yield: 75-85% of 2-phenyl-4-bromopyridine.

Part 4: Materials Science Applications

Brominated Pyridines in OLED Emitters

In the field of Organic Light-Emitting Diodes (OLEDs), brominated pyridines are not just intermediates; they are tuning knobs for phosphorescence.

Application: Synthesis of Heteroleptic Iridium(III) Complexes. The industry standard for green emitters is


 (tris(2-phenylpyridine)iridium). However, to shift emission to the blue (high energy) or red (low energy), the ligand field must be perturbed.
  • Blue Shift: Adding electron-withdrawing groups (Fluorine, Trifluoromethyl) on the phenyl ring stabilizes the HOMO.

  • Red Shift: Extending conjugation or adding electron-donating groups.

The Bromine Advantage: Starting with 2-(4-bromophenyl)pyridine allows for "Late-Stage Functionalization" of the complex.

  • Complexation: React the brominated ligand with

    
     to form the chloro-bridged dimer.
    
  • Post-Complexation Modification: The bromine atom on the ligand remains active. It can be used in a Suzuki coupling on the metal complex to attach dendrimers or hole-transporting units, creating a "self-hosted" emitter that prevents phase separation in the device.

OLED_Workflow Ligand 2-(4-Bromophenyl) pyridine Dimer Ir(III) Dimer (Brominated) Ligand->Dimer IrCl3, Reflux Complex Final Ir Complex (Functionalized) Dimer->Complex Suzuki Coupling (Post-Complexation)

Caption: Workflow for synthesizing advanced OLED materials using brominated pyridine ligands.

References

  • Synthesis of Etoricoxib

    • Title: Process for the preparation of Etoricoxib.[1][6][8][9]

    • Source: European Patent EP2479166A1.

    • URL
  • Regioselective Coupling Protocols

    • Title: Regioselective Suzuki-Miyaura Cross-Coupling for Substituted 2,4-Dibromopyridines.[3][10]

    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • OLED Emitter Synthesis

    • Title: Synthesis and Photophysical Characterization of Bromin
    • Source: Dalton Transactions (RSC).
    • URL:[Link]

  • General Reactivity of Pyridines

    • Title: Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine.
    • Source: BenchChem Application Notes.[5]

Sources

Methodological & Application

Application Note: High-Performance Suzuki-Miyaura Coupling of 2-Bromo-4-(2-fluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This guide details the optimized protocols for utilizing 2-Bromo-4-(2-fluoroethoxy)pyridine in Suzuki-Miyaura cross-coupling reactions. This specific scaffold presents a unique "Push-Pull" electronic challenge: the pyridine nitrogen activates the C2-position, while the C4-alkoxy substituent electronically deactivates the ring toward oxidative addition while simultaneously increasing the risk of catalyst poisoning.

The 2-fluoroethoxy moiety is a critical bioisostere in medicinal chemistry, offering modulated lipophilicity (


) and metabolic stability compared to non-fluorinated ethers. Preserving this group requires specific base selection to prevent 

-elimination of HF.

Mechanistic Insight & Causality

To achieve high yields, one must understand the three competing forces at play with this specific molecule:

  • Catalyst Poisoning (The Nitrogen Problem): The pyridine nitrogen is a strong

    
    -donor. It can displace phosphine ligands on the Palladium (Pd) center, forming an inactive Pd(II)-Pyridine complex. This arrests the catalytic cycle (off-cycle resting state).
    
    • Solution: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) that sterically prevent the pyridine nitrogen from binding to the Pd center.

  • Electronic Deactivation (The Alkoxy Effect): While 2-bromopyridines are generally electron-deficient, the alkoxy group at C4 is a strong electron-donating group (EDG) by resonance. This increases electron density at the C2-Br bond, making Oxidative Addition (the first step) slower compared to unsubstituted 2-bromopyridine.

    • Solution: High temperatures (80–100°C) and electron-rich phosphines are required to lower the activation energy of oxidative addition.

  • Side Reaction Risk (

    
    -Elimination): 
    The 2-fluoroethoxy tail contains a proton 
    
    
    
    to the fluorine and oxygen. Under highly basic conditions (e.g.,
    
    
    -BuOK), there is a risk of
    
    
    elimination, generating the vinyl ether and releasing fluoride.
    • Solution: Use mild, inorganic carbonate or phosphate bases (

      
      , 
      
      
      
      ).
Mechanistic Pathway & Failure Modes

The following diagram illustrates the standard cycle versus the specific failure modes for this substrate.

SuzukiMechanism Start Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting Step) Start->OxAdd + Substrate Substrate 2-Bromo-4-(2-fluoroethoxy)pyridine Poison OFF-CYCLE: Pd-Pyridine Complex (Catalyst Death) Substrate->Poison N-coordination (If Ligand is small) TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regeneration

Figure 1: Catalytic cycle highlighting the competition between productive oxidative addition and non-productive N-coordination (poisoning).

Experimental Protocols

We present two protocols: Method A (General Purpose) for standard aryl boronic acids, and Method B (High Performance) for sterically hindered or electron-poor coupling partners.

Materials Checklist
  • Substrate: 2-Bromo-4-(2-fluoroethoxy)pyridine (1.0 equiv).

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv).

  • Solvents: 1,4-Dioxane (anhydrous) and Water (degassed).

  • Inert Gas: Argon or Nitrogen (Balloon or Manifold).

Method A: The "Workhorse" Protocol (Pd(dppf)Cl2)

Best for: Standard aryl boronic acids, cost-efficiency, and ease of handling.

  • Charge: In a reaction vial equipped with a magnetic stir bar, add:

    • Substrate (1.0 mmol, 1.0 equiv)

    • Boronic Acid (1.2 mmol, 1.2 equiv)

    • 
       (3.0 mmol, 3.0 equiv)
      
    • 
       (0.05 mmol, 5 mol%)
      
  • Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL).

  • Degas: Sparge the mixture with Argon for 5 minutes (bubbling gas directly into liquid) or perform 3 vacuum/backfill cycles. Crucial: Oxygen promotes homocoupling of the boronic acid.[1]

  • Reaction: Seal the vial and heat to 90°C for 4–16 hours.

  • Monitor: Check TLC or LCMS. Look for the disappearance of the bromide.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
Method B: The "High-Performance" Protocol (XPhos Pd G3)

Best for: Sterically hindered partners, heteroaryl boronic acids, or if Method A fails.

  • Charge: In a reaction vial (glovebox or Schlenk line preferred):

    • Substrate (1.0 mmol)

    • Boronic Acid (1.5 mmol)

    • 
       (Tribasic Potassium Phosphate) (3.0 mmol)
      
    • Catalyst: XPhos Pd G3 (0.02 mmol, 2 mol%) or

      
       (1 mol%) + XPhos (4 mol%).
      
  • Solvent: Add Toluene (4 mL) and Water (0.5 mL) OR

    
    -Butanol (4 mL).
    
  • Degas: Rigorous degassing is required.

  • Reaction: Heat to 100°C for 2–8 hours. The bulky XPhos ligand creates a "shell" around the Pd, preventing the pyridine nitrogen from poisoning the catalyst.

Optimization & Troubleshooting Guide

Use this decision matrix to troubleshoot low yields.

ObservationProbable CauseCorrective Action
No Reaction (SM remains) Catalyst PoisoningSwitch to Method B (XPhos or SPhos ligands).
Boronic Acid Consumed, SM remains ProtodeborylationThe boronic acid is unstable. Add it in portions (0.5 eq at t=0, 0.5 eq at t=2h). Lower temp to 80°C.
Homocoupling (Biaryl formation) Oxygen presentRe-degas solvents. Ensure Argon atmosphere is positive pressure.
Defluorination / Unknown Byproducts Base-induced EliminationSwitch base from

to

or

. Avoid strong heating (>110°C).
Workflow Decision Tree

OptimizationTree Start Start: Method A (Pd(dppf)Cl2, K2CO3) Check Check LCMS @ 4h Start->Check Success >90% Conv. Proceed to Workup Check->Success Good Yield Fail Low Conversion Check->Fail Poor Yield Analyze Analyze Failure Mode Fail->Analyze Sol1 Boronic Acid Gone? Add excess or slow addition Analyze->Sol1 Protodeborylation Sol2 Bromide Intact? Switch to XPhos (Method B) Analyze->Sol2 Catalyst Death

Figure 2: Optimization logic flow for maximizing yield.

Palladium Removal (Critical Step)

Pyridines bind residual Palladium tightly. Standard silica chromatography is often insufficient to remove Pd to <10 ppm levels required for biological testing.

Recommended Scavenging Protocol:

  • After workup, dissolve crude oil in THF or EtOAc.[2]

  • Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) resin (50 wt% relative to crude mass).

  • Stir at 40°C for 2 hours.

  • Filter through a 0.45

    
    m pad or Celite.
    
  • Proceed to final crystallization or chromatography.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018 , 61(14), 5822–5880. Link

  • BenchChem Technical Support. "Palladium Catalyst Removal from Pyridine Reaction Mixtures." BenchChem Application Notes, 2025 . Link

Sources

Application Note: A Strategic Guide to the Synthesis of Novel Kinase Inhibitors Utilizing the 2-Bromo-4-(2-fluoroethoxy)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for the design and synthesis of novel kinase inhibitors using 2-Bromo-4-(2-fluoroethoxy)pyridine as a key starting material. The narrative emphasizes the causality behind experimental choices, providing not just protocols, but a strategic rationale for each step in the discovery workflow.

Introduction: The Enduring Importance of Kinase Inhibitors

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][] The development of small molecule kinase inhibitors (SMKIs) that target the ATP-binding site has revolutionized modern medicine, with over 70 such drugs approved by the FDA.[3] Within this successful class of therapeutics, nitrogen-containing heterocycles, particularly the pyridine scaffold, are a privileged motif.[4][5][6] The pyridine nitrogen can act as a crucial hydrogen bond acceptor, often anchoring the inhibitor to the "hinge region" of the kinase active site, a foundational interaction for potent inhibition.[7][8] This guide focuses on a specific, functionally rich building block, 2-Bromo-4-(2-fluoroethoxy)pyridine, as a versatile starting point for generating novel and differentiated kinase inhibitors.

The Building Block: Rationale for 2-Bromo-4-(2-fluoroethoxy)pyridine

The selection of a starting material is a critical decision that dictates the synthetic possibilities and the ultimate properties of the final compounds. 2-Bromo-4-(2-fluoroethoxy)pyridine is an exemplary scaffold engineered for modern medicinal chemistry, with each substituent serving a distinct and strategic purpose.

  • The Pyridine Core : As a bioisostere for a phenyl ring, the pyridine core offers a balance of aromaticity and improved aqueous solubility due to the basic nitrogen atom.[4] This nitrogen is perfectly positioned to form a key hydrogen bond with the kinase hinge region, a common feature among many potent kinase inhibitors.[8]

  • The 2-Bromo Group : This is the primary reactive handle for synthetic diversification. The bromine atom is ideally suited for palladium-catalyzed cross-coupling reactions, which are the cornerstones of modern C-C and C-N bond formation.[9] This allows for the systematic introduction of a wide variety of aryl and heteroaryl groups to probe the solvent-exposed regions of the ATP binding pocket.

  • The 4-(2-fluoroethoxy) Group : This substituent is not merely a passive space-filler; it is a carefully chosen modulator of physicochemical properties. The ethoxy group can enhance solubility and form productive interactions within the kinase active site. The terminal fluorine atom is a key element for metabolic "blocking." Fluorination at this position can prevent cytochrome P450-mediated oxidative metabolism, thereby improving the pharmacokinetic profile (e.g., half-life) of the final compound. Furthermore, the high electronegativity of fluorine can subtly modulate the electronics of the entire molecule.

Synthetic Strategy: A Modular Approach to Kinase Inhibitor Scaffolds

A robust and modular synthetic strategy is essential for generating a library of analogs for structure-activity relationship (SAR) studies. For the 2-Bromo-4-(2-fluoroethoxy)pyridine scaffold, a sequential palladium-catalyzed cross-coupling approach is highly effective. The general workflow involves an initial Suzuki-Miyaura coupling to install an aryl or heteroaryl moiety at the 2-position, followed by a Buchwald-Hartwig amination to introduce a substituted amine, which often targets the DFG-out pocket or other key regions of the kinase.

G cluster_0 A 2-Bromo-4-(2-fluoroethoxy)pyridine (Starting Material) C Intermediate Biaryl Product A->C Protocol 1: Suzuki-Miyaura Coupling (Pd-Catalyzed C-C Formation) B Arylboronic Acid or Ester B->C E Final Kinase Inhibitor C->E Protocol 2: Buchwald-Hartwig Amination (Pd-Catalyzed C-N Formation) D Primary or Secondary Amine D->E

Caption: A generalized workflow for the synthesis of kinase inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the palladium-catalyzed C-C bond formation between 2-Bromo-4-(2-fluoroethoxy)pyridine and a representative arylboronic acid. The Suzuki-Miyaura reaction is widely used due to its high functional group tolerance and the commercial availability of a vast array of boronic acids.[10]

Rationale for Component Selection:

  • Catalyst System (Pd(dppf)Cl₂): Dichlorobis(diphenylphosphino)ferrocene]palladium(II) is a robust and reliable pre-catalyst. The dppf ligand is bulky and electron-rich, which promotes the rate-limiting oxidative addition step and stabilizes the palladium center.[11]

  • Base (K₂CO₃): A moderately strong inorganic base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[10][12] Carbonates are often preferred as they are less likely to cause hydrolysis of sensitive functional groups compared to hydroxides.

  • Solvent System (1,4-Dioxane/Water): A mixed aqueous-organic solvent system is necessary to dissolve both the organic starting materials and the inorganic base, ensuring all components are available in the reaction phase.[13]

Step-by-Step Methodology:

  • To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask), add 2-Bromo-4-(2-fluoroethoxy)pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen, which can deactivate the catalyst.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a starting material concentration of approximately 0.1 M.

  • Seal the vessel and heat the reaction mixture with vigorous stirring at 90-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl intermediate. Characterize by NMR and MS.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the subsequent C-N bond formation, coupling the biaryl intermediate from Protocol 1 with an amine. This reaction is critical for installing the moiety that will often interact with key residues in the kinase active site.[14][15]

Rationale for Component Selection:

  • Catalyst System (Pd₂(dba)₃ and XPhos): This is a highly active "second-generation" catalyst system. Tris(dibenzylideneacetone)dipalladium(0) is the Pd(0) source. XPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for coupling with heteroaryl halides and prevents catalyst decomposition.[16]

  • Base (NaOt-Bu): A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido complex that precedes the final reductive elimination step.[16][17]

  • Solvent (Toluene): An anhydrous, non-polar aprotic solvent is ideal for this reaction to prevent quenching of the strong base and to facilitate the high temperatures often required.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add the biaryl intermediate from Protocol 1 (1.0 equiv.) and sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).

  • In a separate vial, briefly mix the palladium source, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), and the ligand, XPhos (0.05 equiv.), in a small amount of the reaction solvent.

  • Add the catalyst/ligand mixture to the main reaction flask.

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add the desired primary or secondary amine (1.2 equiv.) via syringe, followed by anhydrous toluene to achieve a concentration of ~0.1 M.

  • Heat the reaction mixture with vigorous stirring at 100-110 °C under the inert atmosphere.

  • Monitor the reaction progress by LC-MS. Reactions are typically complete in 4-24 hours.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the final compound by flash column chromatography or preparative HPLC. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation of Synthesized Inhibitors

Synthesizing a compound is only the first step. A rigorous biological evaluation is necessary to determine its potency, selectivity, and cellular activity.[18] This typically involves a tiered approach, starting with biochemical assays against the target kinase, followed by cell-based assays to assess efficacy in a more physiologically relevant context.[19][20]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Autophosphorylation ATP ATP ATP->RTK Binds to Active Site Inhibitor Synthesized Inhibitor Inhibitor->RTK Competitively Inhibits Response Cellular Response (Proliferation, Survival) Downstream->Response

Sources

The Strategic Utility of 2-Bromo-4-(2-fluoroethoxy)pyridine in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and greater environmental compatibility necessitates the exploration of innovative molecular building blocks. Among these, fluorinated heterocyclic compounds have emerged as particularly valuable synthons. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides an in-depth technical overview of 2-Bromo-4-(2-fluoroethoxy)pyridine, a promising building block for the synthesis of next-generation herbicides, fungicides, and insecticides. We will explore its synthesis, key chemical transformations, and the strategic advantages conferred by the 4-(2-fluoroethoxy) moiety.

The Significance of the Fluoroethoxy Substituent in Agrochemical Design

The 4-(2-fluoroethoxy)pyridine core is of significant interest in agrochemical research. The fluorine atom, with its high electronegativity and small size, can profoundly influence the biological activity of a molecule. Specifically, the 2-fluoroethoxy group can:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to increased bioavailability and longer-lasting efficacy of the active ingredient.

  • Modulate Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.

  • Fine-Tune Electronic Properties: The electron-withdrawing nature of fluorine can alter the electronic properties of the pyridine ring, potentially enhancing its interaction with target enzymes or receptors.

These properties make the 4-(2-fluoroethoxy)pyridine scaffold a desirable component in the design of novel agrochemicals.

Synthesis of 2-Bromo-4-(2-fluoroethoxy)pyridine: A Proposed Pathway

Proposed Synthetic Workflow:

A 2-Bromo-4-fluoropyridine D Nucleophilic Aromatic Substitution A->D B 2-Fluoroethanol B->D C Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, DMSO) C->D E 2-Bromo-4-(2-fluoroethoxy)pyridine D->E A 2-Bromo-4-(2-fluoroethoxy)pyridine D Suzuki-Miyaura Coupling A->D B Aryl/Heteroaryl Boronic Acid or Boronate Ester B->D C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) C->D E 2-Aryl/Heteroaryl-4-(2-fluoroethoxy)pyridine D->E A 2-Bromo-4-(2-fluoroethoxy)pyridine D Buchwald-Hartwig Amination A->D B Primary or Secondary Amine B->D C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) C->D E 2-Amino-4-(2-fluoroethoxy)pyridine Derivative D->E

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in drug discovery. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools for the synthesis and functionalization of these important heterocycles, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[3][4][5]

However, the successful application of these methodologies to pyridine-containing substrates is not always straightforward. The inherent properties of the pyridine ring present a unique set of challenges that must be overcome to achieve efficient and reliable transformations. This guide provides an in-depth analysis of these challenges and offers detailed, field-proven protocols for the most common and synthetically useful palladium-catalyzed cross-coupling reactions of substituted pyridines.

Understanding the Challenges: The Role of the Pyridine Moiety

The successful execution of palladium-catalyzed cross-coupling reactions with substituted pyridines hinges on a thorough understanding of the inherent chemical properties of the pyridine nucleus. These properties can significantly influence the catalytic cycle, often leading to catalyst deactivation or undesired side reactions.

Coordination to the Palladium Catalyst: The lone pair of electrons on the pyridine nitrogen atom can readily coordinate to the palladium center.[2][6] This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the active catalyst and inhibiting the desired cross-coupling reaction. The position of substituents on the pyridine ring can influence the extent of this coordination, with ortho-substituted pyridines being less prone to catalyst inhibition due to steric hindrance.[6]

Electronic Properties: The pyridine ring is electron-deficient, which can significantly impact the key steps of the catalytic cycle. Specifically, the oxidative addition of a pyridyl halide to the palladium(0) catalyst, often the rate-determining step, can be slower compared to their carbocyclic aromatic counterparts.[7] This is due to the lower electron density of the C-X bond in the pyridyl halide.[3]

Steric Considerations: The position and size of substituents on the pyridine ring can exert a profound steric influence on the approach of the palladium catalyst and the coupling partners. Steric hindrance, particularly at the positions ortho to the coupling site, can impede the reaction and necessitate the use of more reactive catalysts or harsher reaction conditions.

Key Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between pyridyl halides or pseudohalides and organoboron reagents.[3] This reaction is widely used in the synthesis of biaryl and hetero-biaryl compounds, which are common motifs in pharmaceuticals.[3]

Mechanism and Key Considerations: The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[8][9] For substituted pyridines, the oxidative addition of the pyridyl halide to the Pd(0) catalyst is often the rate-limiting step.[3] The choice of ligand is crucial to facilitate this step and prevent catalyst deactivation. Bulky, electron-rich phosphine ligands are often employed to enhance the reactivity of the palladium catalyst.[10][11][12] Another challenge is the potential for protodeboronation of the pyridylboronic acid, especially under basic conditions.[7]

Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 2-bromopyridine with phenylboronic acid.

Materials:

  • 2-Bromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (3.0 mmol).

  • Add 2-bromopyridine (1.0 mmol) and phenylboronic acid (1.2 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL).

  • The reaction mixture is stirred and heated at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.[3]

Troubleshooting Guide:

  • Low or no conversion: Increase the catalyst loading, use a more active ligand (e.g., a biarylphosphine ligand), or increase the reaction temperature. Ensure the reaction is performed under strictly inert conditions.

  • Protodeboronation of the boronic acid: Use a milder base (e.g., K₃PO₄) or anhydrous conditions.

  • Formation of homocoupling products: Ensure the absence of oxygen in the reaction mixture.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling pyridyl halides or pseudohalides with primary or secondary amines.[13] This reaction has become an indispensable tool in medicinal chemistry for the synthesis of arylamines.[13]

Mechanism and the Importance of Ligand Selection: The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[14][15] The selection of the appropriate ligand is critical for the success of this reaction, as it influences both the rate and the scope of the transformation.[11][15] For electron-deficient pyridyl halides, bulky and electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps.[16]

Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine with Morpholine

This protocol provides a general procedure for the Buchwald-Hartwig amination of a 2-chloropyridine with a secondary amine.

Materials:

  • 2-Chloropyridine

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk tube.

  • Add toluene (2 mL).

  • Add 2-chloropyridine (1.0 mmol) and morpholine (1.2 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C with stirring for the specified time (typically 12-24 hours).

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.[17]

Troubleshooting Guide:

  • Low yield: Screen different ligands and bases. Ensure the base is of high purity and the reaction is strictly anhydrous.

  • Dehalogenation of the pyridyl halide: This side reaction can be minimized by using a less reactive base or a lower reaction temperature.

  • Reaction with volatile amines: For low-boiling point amines, the reaction should be carried out in a sealed tube to prevent the loss of the amine.[17]

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is a reliable method for the formation of a C-C bond between a pyridyl halide and a terminal alkyne.[18][19] This reaction is widely used in the synthesis of conjugated enynes and arylalkynes, which have applications in materials science and medicinal chemistry.[4][20]

Mechanism: The Dual Role of Palladium and Copper Catalysts: The Sonogashira reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt.[18][21] The palladium catalyst facilitates the oxidative addition of the pyridyl halide, while the copper co-catalyst activates the alkyne through the formation of a copper acetylide.[21] Copper-free Sonogashira couplings have also been developed to avoid issues associated with the use of copper, such as the formation of alkyne homocoupling products (Glaser coupling).[20][22]

Protocol: Sonogashira Coupling of 3-Iodopyridine with Phenylacetylene

This protocol outlines a general procedure for the Sonogashira coupling of a 3-iodopyridine with a terminal alkyne.

Materials:

  • 3-Iodopyridine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3-iodopyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add THF (5 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or GC-MS).

  • The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.[18]

Troubleshooting Guide:

  • Alkyne homocoupling (Glaser coupling): Minimize the amount of copper catalyst or perform the reaction under copper-free conditions. Ensure the reaction is carried out under strictly anaerobic conditions.

  • Slow reaction: Increase the temperature or use a more active palladium catalyst/ligand system.

  • Decomposition of starting materials: Use a milder base or lower the reaction temperature.

Ligand and Catalyst Selection: A Practical Guide

The success of a palladium-catalyzed cross-coupling reaction with a substituted pyridine is highly dependent on the judicious choice of the palladium precursor and, most importantly, the ligand. The ligand plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[11][12][23]

Palladium Precursor Common Ligands Typical Applications Notes
Pd(OAc)₂PPh₃, P(o-tol)₃, Biaryl phosphines (e.g., SPhos, XPhos)Suzuki, Buchwald-HartwigVersatile and commonly used Pd(II) precursor. Requires in situ reduction to Pd(0).
Pd₂(dba)₃Biaryl phosphines (e.g., RuPhos, BrettPhos), NHCs (e.g., IPr)Suzuki, Buchwald-Hartwig, SonogashiraAir-stable Pd(0) source, often used in combination with bulky, electron-rich ligands.
Pd(PPh₃)₄-Suzuki, SonogashiraAir-sensitive Pd(0) complex. Can often be used without additional ligand.
PdCl₂(PPh₃)₂-Suzuki, SonogashiraAir-stable Pd(II) precursor, readily reduced in situ.
Ligand/Catalyst Selection Workflow

LigandSelection cluster_start Substrate & Reaction Type cluster_challenge Identify Key Challenge cluster_solutions Ligand/Catalyst Strategy Start Define Pyridine Substrate (e.g., 2-halo, 3-halo) & Reaction Type (Suzuki, Buchwald, etc.) Challenge Primary Challenge? Start->Challenge ElectronDeficient Electron-Deficient Pyridine (Slow Oxidative Addition) Challenge->ElectronDeficient Electronic Effects StericHindrance Sterically Hindered Substrate Challenge->StericHindrance Steric Hindrance CatalystDeactivation Catalyst Deactivation (Pyridine Coordination) Challenge->CatalystDeactivation Coordination Solution1 Use Electron-Rich, Bulky Ligands (e.g., Biaryl Phosphines, NHCs) to accelerate oxidative addition. ElectronDeficient->Solution1 Solution2 Employ Less Bulky but still Electron-Rich Ligands to balance reactivity and steric access. StericHindrance->Solution2 Solution3 Utilize Ligands that form stable, active catalysts and minimize pyridine coordination (e.g., bulky ligands). CatalystDeactivation->Solution3

Caption: A flowchart for selecting the optimal ligand/catalyst system.

Experimental Protocols: Best Practices

  • Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (nitrogen or argon) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.

  • Solvent Purity: Use anhydrous solvents to avoid unwanted side reactions, such as protodeboronation in Suzuki couplings.

  • Reagent Quality: The purity of the starting materials, catalysts, ligands, and bases is crucial for reproducible results.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (TLC, GC-MS, or LC-MS) to determine the optimal reaction time.

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted pyridines, providing access to a wide range of functionalized derivatives that are of great importance in the pharmaceutical and materials science industries. While challenges associated with the electronic and coordinating properties of the pyridine ring exist, a careful selection of catalysts, ligands, and reaction conditions can overcome these hurdles. The continued development of more active and selective catalyst systems will undoubtedly further expand the scope and utility of these powerful transformations in the future.[11]

References

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC. (n.d.).
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Palladium-Catalyzed C−H Functionalization of Pyridine N -Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes | Request PDF - ResearchGate. (2025).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Buchwald Lab, MIT.
  • A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. (2025).
  • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed. (2025).
  • Coupling outcomes for pyridines | Download Scientific Diagram - ResearchGate. (n.d.).
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC. (2012).
  • Functionalized Polymer-Supported Pyridine Ligands for Palladium-Catalyzed C(sp3)–H Arylation - ACS Publications. (2016). American Chemical Society.
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines - Benchchem. (n.d.). BenchChem.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC. (2012).
  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
  • Ligands Control Reactivity and Selectivity in Palladium‐Catalyzed Functionalization of Unactivated C sp 3 -H Bonds - Scilit. (2014). Scilit.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (2004). American Chemical Society.
  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed. (2012).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022). American Chemical Society.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
  • Buchwald–Hartwig amin
  • Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand - PMC. (n.d.).
  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. (2025).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs.
  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives | Accounts of Chemical Research - ACS Publications. (2020). American Chemical Society.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007).
  • Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes - Dalton Transactions (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (2007).
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). WuXi AppTec.
  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017). Princeton University Department of Chemistry.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.). ChemRxiv.
  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines - ResearchGate. (n.d.).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers. (2025). Frontiers.

Sources

Application Note: Scale-Up Synthesis of 2-Bromo-4-(2-fluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It prioritizes safety, scalability, and regiochemical integrity.[1]


 Alkoxylation of Halopyridines
Target Molecule:  2-Bromo-4-(2-fluoroethoxy)pyridine (CAS: Variable/Generic Structure)

Executive Summary & Strategic Analysis

The moiety 2-Bromo-4-(2-fluoroethoxy)pyridine is a high-value scaffold in medicinal chemistry, particularly for developing PET radiotracers (


F-labeled) and kinase inhibitors. The presence of the 2-bromo group allows for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 4-(2-fluoroethoxy) ether linkage provides metabolic stability and lipophilic modulation.
Route Selection: The Regioselectivity Challenge

The primary challenge in synthesizing 2,4-disubstituted pyridines is regioselectivity . Nucleophilic Aromatic Substitution (


) on 2,4-dihalopyridines can occur at both the C2 and C4 positions.
  • Route A (2-Bromo-4-nitropyridine): The nitro group at C4 is a "super-leaving" group, offering exclusive C4 selectivity. However, 4-nitropyridines are potentially energetic and less stable, posing safety risks on a multi-kilogram scale.

  • Route B (2-Bromo-4-chloropyridine): This is the preferred industrial route. Although both halogens are susceptible to displacement, the C4-chlorine is significantly more reactive towards hard nucleophiles (alkoxides) than the C2-bromine due to the para-like resonance stabilization of the Meisenheimer complex.

Decision: This protocol details Route B (2-Bromo-4-chloropyridine) due to the commercial availability of the starting material and superior process safety profile, utilizing controlled temperature to ensure >98% regioselectivity.

Critical Safety Protocol: Handling 2-Fluoroethanol

WARNING: EXTREME TOXICITY HAZARD

The nucleophile, 2-Fluoroethanol , is metabolically converted by alcohol dehydrogenase (ADH) into fluoroacetate , a potent inhibitor of the TCA (Krebs) cycle (specifically aconitase).[2]

  • LD50 (Oral, Rat): ~10 mg/kg.

  • Mechanism: "Lethal Synthesis" – mimics acetyl-CoA, jamming the citric acid cycle.

Mandatory Engineering Controls
  • Closed System: All transfers of 2-fluoroethanol must occur via cannula or closed-loop pumping systems. Open pouring is strictly prohibited.

  • Scrubbing: Vent lines must pass through a caustic scrubber to neutralize any acidic byproducts or vapors.

  • Antidote Availability: Ethanol (competitive ADH substrate) or 4-Methylpyrazole (Fomepizole) protocols should be reviewed by the site medical officer prior to campaign start.

  • Waste: All aqueous waste must be segregated and treated as "P-listed" equivalent hazardous waste.

Detailed Experimental Protocol (Scale: 100 g)

Reaction Scheme


Materials Table
ReagentMW ( g/mol )Equiv.[3][4]Mass/VolMolesRole
2-Bromo-4-chloropyridine 192.441.0100.0 g0.520Substrate
2-Fluoroethanol 64.061.240.0 g (36 mL)0.624Nucleophile
Sodium Hydride (60% in oil) 24.001.327.0 g0.676Base
THF (Anhydrous) 72.11-1.0 L-Solvent
Ammonium Chloride (sat.) 53.49-500 mL-Quench
Step-by-Step Methodology
Phase 1: Alkoxide Formation (Exotherm Control)
  • Setup: Equip a 3-L three-neck round-bottom flask with a mechanical stirrer, internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charging Base: Under nitrogen flow, charge Sodium Hydride (27.0 g) . Wash with dry hexanes (

    
     mL) to remove mineral oil if downstream purification is sensitive to aliphatics (optional for this scale).
    
  • Solvent Addition: Add Anhydrous THF (800 mL) . Cool the suspension to 0–5 °C using an ice/brine bath.

  • Nucleophile Addition: Charge 2-Fluoroethanol (36 mL) into the addition funnel. Add dropwise to the NaH suspension over 45 minutes .

    • Observation: Vigorous

      
       evolution. Maintain internal temperature 
      
      
      
      °C.
    • Hold: Stir for 30 minutes at 0 °C to ensure complete deprotonation to sodium 2-fluoroethoxide.

Phase 2:

Displacement
  • Substrate Addition: Dissolve 2-Bromo-4-chloropyridine (100 g) in THF (200 mL) . Add this solution dropwise to the alkoxide mixture over 30 minutes.

    • Note: Keeping the alkoxide in excess relative to the substrate in the reactor minimizes bis-substitution, although the C2-Br is relatively inert at these temperatures.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC or TLC (30% EtOAc/Hexanes). Target: <2% remaining starting material.

    • Regioselectivity Check: The C4-substituted product is the major peak. Any C2-substituted impurity (2-(2-fluoroethoxy)-4-chloropyridine) usually elutes with a distinct retention time.

Phase 3: Quench and Workup
  • Quench: Cool the mixture back to 5 °C . Slowly add Saturated

    
     solution (500 mL) .
    
    • Caution: Quench is exothermic. Hydrogen gas may evolve if excess NaH remains.

  • Extraction: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer with Ethyl Acetate (

    
     mL) .
    
  • Washing: Combine organic layers. Wash with Water (

    
     mL)  and Brine (300 mL) .
    
    • Purpose: Thorough water washing is critical to remove unreacted 2-fluoroethanol.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (
    
    
    
    °C) to yield a crude oil/solid.
Phase 4: Purification
  • Crystallization: The crude material often solidifies. Recrystallize from Heptane/EtOAc (9:1) or Hexanes .

    • Alternative: If oil persists, perform a short silica plug filtration eluting with 10-20% EtOAc/Hexanes to remove polar impurities.

  • Yield: Expected yield is 85–92% (approx. 97–105 g).

Process Analytical Technology (PAT) & QC

To ensure "Trustworthiness" and "Self-Validation" of the protocol, the following analytical parameters must be met:

  • HPLC Method: C18 Column, Gradient 10%

    
     90% MeCN in Water (0.1% TFA).
    
    • Retention Time (RT): Product should elute later than 2-fluoroethanol but earlier than bis-alkoxy byproducts.

  • NMR Validation (

    
     NMR, 400 MHz, 
    
    
    
    ):
    • Look for the loss of the C4-Cl signal.

    • Diagnostic Pyridine Protons: C3-H (doublet,

      
      6.8 ppm) and C5-H (doublet of doublets, 
      
      
      
      6.9 ppm) shift upfield relative to the starting material due to the electron-donating alkoxy group.
    • Fluoroethyl group: Triplet of doublets at

      
      4.7 ppm (
      
      
      
      ) and
      
      
      4.3 ppm (
      
      
      ).
  • GC-MS: Confirm mass (M+ = 219/221 for Br isotopes). Ensure no "2-fluoroethoxy" exchange at the C2 position (M+ would be identical, but fragmentation patterns differ).

Visual Workflow (Graphviz DOT)

G Start Start: Raw Materials (2-Bromo-4-chloropyridine, 2-Fluoroethanol, NaH) Activation Activation Step (THF, 0°C) Formation of Sodium Alkoxide Start->Activation Inert Atmosphere Reaction SNAr Reaction (0°C -> RT, 4-6h) Displacement of C4-Cl Activation->Reaction Add Substrate IPC IPC: HPLC Check Target: <2% SM Reaction->IPC IPC->Reaction Incomplete Quench Quench & Extraction (Sat. NH4Cl / EtOAc) Removal of toxic alcohol IPC->Quench Complete Purification Purification Recrystallization (Heptane/EtOAc) Quench->Purification Organic Phase Final Final Product 2-Bromo-4-(2-fluoroethoxy)pyridine (>98% Purity) Purification->Final Drying & QC

Caption: Process flow diagram for the regioselective synthesis of 2-Bromo-4-(2-fluoroethoxy)pyridine, highlighting critical control points (IPC) and safety steps.

References

  • Pfizer Global R&D. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists.[5] Journal of Medicinal Chemistry.

  • Ossila. (2023). 2-Bromo-4-fluoropyridine: Technical Data and Applications. Ossila Product Data.

  • Santa Cruz Biotechnology. (2023). 2-Fluoroethanol Safety Data Sheet (SDS).[6] SCBT.

  • Organic Syntheses. (1945). 2-Bromopyridine and derivatives.[4][7][8][9][10][11][12] Organic Syntheses, Coll. Vol. 3, p.136.

  • Thibault, C., et al. (2003).[4] Efficient Synthesis of 2-Bromo-4-fluoropyridine.[7] Organic Letters, 5(26), 5023–5025. (Cited for context on C4-activation).

Sources

Precision Sonogashira Coupling of 2-Halopyridines: Overcoming Catalyst Poisoning and Homocoupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Sonogashira cross-coupling of 2-halopyridines presents unique challenges compared to carbocyclic aryl halides. The presence of the pyridine nitrogen at the ortho position creates a "chelation trap," capable of displacing phosphine ligands and poisoning the Palladium (Pd) center. Furthermore, the electron-deficient nature of the pyridine ring accelerates oxidative addition but often stalls transmetallation.

This guide provides two distinct, field-validated protocols:

  • Protocol A (Standard): A robust Pd/Cu co-catalyzed system for non-sensitive substrates.

  • Protocol B (Advanced): A Copper-free, bulky-ligand system (XPhos) designed to prevent N-coordination and eliminate Glaser homocoupling.

Technical Background: The "Pyridine Trap"

Success with 2-halopyridines requires understanding the failure modes. Unlike phenyl halides, 2-pyridyl species possess a basic nitrogen atom that can coordinate to the Lewis-acidic Pd(II) intermediate.

Mechanistic Interference

In a standard catalytic cycle, the Pd(0) species undergoes oxidative addition with the organic halide.[1] However, with 2-halopyridines, the nitrogen atom can form a stable, off-cycle


-complex or chelate, effectively removing active catalyst from the cycle. This necessitates the use of bulky ligands  or higher temperatures  to destabilize this unproductive coordination.
Visualization: The Catalytic Cycle & Pyridine Interference

The following diagram illustrates the standard cycle and the specific point where 2-halopyridines interfere.

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + 2-Halopyridine PyTrap OFF-CYCLE TRAP Stable N-Pd Coordination OxAdd->PyTrap Pyridine N-Coordination TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + Cu-C≡C-R PyTrap->OxAdd Heat / Bulky Ligand Iso Isomerization (cis/trans) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Cycle Closes

Figure 1: The Sonogashira catalytic cycle highlighting the reversible "Pyridine Trap" (Red) where the substrate nitrogen coordinates to Palladium, stalling the reaction.

Critical Parameters & Decision Matrix

Before selecting a protocol, evaluate your substrate against the following criteria:

ParameterRecommendationRationale
Halide (X) I > Br >> Cl2-Iodopyridines react at RT. 2-Chloropyridines require Protocol B (Bulky Ligands).
Alkyne Excess (1.2–1.5 equiv)Compensates for Glaser homocoupling (dimerization) in Cu-systems.
Base Et

N or Cs

CO

Organic amines for Protocol A; Inorganic bases often superior for Protocol B.
Solvent DMF or THFDMF promotes solubility of Pd-complexes; THF is easier to remove.
Workflow Selection Diagram

WorkflowSelection Start Start: 2-Halopyridine CheckHalide Halide Type? Start->CheckHalide CheckSens Base/Cu Sensitive? CheckHalide->CheckSens Chloride ProtoA PROTOCOL A (Pd/Cu Standard) CheckHalide->ProtoA Iodide/Bromide CheckSens->ProtoA No ProtoB PROTOCOL B (Cu-Free XPhos) CheckSens->ProtoB Yes (Avoid Cu)

Figure 2: Decision tree for selecting the appropriate experimental protocol based on halide reactivity and substrate sensitivity.

Experimental Protocols

Protocol A: Standard Pd/Cu Co-Catalyzed System

Best for: 2-Iodopyridines, activated 2-Bromopyridines, and robust alkynes. Mechanism: Classic transmetallation via Copper Acetylide.

Reagents:

  • Substrate: 2-Halopyridine (1.0 equiv)[2]

  • Alkyne: Terminal alkyne (1.2 equiv)[3]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (3–5 mol%)
  • Co-Catalyst: CuI (3–5 mol%)

  • Base: Et

    
    N (3.0 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask or microwave vial and cool under Argon flow.

  • Solids Addition: Add Pd(PPh

    
    )
    
    
    
    Cl
    
    
    , CuI, and the 2-halopyridine (if solid).
    • Critical: CuI must be off-white/tan. If green/blue, it is oxidized and will fail. Recrystallize from saturated KI if necessary.

  • Degassing (The "Freeze-Pump-Thaw" Standard):

    • Add DMF and Et

      
      N.[2]
      
    • Freeze mixture in liquid N

      
      , apply vacuum (10 min), thaw under Argon. Repeat 3x.
      
    • Why? Oxygen promotes Glaser homocoupling of the alkyne, consuming your reagent.

  • Reaction: Add the alkyne via syringe.

    • Temperature: Stir at Room Temperature (RT) for Iodides. Heat to 60–80°C for Bromides.

  • Monitoring: Monitor by TLC/LCMS. Reaction typically completes in 2–6 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na

    
    SO
    
    
    
    .
Protocol B: Copper-Free High-Activity System

Best for: 2-Chloropyridines, deactivated 2-Bromopyridines, or when Glaser homocoupling must be eliminated. Mechanism: Modified cycle utilizing bulky phosphines to facilitate oxidative addition and prevent N-coordination.

Reagents:

  • Substrate: 2-Halopyridine (1.0 equiv)[2]

  • Alkyne: Terminal alkyne (1.1 equiv)

  • Catalyst: Pd(OAc)

    
     (2 mol%) + XPhos (4 mol%)
    
    • Alternative: XPhos-Pd-G2 Precatalyst (2 mol%)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: MeCN or 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation (If using Pd(OAc)

    
    ): 
    
    • In the reaction vial, mix Pd(OAc)

      
       and XPhos in the solvent for 15 mins under Argon. The solution should turn from orange to dark yellow/brown, indicating active L-Pd(0) formation.
      
    • Note: Using XPhos-Pd-G2 precatalyst skips this step and ensures 1:1 stoichiometry.

  • Assembly: Add 2-halopyridine, Cs

    
    CO
    
    
    
    , and alkyne to the vial.
  • Degassing: Sparge with Argon balloon and needle for 15 minutes. (Strict freeze-pump-thaw is less critical here than in Cu-systems, but O

    
     exclusion is still required).
    
  • Reaction: Heat to 80–100°C.

    • Why Heat? 2-Chloropyridines have a high barrier to oxidative addition; thermal energy is required.

  • Workup: Filter through a Celite pad to remove inorganic base. Concentrate and purify.

Data Summary & Expected Yields

The following table summarizes expected performance based on internal validation and literature precedents (see References).

Substrate (X=)ProtocolTime (h)Temp (°C)Typical YieldMajor Side Product
2-Iodo A (Pd/Cu)22585-95%Alkyne Dimer (Glaser)
2-Bromo A (Pd/Cu)4-126070-85%Unreacted SM
2-Bromo B (XPhos)2-48085-95%Hydrodehalogenation
2-Chloro A (Pd/Cu)24+100<20% (Fail)Catalyst Deactivation
2-Chloro B (XPhos)6-1210075-90%None

Troubleshooting: A Self-Validating System

Use these observations to diagnose failure modes immediately.

  • Black Precipitate ("Palladium Black") forms within 10 minutes:

    • Diagnosis: Catalyst decomposition.[4] The ligands are not stabilizing the Pd(0).

    • Fix: Increase ligand:metal ratio or switch to Protocol B (XPhos is a tighter binder). Ensure O

      
       was removed.
      
  • Alkyne disappears, but no Product formed:

    • Diagnosis: Glaser Coupling (Alkyne-C≡C-C≡C-Alkyne).

    • Fix: Switch to Protocol B (Copper-Free). Copper is the primary driver of this side reaction.

  • Starting Material remains, Catalyst stays in solution (Yellow/Orange):

    • Diagnosis: The "Pyridine Trap" or insufficient activation energy.

    • Fix: Increase temperature. If using Protocol A, add 10% more phosphine (PPh

      
      ) to compete with the pyridine nitrogen.
      

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Gelman, D., & Buchwald, S. L. (2003).[5] Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[6][7] Angewandte Chemie International Edition, 42(48), 5993–5996. [Link]

  • Plenio, H. (2008). The Sonogashira Coupling of Aryl Chlorides.[1][6][8][9][10][11][12] Advanced Synthesis & Catalysis, 350(10), 1435–1440. [Link]

  • Common Organic Chemistry. (n.d.). Sonogashira Reaction Protocols. [Link]

Sources

Application Note: 2-Bromo-4-(2-fluoroethoxy)pyridine in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 2-Bromo-4-(2-fluoroethoxy)pyridine (CAS: 1314643-18-1), a specialized heterocyclic building block.[1] It is designed for medicinal chemists optimizing potency, metabolic stability, and lipophilicity in kinase inhibitors and GPCR ligands.

Part 1: Strategic Overview & Chemical Profile

The "Bifunctional" Advantage

2-Bromo-4-(2-fluoroethoxy)pyridine represents a high-value scaffold due to its orthogonal reactivity profile .[1] It combines a chemically stable "tail" (the fluoroethoxy group) with a reactive "head" (the 2-bromo handle).[1]

  • The 4-(2-Fluoroethoxy) Motif: Acts as a bioisostere for methoxy/ethoxy groups.[1] The terminal fluorine atom lowers electron density, reducing oxidative metabolism (O-dealkylation) while modulating lipophilicity (

    
    ).[1] It is also a critical structural motif in PET radiotracer development  (as a 
    
    
    
    F cold standard for
    
    
    F-labeled ligands).[1]
  • The 2-Bromo Handle: Located at the highly activated

    
    -position relative to the nitrogen, this bromide is an excellent candidate for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or Lithium-Halogen exchange.[1]
    
Physicochemical Profile
PropertyValueRelevance in Synthesis
CAS Number 1314643-18-1Unique identifier for sourcing.[1]
Molecular Formula C

H

BrFNO
MW: 220.04 g/mol .[1]
Appearance Colorless to pale yellow oilLiquid handling; easy to dispense.[1]
Boiling Point ~240°C (predicted)High boiling point allows high-temp couplings without loss.[1]
Solubility DCM, THF, EtOAc, MeOHCompatible with standard organic solvents.
Storage 2-8°C, Inert AtmospherePrevent oxidation/discoloration over long periods.[1]

Part 2: Synthetic Protocols

Protocol A: Regioselective Synthesis of the Building Block

Use this protocol if the building block is not commercially available or requires fresh preparation.

Objective: Synthesize 2-Bromo-4-(2-fluoroethoxy)pyridine from 2-bromo-4-fluoropyridine via Nucleophilic Aromatic Substitution (S


Ar).
Mechanism:  The 4-position of the pyridine ring is significantly more electrophilic than the 2-position due to the para-relationship with the pyridine nitrogen, allowing highly selective substitution of the fluorine atom.[1]
Materials
  • Substrate: 2-Bromo-4-fluoropyridine (1.0 equiv)

  • Nucleophile: 2-Fluoroethanol (1.2 equiv)[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology
  • Activation: In a flame-dried 3-neck flask under Argon, suspend NaH (1.5 equiv) in anhydrous THF at 0°C.

  • Alkoxide Formation: Add 2-Fluoroethanol (1.2 equiv) dropwise.[1] Stir for 15 min at 0°C until H

    
     evolution ceases.
    
  • Addition: Add 2-Bromo-4-fluoropyridine (1.0 equiv) dropwise as a solution in THF.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

    • Self-Validating Check: Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting material (Rf ~0.[1]6) should disappear, replaced by a lower Rf spot (product).

  • Quench & Workup: Cool to 0°C. Quench carefully with sat. NH

    
    Cl. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate.[2]
  • Purification: Flash chromatography (0-20% EtOAc in Hexanes).

Protocol B: Suzuki-Miyaura Cross-Coupling (API Fragment Assembly)

This protocol demonstrates the coupling of the building block with an aryl boronic acid, a common step in the synthesis of kinase inhibitors (e.g., VEGFR or EGFR targets).

Reaction Scheme: 2-Bromo-4-(2-fluoroethoxy)pyridine + Ar-B(OH)2 -> [Pd] -> 2-Aryl-4-(2-fluoroethoxy)pyridine[1]

Materials
  • Halide: 2-Bromo-4-(2-fluoroethoxy)pyridine (1.0 equiv)[1]

  • Boronic Acid: Phenylboronic acid (or specific API fragment) (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl

    
    [1]·DCM (3-5 mol%)[1]
    
  • Base: K

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial with the Halide (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl

    
     (0.05 equiv). Seal and purge with Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (sparged with Argon for 10 min) via syringe.

  • Base Addition: Add 2.0 M aq. K

    
    CO
    
    
    
    (3.0 equiv).[1] The biphasic mixture requires vigorous stirring.[1]
  • Heating: Heat the block to 90°C for 4–12 hours.

    • Senior Scientist Tip: If the substrate contains steric bulk (ortho-substituents), switch to Pd(PPh

      
      )
      
      
      
      or XPhos Pd G2 and increase temp to 100°C.[1]
  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water/brine.[1] Concentrate.

  • Purification: Silica gel chromatography. Pyridine derivatives often streak; add 1% Et

    
    N to the eluent if necessary.[1]
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or O

leak.[1]
Degas solvents thoroughly (freeze-pump-thaw).[1] Increase catalyst loading to 5 mol%.
Protodeboronation Unstable boronic acid.[1]Switch base to mild Cs

CO

or KF.[1] Use anhydrous conditions (Dioxane/DMF).[1]
Homocoupling (Biaryl) Excess O

present.
Ensure strict inert atmosphere.[1]

Part 3: Visualization of Workflows

Synthesis & Reactivity Pathway

This diagram illustrates the logical flow from starting materials to the final coupled API fragment, highlighting the regioselectivity.

G Start 2-Bromo-4-fluoropyridine (Precursor) Intermediate 2-Bromo-4-(2-fluoroethoxy)pyridine (Target Building Block) Start->Intermediate SNAr (Regioselective) Reagent 2-Fluoroethanol + NaH Reagent->Intermediate Product 2-Aryl-4-(2-fluoroethoxy)pyridine (API Scaffold) Intermediate->Product C-C Bond Formation Coupling Suzuki Coupling (Ar-B(OH)2, Pd cat.) Coupling->Product

Caption: Regioselective synthesis of the building block followed by C-C bond formation via Suzuki coupling.

Mechanistic Logic: Why the 4-Position?

Understanding the electronic bias is crucial for avoiding impurities.[1]

Mechanism N_Atom Pyridine Nitrogen (Electron Withdrawing) Pos2 2-Position (Br) Ortho to N Sterically Hindered N_Atom->Pos2 Inductive Effect (-I) Pos4 4-Position (F) Para to N Highly Activated N_Atom->Pos4 Resonance Effect (-M) Nucleophile Alkoxide (RO-) Nucleophile->Pos2 Slow/No Reaction Nucleophile->Pos4 Preferred Attack (SNAr)

Caption: Electronic activation analysis showing why S_NAr occurs selectively at the 4-position.

Part 4: References

  • Regioselectivity in Halopyridines: Schlosser, M., et al. "Site-Selective Substitution of Dihalopyridines." Journal of Organic Chemistry, 2005. [1]

  • Suzuki Coupling Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. [1]

  • Fluoroethoxy Group in Medicinal Chemistry: Purser, S., et al. "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 2008. [1]

  • Aldosterone Synthase Inhibitors (Related Scaffold): "Pyridyl-Substituted Naphthalenes as Aldosterone Synthase Inhibitors." Journal of Medicinal Chemistry, 2008.[3]

  • Lansoprazole Impurities (Structural Homologs): "Isolation and Characterization of Lansoprazole Impurities." Journal of Pharmaceutical and Biomedical Analysis, 2010. [1]

Sources

Application Notes and Protocols: Ruthenium-Catalyzed Reactions of 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Beyond Traditional Cross-Coupling Paradigms

In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Pyridine and its derivatives are privileged structures, ubiquitous in a vast array of pharmaceuticals and functional materials. While palladium-catalyzed cross-coupling reactions have long been the gold standard for the arylation and amination of halopyridines, the exploration of alternative catalytic systems offers new avenues for reactivity and molecular design. Ruthenium, a versatile transition metal, has emerged as a powerful catalyst, particularly in the realm of C-H activation. However, its application in the direct functionalization of the C-Br bond in 2-bromopyridines has been less explored, with a notable exception in a novel domino reaction that leads to the synthesis of highly valuable heteroarylated 2-pyridones.

This guide provides a detailed exploration of a significant advancement in this area: a ruthenium(II)-catalyzed domino reaction that transforms readily available 2-bromopyridines into complex N- and C-heteroarylated 2-pyridones. This process, involving sequential oxygen incorporation, a Buchwald-Hartwig-type C-N coupling, and a C-H bond activation/arylation, showcases the unique catalytic prowess of ruthenium and offers a streamlined approach to synthesizing densely functionalized pyridone scaffolds.[1][2]

It is pertinent to note that for many traditional cross-coupling reactions of 2-bromopyridines, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, palladium-based catalysts remain the more conventional and widely reported choice. This guide, therefore, focuses on the distinct and powerful ruthenium-catalyzed transformation that has been robustly demonstrated.

Part 1: The Ru(II)-Catalyzed Domino Synthesis of Heteroarylated 2-Pyridones from 2-Bromopyridines

This section details a novel and efficient methodology for the synthesis of 2-pyridones bearing both N-pyridyl and C-pyridyl substituents, starting from 2-bromopyridines. The reaction proceeds via a remarkable domino sequence catalyzed by a simple Ru(II) complex.[1][2]

Core Concept and Mechanistic Rationale

The overall transformation converts a 2-bromopyridine into a multi-heteroarylated 2-pyridone through a one-pot procedure. The reaction is catalyzed by a Ru(II) species, likely formed in situ from [RuCl2(p-cymene)]2, in the presence of potassium pivalate (KOPiv) and sodium carbonate (Na2CO3).[1]

The proposed mechanism is a cascade of distinct catalytic cycles, demonstrating the versatility of the ruthenium catalyst:

  • Oxygen Incorporation: The reaction is believed to initiate with a nucleophilic aromatic substitution of the bromide on the 2-bromopyridine with carbonate. Subsequent addition of pivalate and decarboxylation leads to the in-situ formation of a 2-pyridone intermediate.[1]

  • Buchwald-Hartwig-Type C-N Coupling: The newly formed 2-pyridone then undergoes a ruthenium-catalyzed N-arylation with another molecule of 2-bromopyridine to form an N-pyridyl-2-pyridone. This step involves an oxidative addition of the 2-bromopyridine to the Ru(II) center to form a Ru(IV) intermediate, followed by reductive elimination.[1]

  • Direct C-H Arylation: Finally, the N-pyridyl group of the N-pyridyl-2-pyridone acts as a directing group, guiding the ruthenium catalyst to activate a C-H bond on the pyridone ring (typically at the C6 position). This is followed by coupling with another molecule of 2-bromopyridine to afford the C-heteroarylated product.[1] This sequence can continue, leading to poly-arylated products.

The causality behind the experimental choices is rooted in facilitating this complex domino sequence. The choice of [RuCl2(p-cymene)]2 as a pre-catalyst is common in ruthenium catalysis due to its stability and ease of handling. KOPiv is thought to be crucial for the formation of the active catalytic species and in the oxygen incorporation step. Na2CO3 serves as both a base and the source of the oxygen atom for the pyridone formation.

Domino_Reaction_Mechanism cluster_1 Oxygen Incorporation cluster_2 C-N Coupling (Buchwald-Hartwig Type) cluster_3 C-H Arylation 2-Bromopyridine_1 2-Bromopyridine Intermediate_C Carbonate Intermediate (C) 2-Bromopyridine_1->Intermediate_C + Na2CO3 - NaBr Ru_II_A Active Ru(II) Species Pyridone_D 2-Pyridone Intermediate (D) Intermediate_C->Pyridone_D + KOPiv - CO2, - KOPiv 2-Bromopyridine_2 2-Bromopyridine Ru_IV_E Ru(IV) Intermediate (E) Pyridone_D->Ru_IV_E + 2-Bromopyridine_2 Oxidative Addition N_Pyridylpyridone N-Pyridyl-2-pyridone (2) Ru_IV_E->N_Pyridylpyridone Reductive Elimination + Ru(II) 2-Bromopyridine_3 2-Bromopyridine C_H_Activated_Complex C-H Activated Ru Complex N_Pyridylpyridone->C_H_Activated_Complex C-H Activation (Directed by N-pyridyl) Final_Product C,N-Di(pyridyl)-2-pyridone (3) C_H_Activated_Complex->Final_Product + 2-Bromopyridine_3

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Side Reactions of 2-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromopyridine derivatives. This guide is designed to provide in-depth, field-proven insights into the common side reactions encountered during the chemical modification of this versatile heterocyclic scaffold. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles that govern both success and failure in the lab. Here, you will find troubleshooting guides and FAQs in a direct question-and-answer format to help you diagnose and solve specific experimental challenges.

The 2-bromopyridine unit is a cornerstone in medicinal chemistry and materials science, primarily due to its utility in palladium-catalyzed cross-coupling reactions.[1][2] However, its electronic nature—an electron-deficient aromatic ring combined with the coordinating ability of the nitrogen atom—gives rise to a unique and sometimes challenging reactivity profile. Understanding these nuances is critical to minimizing side product formation and maximizing the yield of your desired compound.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are the most common applications for 2-bromopyridine derivatives.[1][3][4] However, they are also a major source of frustrating side reactions.

Q1: My Suzuki-Miyaura coupling is giving me significant amounts of a biaryl byproduct from the homocoupling of my boronic acid. What's causing this and how can I fix it?

A1: This is a classic issue, particularly in Suzuki-Miyaura couplings. The homocoupling of boronic acids is primarily driven by oxidative mechanisms, often exacerbated by the presence of oxygen and certain palladium species.

Probable Causes & Mechanistic Insight:

  • Oxygen in the Reaction Mixture: Dissolved oxygen can promote the oxidative homocoupling of the boronic acid, independent of the main catalytic cycle. Rigorous degassing is crucial.

  • In-situ Reduction of Pd(II) to Pd(0): Many protocols use stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that are reduced to the active Pd(0) species in the reaction mixture. This reduction process can sometimes initiate homocoupling before the main cross-coupling cycle gets underway.[5]

  • High Reaction Temperature: Elevated temperatures can increase the rate of the homocoupling side reaction relative to the desired cross-coupling.[5]

Solutions & Experimental Strategy:

  • Improve Degassing: Instead of a simple nitrogen purge, use three to five cycles of freeze-pump-thaw for your solvent and reaction mixture to ensure all dissolved oxygen is removed.

  • Switch to a Pd(0) Catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial in-situ reduction step that can trigger homocoupling.[5]

  • Optimize Temperature: Attempt the reaction at a lower temperature. While this may increase the required reaction time, it can significantly suppress the homocoupling pathway.

  • Adjust Stoichiometry: While a slight excess of the boronic acid is common (1.1-1.2 equivalents), a large excess can favor homocoupling. Try reducing the excess to closer to 1.05 equivalents.[5]

Q2: In my cross-coupling reaction (Suzuki, Buchwald-Hartwig, etc.), I'm isolating a significant amount of the corresponding pyridine, where the bromine has been replaced by hydrogen. What is this protodebromination side reaction?

A2: Protodebromination (or hydrodehalogenation) is a common and often overlooked side reaction. It arises from the interception of key intermediates in the catalytic cycle by a proton source, leading to the formation of a C-H bond instead of the desired C-C or C-N bond.

Probable Causes & Mechanistic Insight:

  • Protic Impurities: The most common cause is the presence of water or other protic impurities in your reagents or solvents. This is especially problematic with highly active catalysts.

  • Formation of Palladium Hydride Species: Certain combinations of bases, solvents, and ligands can facilitate the formation of palladium hydride (Pd-H) intermediates. These species can then react with the 2-bromopyridine in the catalytic cycle to produce the debrominated byproduct.[5]

  • β-Hydride Elimination (Buchwald-Hartwig): In C-N couplings, a palladium-amido intermediate is formed. If the amine has a β-hydrogen, this intermediate can undergo β-hydride elimination, which ultimately leads to the debrominated arene and an imine.[6]

Solutions & Experimental Strategy:

  • Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Use freshly opened bottles of reagents or purify them immediately before use. Dry your base (e.g., K₂CO₃, K₃PO₄) in an oven before adding it to the reaction.

  • Screen Bases: The choice of base can influence the formation of Pd-H species. If you are using a hydroxide or a hydrated base, switch to an anhydrous one like K₃PO₄, Cs₂CO₃, or NaOt-Bu.

  • Ligand Selection: For Buchwald-Hartwig aminations, using bulky, chelating bis(phosphine) ligands can inhibit the side reactions that lead to hydrodebromination.[7]

Q3: My Sonogashira coupling is plagued by the homocoupling of my terminal alkyne (Glaser coupling). How do I suppress this?

A3: Glaser coupling is the copper-catalyzed oxidative homocoupling of terminal alkynes and is the most prevalent side reaction in Sonogashira couplings.[5]

Probable Causes & Mechanistic Insight:

  • Copper(I) Co-catalyst and Oxygen: The combination of the Cu(I) co-catalyst and trace oxygen is the primary driver for this side reaction. The copper acetylide intermediate is oxidized, leading to dimerization.

Solutions & Experimental Strategy:

  • Strictly Anaerobic Conditions: This is the most critical factor. Use freeze-pump-thaw cycles and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • "Copper-Free" Sonogashira Protocols: Numerous protocols have been developed that avoid the use of a copper co-catalyst altogether, thereby eliminating the primary pathway for Glaser coupling.[5][8] These often require a different base or solvent system but can be very effective.

  • Use a Reducing Atmosphere: Some studies have shown that performing the reaction under a diluted hydrogen gas atmosphere can help suppress oxidative homocoupling.[9]

Troubleshooting Guide: Organometallic Intermediate Formation

The preparation of organolithium and Grignard reagents from 2-bromopyridine is a powerful strategy but is highly sensitive to reaction conditions.

Q4: I'm trying to form the Grignard reagent from 2-bromopyridine and magnesium, but my yields are low and I see a lot of 2,2'-bipyridine. What's happening?

A4: The direct formation of 2-pyridylmagnesium bromide is notoriously difficult. The initially formed Grignard reagent is highly reactive and can undergo a Wurtz-type coupling with the starting 2-bromopyridine to form 2,2'-bipyridine.[10]

Probable Causes & Mechanistic Insight:

  • High Reactivity of the Grignard Reagent: The electron-withdrawing nature of the pyridine nitrogen makes the C-Mg bond highly polarized and reactive.

  • Slow Initiation: If the reaction is slow to initiate, there will be a high local concentration of 2-bromopyridine available to react with the small amount of Grignard reagent that does form.

Solutions & Experimental Strategy:

  • Use an Initiator: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.

  • Halogen-Metal Exchange: A more reliable method is to use a halogen-metal exchange reaction. Prepare a simple alkyl Grignard reagent like isopropylmagnesium chloride (which is commercially available, often as a complex with LiCl) and add it slowly to a cold solution of your 2-bromopyridine. This exchange is much faster and cleaner than direct formation.[10]

  • Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C or below) to temper the reactivity of the formed Grignard reagent and minimize the coupling side reaction.[10]

Q5: My attempt to lithiate 2-bromopyridine with n-BuLi failed. After quenching with an electrophile (like MeOD or DMF), I only recovered the protonated (debrominated) starting material. What went wrong?

A5: This is a very common and frustrating problem that almost always points to one critical issue: trace amounts of water. Organolithium reagents are exceptionally strong bases and will react with even microscopic quantities of water much faster than they react with most electrophiles.

Probable Causes & Mechanistic Insight:

  • Trace Protic Sources: The most likely culprit is residual water in your glassware, solvent (THF), or inert gas stream. At the small scales often used in research, moisture adsorbed on the surface of a "dry" flask can be a superstoichiometric source of protons.[11]

  • Rapid Br-Li Exchange: The bromine-lithium exchange on 2-bromopyridine is extremely fast, often complete in seconds, even at -78 °C.[11] Any delay between forming the 2-lithiopyridine and trapping it provides an opportunity for it to find a proton source or engage in other side reactions.[11][12]

Solutions & Experimental Strategy:

  • Rigorous Drying is Non-Negotiable:

    • Glassware: Oven-dry all glassware overnight (>120 °C), assemble it hot, and allow it to cool under a high vacuum. Flame-drying under vacuum just before use is also highly recommended.

    • Solvent: Use freshly distilled THF from a sodium/benzophenone still or pass it through an activated alumina solvent purification system. THF dried over sieves is often not dry enough for this chemistry.[11]

    • Inert Gas: Ensure your nitrogen or argon line has an in-line drying trap.

  • Titrate Your n-BuLi: Commercial n-BuLi solutions can degrade over time. Titrate it before use to know its exact concentration.

  • Quench Immediately: Add your electrophile as soon as the n-BuLi addition is complete. Do not let the 2-lithiopyridine solution stir for an extended period before trapping.[11]

  • Consider In-situ Trapping: In some cases, you can have the electrophile present in the flask during the addition of n-BuLi. This is a riskier strategy but can be effective for highly unstable organolithiums.[11]

Data Presentation: Summary of Common Side Reactions
Side ReactionCommon AppearanceProbable Cause(s)Recommended Solution(s)
Homocoupling Suzuki (biaryl), Sonogashira (diyne)Oxygen, High Temperature, Pd(II) precatalyst reduction[5]Improve degassing, lower temperature, use a Pd(0) catalyst, consider "copper-free" Sonogashira[5][9]
Protodebromination All cross-coupling reactionsProtic impurities (e.g., H₂O), formation of Pd-H species[5]Use rigorously anhydrous reagents and solvents, screen anhydrous bases[5]
Hydrolysis to 2-Pyridone High-temperature reactions, especially with carbonate basesIn-situ hydrolysis of the C-Br bond, potentially metal-catalyzed[13]Avoid prolonged high temperatures with aqueous or carbonate bases; screen alternative conditions
2,2'-Bipyridine Formation Grignard reagent synthesisReaction of 2-pyridylmagnesium bromide with starting 2-bromopyridine[10]Use halogen-metal exchange instead of direct formation; maintain low temperatures[10]
Low Catalyst Turnover All cross-coupling reactionsCatalyst inactivity, inappropriate ligandUse fresh catalyst, increase loading, screen more active ligands (e.g., SPhos, XPhos)[5]
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative with an Arylboronic Acid

This protocol is a general starting point and includes notes on how to mitigate common side reactions.

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (anhydrous, powdered, 2.5 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), rigorously degassed

  • Schlenk flask or sealed reaction vial

Procedure:

  • Preparation: Add the 2-bromopyridine derivative (e.g., 1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and anhydrous K₂CO₃ (2.5 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this process at least three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare the 4:1 dioxane/water solvent mixture. Degas it thoroughly using three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes. Add the degassed solvent (e.g., 5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the 2-bromopyridine starting material. Self-Validating Note: If the reaction stalls, an aliquot can be analyzed to check for debrominated starting material or homocoupled boronic acid, which will inform your troubleshooting.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualization
Troubleshooting Workflow for Cross-Coupling Reactions

G start Reaction Analysis: Low Yield or Incomplete Conversion check_sm Starting Material (SM) Remaining? start->check_sm sm_yes Yes check_sm->sm_yes  Yes sm_no No check_sm->sm_no  No identify_sp Identify Major Side Product(s) homocoupling Homocoupling Product (Biaryl or Diyne) identify_sp->homocoupling Biaryl/Diyne dehalogenation Protodebromination Product (Debrominated SM) identify_sp->dehalogenation C-H instead of C-Br other Other/Unknown Side Products identify_sp->other Complex Mixture catalyst Check Catalyst Activity - Use fresh catalyst - Increase loading (2-5%) - Screen more active ligands sm_yes->catalyst conditions Check Reaction Conditions - Increase temperature? - Check base activity catalyst->conditions sm_no->identify_sp sol_homo Solution: - Improve degassing (F-P-T) - Lower temperature - Use Pd(0) source homocoupling->sol_homo sol_dehalo Solution: - Ensure anhydrous conditions - Use fresh, dry solvents/base - Screen different bases dehalogenation->sol_dehalo G cluster_main Primary Transformations cluster_side Common Side Reactions Bromopyridine 2-Bromopyridine CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald, etc.) Bromopyridine->CrossCoupling Pd(0), L, Base Organometallic Organometallic Formation (Grignard / Lithiation) Bromopyridine->Organometallic Mg or BuLi SNAr Nucleophilic Aromatic Substitution (SNAr) Bromopyridine->SNAr Strong Nu-, high T Homocoupling Homocoupling CrossCoupling->Homocoupling Cause: O2, Temp Debromination Protodebromination CrossCoupling->Debromination Cause: H2O Organometallic->Debromination Cause: H2O quench Bipyridine 2,2'-Bipyridine Organometallic->Bipyridine Cause: Reaction with SM Pyridone Hydrolysis to 2-Pyridone SNAr->Pyridone Cause: H2O as Nu-

Caption: Key reaction pathways and associated side reactions for 2-bromopyridine.

References
  • ideXlab. (n.d.). 2-Bromopyridine - Explore the Science & Experts. Retrieved February 18, 2026, from [Link]

  • Pearson. (2024). Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • Overhoff, J., & Proost, W. E. (1938). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. [Link]

  • Man, H. W., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Organic Letters, 9(10), 1843-1846. [Link]

  • Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • ResearchGate. (n.d.). Study of the carbonylative cross-coupling reaction between 2-bromopyridine and phenylboronic acid. Retrieved February 18, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Indispensable Role of 2-Bromopyridine in Modern Organic Synthesis. Retrieved February 18, 2026, from [Link]

  • Reddit. (2025). I'm incapable of lithiating a simple bromopyridine and it's driving me insane. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Retrieved February 18, 2026, from [Link]

  • Man, H. W., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • ResearchGate. (n.d.). Reaction of 2-Bromopyridine with Thiophenol. Retrieved February 18, 2026, from [Link]

  • Borisevich, G., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(11), 3345. [Link]

  • Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
  • Taylor, S. L., Lee, D. Y., & Martin, J. C. (1983). Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping. The Journal of Organic Chemistry, 48(24), 4571–4575. [Link]

  • ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium. Retrieved February 18, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives. Retrieved February 18, 2026, from [Link]

  • Lee, C. H., & Lin, J. T. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 67(13), 4647–4649. [Link]

  • Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148–7155. [Link]

  • Journal of the Chemical Society C: Organic. (1966). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. pubs.rsc.org. [Link]

  • The Journal of Organic Chemistry. (n.d.). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. Retrieved February 18, 2026, from [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved February 18, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 18, 2026, from [Link]

  • Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate. [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved February 18, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid. Retrieved February 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved February 18, 2026, from [Link]

  • MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Retrieved February 18, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Bromopyridine. Retrieved February 18, 2026, from [Link]

  • Grokipedia. (n.d.). 2-Bromopyridine. Retrieved February 18, 2026, from [Link]

  • University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Retrieved February 18, 2026, from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 18, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 18, 2026, from [Link]

Sources

Optimization of catalyst loading for 2-Bromo-4-(2-fluoroethoxy)pyridine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for 2-Bromo-4-(2-fluoroethoxy)pyridine Coupling

Executive Summary & Technical Context

Subject: Optimization of Palladium-catalyzed cross-coupling (Suzuki-Miyaura / Buchwald-Hartwig) for 2-Bromo-4-(2-fluoroethoxy)pyridine.

The Challenge: Coupling reactions involving 2-Bromo-4-(2-fluoroethoxy)pyridine present a unique set of challenges compared to standard aryl bromides. The primary issue is the "Pyridine Problem" : the basic nitrogen atom at the 1-position can coordinate strongly to the Palladium (Pd) center, displacing labile ligands and forming an inactive Pd(II)(Pyridine)2 complex. This leads to catalyst poisoning, requiring high catalyst loadings (5–10 mol%) to drive conversion.

Furthermore, the 2-fluoroethoxy substituent introduces an inductive electron-withdrawing effect (


). While this facilitates oxidative addition at the C2-Br bond, it also renders the ring more susceptible to nucleophilic attack at C4 or C6 if the catalyst is inactive, leading to side products.

The Solution: To optimize catalyst loading down to <1 mol%, we must employ bulky, electron-rich phosphine ligands or chelating bisphosphines that sterically prevent the pyridine nitrogen from binding to the Pd center.

Optimized Standard Protocol

This protocol is designed to be a self-validating system . If the color changes described do not occur, the active catalyst species has likely not formed.

Reaction Type: Suzuki-Miyaura Coupling (Aryl Boronic Acid) Target Catalyst Loading: 0.5 – 1.0 mol%

Reagents & Setup
ComponentEquivalentsRoleRecommended Reagent
Substrate 1.0Electrophile2-Bromo-4-(2-fluoroethoxy)pyridine
Coupling Partner 1.2 – 1.5NucleophileAryl Boronic Acid / Pinacol Ester
Catalyst Precursor 0.5 – 1.0 mol% Metal SourcePd(OAc)₂ or Pd₂(dba)₃
Ligand 1.0 – 2.0 mol% Active SpeciesSPhos or XPhos (Buchwald Ligands)
Base 2.0 – 3.0ActivatorK₃PO₄ (finely ground) or Cs₂CO₃
Solvent [0.2 M]Medium1,4-Dioxane / Water (4:[1][2]1) or Toluene / Water (10:1)
Step-by-Step Methodology
  • Pre-Complexation (Critical Step):

    • In a separate vial, mix Pd(OAc)₂ and SPhos in anhydrous 1,4-dioxane.

    • Stir at room temperature for 5 minutes.

    • Visual Check: The solution should turn from orange/red to a bright yellow. This confirms the formation of the active L-Pd(0) species. If it remains dark or precipitates black Pd black, your solvent is wet or the ligand is oxidized.

  • Reaction Assembly:

    • To the main reaction vessel (microwave vial or round-bottom flask), add the Substrate, Boronic Acid, and Base.

    • Evacuation: Seal and purge with Argon/Nitrogen (3 cycles).[2] Oxygen is the enemy of low-loading catalysis.

    • Addition: Syringe in the degassed solvent/water mixture, followed by the Pre-Complexed Catalyst Solution .

  • Execution:

    • Heat to 80–100°C .

    • Monitoring: Check HPLC/LCMS at 1 hour. With SPhos, conversion is often rapid.

    • Endpoint: Do not extend reaction time unnecessarily; prolonged heating after consumption of starting material promotes dehalogenation.

Troubleshooting Guide (Q&A)

Q1: I am observing low conversion (<30%) even after 12 hours. Should I add more catalyst? A: No. Adding more catalyst to a poisoned system is inefficient.

  • Diagnosis: The pyridine nitrogen has likely coordinated to your Pd, shutting down the cycle.

  • Fix: Switch to a ligand with higher steric bulk. If you are using PPh3 or dppf, switch to XPhos or BrettPhos . These ligands create a "roof" over the Pd center, physically blocking the pyridine nitrogen from coordinating while still allowing the C-Br bond to access the metal.

Q2: I see a significant amount of "dimer" (2,2'-bipyridine derivative). What is happening? A: You are experiencing reductive homocoupling .

  • Mechanism: This occurs when two oxidative addition complexes disproportionate, or when the boronic acid is slow to transmetalate.

  • Fix:

    • Degas rigorously: Oxygen promotes homocoupling.

    • Slow Addition: Add the boronic acid solution slowly via syringe pump over 1 hour. This keeps the concentration of the nucleophile low relative to the Pd-Ar species.

    • Solvent Switch: Change from Dioxane to Toluene/Water . The biphasic nature can modulate the rate of transmetalation.

Q3: My product is contaminated with the de-brominated species (Protodehalogenation). A: This is common with electron-deficient pyridines.

  • Cause: The Pd-Ar intermediate abstracts a hydride (from solvent or impurities) instead of undergoing transmetalation.

  • Fix:

    • Avoid Alcohols: Do not use Ethanol or Isopropanol as cosolvents; they are hydride sources.

    • Increase Concentration: Run the reaction at 0.5 M or higher. High concentration favors the bimolecular transmetalation step over the unimolecular hydride abstraction.

    • Lower Temperature: Reduce temperature to 60°C and allow longer time.

Q4: Can I use this protocol for Buchwald-Hartwig amination? A: Yes, but with a modification.

  • Modification: Replace the carbonate/phosphate base with NaOtBu or LiHMDS .

  • Ligand: RuPhos is superior for secondary amines; BrettPhos for primary amines.

  • Warning: The 2-fluoroethoxy group is stable to weak bases, but strong nucleophilic bases (like unhindered alkoxides) at high heat could potentially displace the alkoxy group via SNAr. Stick to bulky bases like NaOtBu.

Visualizations

Figure 1: The "Pyridine Poisoning" Pathway & Ligand Solution

This diagram illustrates why standard catalysts fail and how bulky ligands (L) maintain the active cycle.

CatalyticCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + Substrate Poisoned INACTIVE COMPLEX [Pd(II)(Pyridine)₂] OxAdd->Poisoned Standard Ligands (PPh₃) N-Coordination TransMet Transmetalation (+ Ar'-B(OH)₂) OxAdd->TransMet Bulky Ligands (SPhos) Steric Protection RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Substrate 2-Bromo-4- (2-fluoroethoxy)pyridine Substrate->OxAdd

Caption: Pathway divergence showing how bulky ligands (Green path) prevent the formation of the inactive Pyridine-coordinated complex (Red path).

Figure 2: Optimization Decision Tree

Use this logic flow to select the correct parameters based on your initial results.

OptimizationTree Start Start: Standard Protocol (1 mol% Pd, SPhos) Result Analyze Result (LCMS/NMR) Start->Result LowYield Low Conversion (<50%) Result->LowYield Dehal De-halogenation (Product - Br) Result->Dehal Homo Homocoupling (Ar-Ar Dimer) Result->Homo Fix1 Action: Switch Ligand Try XPhos or BrettPhos LowYield->Fix1 Fix2 Action: Increase Conc. Remove Protic Solvents Dehal->Fix2 Fix3 Action: Slow Addition Degas Solvents Homo->Fix3

Caption: Decision matrix for troubleshooting common failure modes in halopyridine coupling.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[3] Accounts of Chemical Research, 41(11), 1461–1473.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366.

  • Kalinin, V. N. (2002). Carbon-Carbon Bond Formation in Heterocycles via Transition Metal Catalyzed Cross-Coupling Reactions.[4] Russian Chemical Reviews, 71(7).

  • BenchChem Technical Notes. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.

Sources

How to prevent homocoupling in Suzuki reactions of pyridyl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving pyridyl bromides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this powerful yet nuanced transformation. Here, we move beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic understanding and field-proven solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My primary side-product is a bipyridyl dimer from the homocoupling of my pyridyl bromide. What are the likely causes and how can I fix this?

This is a common issue stemming from a sluggish cross-coupling cycle, which allows competing side reactions to dominate. The root cause is often related to the palladium catalyst's activity and stability.

Immediate Diagnostic Questions:

  • Is your catalyst system optimized for a heteroaromatic substrate? Pyridyl nitrogen is a Lewis base and can coordinate to the palladium center, inhibiting catalytic activity.[1][2] This is a primary reason for slow reactions.

  • How rigorous was your inert atmosphere technique? While boronic acid homocoupling is often linked to oxygen, the homocoupling of aryl halides can occur through different pathways, sometimes exacerbated by catalyst decomposition.

Solutions & The Science Behind Them:

  • Re-evaluate Your Ligand Choice: The rate-determining step for pyridyl bromides is typically the oxidative addition of the C-Br bond to the Pd(0) center.[3] To accelerate this step and outcompete side reactions, a highly active catalyst is essential.

    • Expert Recommendation: Switch to bulky, electron-rich phosphine ligands or N-Heterocyclic Carbene (NHC) ligands.[3][4] These ligands promote the crucial oxidative addition step, stabilize the active Pd(0) species, and prevent the formation of inactive palladium aggregates.[5][6]

    • Causality: Electron-rich ligands increase the electron density on the palladium, making it more nucleophilic and facilitating its insertion into the C-Br bond. Bulky ligands promote reductive elimination and prevent the formation of stable, inactive dimeric palladium species.[7]

  • Optimize the Base: The base activates the boronic acid for transmetalation, but an improper choice can be detrimental.[4][8]

    • Expert Recommendation: Avoid strong alkoxide bases (e.g., NaOt-Bu) which can promote hydrodehalogenation and other side reactions.[1] Use weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] These provide sufficient basicity for the catalytic cycle without causing excessive side reactions.

    • Causality: The choice of base influences the concentration and nature of the active boronate species. Milder bases help maintain a controlled reaction environment, minimizing pathways that lead to catalyst deactivation or unwanted reactivity.[6]

Troubleshooting Flowchart for Pyridyl Bromide Homocoupling

G start High Pyridyl Homocoupling Detected q1 What is your ligand? start->q1 q2 How was degassing performed? start->q2 q3 What base was used? start->q3 sub_q1 Using PPh₃ or no ligand? q1->sub_q1 sol2 Implement rigorous degassing (N₂ sparge or Freeze-Pump-Thaw) q2->sol2 sub_q3 Using strong alkoxide base? q3->sub_q3 sol1 Switch to bulky, e⁻-rich ligand (e.g., SPhos, XPhos, IPr) sub_q1->sol1 Yes sol3 Switch to weaker inorganic base (e.g., K₃PO₄, Cs₂CO₃) sub_q3->sol3 Yes

Caption: Troubleshooting decision tree for homocoupling issues.

Q2: I am seeing significant amounts of the homocoupled biaryl from my boronic acid. How do I suppress this?

This side reaction is almost always linked to the presence of Pd(II) species and oxygen in your reaction medium.[5][9] The mechanism involves the oxidation of Pd(0) or the direct reaction of a Pd(II) pre-catalyst with two molecules of the boronic acid.[10]

Solutions & The Science Behind Them:

  • Implement Rigorous Degassing: The exclusion of oxygen is the most critical factor in preventing boronic acid homocoupling.[10]

    • Expert Recommendation: Standard purging with an inert gas line into the headspace of the flask is often insufficient. Employ more robust techniques as detailed in the protocol below.

    • Causality: Oxygen can react with Pd(0) to form palladium-peroxo species, which then facilitate the oxidative coupling of two boronic acid molecules.[11] By removing dissolved oxygen, you shut down this primary pathway.

  • Choose the Right Palladium Source: The state of your palladium at the start of the reaction matters.

    • Expert Recommendation: If using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the reduction to the active Pd(0) catalyst can sometimes be initiated by the homocoupling of the boronic acid.[5] Using a pre-formed Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can mitigate this, but they are often less stable. Modern Buchwald pre-catalysts are designed for clean and efficient in situ generation of the active Pd(0) catalyst, often representing the best choice.[5]

  • Consider a Mild Reducing Agent:

    • Expert Recommendation: In some cases, particularly for process scale-up, the addition of a mild reducing agent like potassium formate can be beneficial.[10]

    • Causality: The reducing agent helps to scavenge any Pd(II) species that could initiate homocoupling, ensuring the palladium remains in the desired Pd(0) state for the main catalytic cycle.[10]

Protocol: Rigorous Reaction Degassing

Objective: To minimize dissolved oxygen in the reaction mixture to below levels that promote significant boronic acid homocoupling.

Method 1: Subsurface Inert Gas Sparge (Recommended for most applications)

  • Combine all solid reagents (pyridyl bromide, boronic acid/ester, base, catalyst, ligand) in the reaction flask.

  • Add the anhydrous, sparge-degassed solvent(s) via cannula or syringe.

  • Insert a long needle or glass pipette connected to an inert gas (Nitrogen or Argon) line, ensuring the tip is below the surface of the liquid.

  • Bubble the inert gas through the solution at a moderate rate for 20-30 minutes. Vigorous bubbling that causes splashing should be avoided.

  • After sparging, remove the needle and maintain a positive pressure of the inert gas in the flask's headspace for the duration of the reaction.

Method 2: Freeze-Pump-Thaw (For highly sensitive reactions)

  • Assemble the reaction flask with all reagents and solvent. The flask must be a robust Schlenk flask capable of withstanding vacuum.

  • Freeze the mixture completely using a liquid nitrogen bath.

  • Once frozen solid, apply a high vacuum to the flask for 5-10 minutes to remove gases from the headspace.

  • Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the mixture to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure thorough degassing.

  • After the final cycle, backfill the flask with an inert gas.

Frequently Asked Questions (FAQs)

Q3: Why are Suzuki reactions with pyridyl bromides, especially 2-bromopyridines, so challenging?

The primary challenge lies in the Lewis basicity of the pyridine nitrogen.[2]

  • Catalyst Inhibition: The nitrogen's lone pair of electrons can coordinate to the electron-deficient palladium center. This coordination can stabilize the palladium complex, slowing down subsequent steps in the catalytic cycle or forming off-cycle, inactive species.[1]

  • Substrate Reactivity: 2-bromopyridines can be particularly problematic. The proximity of the nitrogen to the reaction center can lead to strong chelation with the palladium after oxidative addition, creating a very stable intermediate that is slow to undergo transmetalation.[12]

  • Boronic Acid Instability: The corresponding pyridyl boronic acids are often prone to protodeborylation, a side reaction where the C-B bond is cleaved by a proton source (like water).[5] This is especially true for 2-pyridylboronic acids.[5] Using stable boronate esters, such as pinacol esters, can significantly reduce this issue.[5]

Q4: How do I choose the optimal ligand for my pyridyl bromide coupling?

Ligand selection requires balancing steric and electronic properties to favor the desired cross-coupling pathway. There is no single "best" ligand, but there are clear classes of ligands that consistently outperform others for this substrate class.

Ligand ClassExample(s)Key Advantages for Pyridyl CouplingsConsiderations
Bulky, Electron-Rich Monophosphines SPhos, XPhos, RuPhosHighly active, promote fast oxidative addition and reductive elimination.[6][13] Excellent for sterically hindered substrates.Can be expensive; air-sensitive. Best used with palladium pre-catalysts.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, form very stable palladium complexes resistant to decomposition.[5][14] Effective for less reactive aryl chlorides and bromides.Pre-catalysts (e.g., PEPPSI-type) are recommended for reliable activity.[5]
Triphenylphosphine (PPh₃) PPh₃Inexpensive, readily available.Generally low activity for challenging substrates like pyridyl bromides. Often leads to slow reactions and increased side products like homocoupling.[15]

Recommendation: Start your optimization screen with a bulky monophosphine ligand like SPhos or an NHC ligand like IPr, paired with a suitable palladium pre-catalyst (e.g., Pd₂(dba)₃ or a Buchwald G3 Pre-catalyst).

Q5: What is the mechanistic pathway for homocoupling?

Understanding the mechanism is key to preventing it. Homocoupling primarily occurs via two distinct pathways, which can compete with the desired Suzuki catalytic cycle.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Competing Homocoupling Pathway pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar¹-Br pd_ii_aryl Ar¹-Pd(II)-Br(L₂) (Pyridyl Complex) ox_add->pd_ii_aryl trans Transmetalation pd_ii_aryl->trans + Ar²-B(OR)₂ + Base pd_ii_source Pd(II) Pre-catalyst or Pd(0) + O₂ pd_ii_aryl->pd_ii_source Slow Transmetalation Allows Side Reaction pd_ii_biaryl Ar¹-Pd(II)-Ar²(L₂) trans->pd_ii_biaryl red_elim Reductive Elimination pd_ii_biaryl->red_elim red_elim->pd0 + Ar¹-Ar² (Product) homo Boronic Acid Homocoupling pd_ii_source->homo + 2 Ar²-B(OR)₂ homo->pd0 Reduces Pd(II) to Pd(0) biaryl_homo Ar²-Ar² (Side Product) homo->biaryl_homo

Caption: The Suzuki cycle versus the competing boronic acid homocoupling pathway.

Pathway 1: Boronic Acid Homocoupling (Most Common)

  • Initiation: This pathway is typically initiated by either the Pd(II) pre-catalyst before it is reduced to Pd(0), or by the re-oxidation of the active Pd(0) catalyst by residual oxygen.[5][10]

  • Mechanism: A Pd(II) species undergoes a reaction with two molecules of the organoboronic acid. This forms a diorganopalladium(II) intermediate, which then undergoes reductive elimination to yield the symmetrical biaryl (Ar²-Ar²) and Pd(0).[11] This process actually helps generate the active Pd(0) catalyst but at the expense of your boronic acid.[5]

Pathway 2: Aryl Halide Homocoupling

  • This is less common but can occur under certain conditions, especially with very active catalysts and high temperatures. It can involve complex mechanisms, including oxidative addition of the aryl halide to a palladium cluster or a Pd(I) dimer.

By optimizing your reaction to favor a fast and efficient main Suzuki cycle—using active ligands, proper bases, and rigorously excluding oxygen—you make these competing pathways kinetically unfavorable.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Toh, K. K., & Chng, S. S. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 80(15), 7755-7759. Retrieved from [Link]

  • Carregal-Romero, S., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(2), 1146-1155. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Carregal-Romero, S., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. Request PDF from [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. Retrieved from [Link]

  • Snape, T. J., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 251-257. Retrieved from [Link]

  • van der Meulen, P., et al. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis, 14(16), 11633-11645. Retrieved from [Link]

  • ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Request PDF from [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. ResearchGate. Request PDF from [Link]

  • van der Meulen, P., et al. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. PMC. Retrieved from [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Naseer, M. M., et al. (2014). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Journal of the Chilean Chemical Society, 59(4), 2717-2720. Retrieved from [Link]

  • Worthington, R. J., & Melen, R. L. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Retrieved from [Link]

  • Garcia, A. (2016). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Retrieved from [Link]

  • Chen, J., et al. (2019). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 10(33), 7793-7800. Retrieved from [Link]

  • MacNair, A. J., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2038-2046. Retrieved from [Link]

  • Reddit. (2025). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • Miller, T. J., & Fraunhoffer, K. J. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 481-486. Retrieved from [Link]

  • Gwala, E., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5294-5321. Retrieved from [Link]

  • Li, Z., et al. (2018). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 42(1), 223-228. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • Vantourout, J. C., et al. (2022). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Retrieved from [Link]

  • Nadin, A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 6065-6075. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

Sources

Managing catalyst deactivation in palladium-catalyzed pyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for palladium-catalyzed reactions involving pyridine-containing substrates. This guide is designed to provide in-depth troubleshooting advice, detailed protocols, and a deeper understanding of the underlying chemical principles to help you overcome common challenges and achieve optimal results in your research.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of potential causes and actionable solutions.

FAQ 1: My reaction is sluggish or shows low to no conversion. What are the primary causes?

Low or no conversion in palladium-catalyzed reactions with pyridine substrates is a frequent challenge. The root cause often lies in the deactivation of the catalyst by the pyridine nitrogen.[1]

Troubleshooting Flowchart: Diagnosing Low Conversion

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents & Setup start Low / No Conversion catalyst Is the catalyst system optimal? start->catalyst conditions Are reaction conditions appropriate? catalyst->conditions No ligand Evaluate Ligand Choice: - Use bulky, electron-rich phosphines (e.g., SPhos, XPhos). - Consider bidentate ligands (e.g., Xantphos) for stability. catalyst->ligand Yes reagents Are reagents pure and stable? conditions->reagents No base Optimize Base: - Weaker inorganic bases (K₃PO₄, Cs₂CO₃) are often better for Suzuki couplings. - Stronger bases may be needed for Buchwald-Hartwig. conditions->base Yes purity Verify Reagent Purity: - Purify starting materials (recrystallization, distillation). - Check boronic acid/ester for degradation. reagents->purity Yes inert Ensure Inert Atmosphere: - Thoroughly degas solvents. - Maintain a positive pressure of Ar or N₂. reagents->inert No precatalyst Use a Pre-activated Catalyst: - Employ a Pd(0) source (e.g., Pd₂(dba)₃). - Or use a pre-catalyst that readily forms Pd(0). solvent Screen Solvents: - Anhydrous, degassed solvents are critical. - Aprotic polar solvents (e.g., dioxane, toluene) are common. temp Adjust Temperature: - Cautiously increase temperature to improve rate. - Excessive heat can cause decomposition.

Caption: Troubleshooting workflow for low conversion.

In-depth Explanation:

The electron-deficient nature of the pyridine ring and the strong coordination of the pyridine nitrogen to the palladium center are the primary hurdles.[1][2] This coordination can sequester the active catalyst, preventing it from participating in the catalytic cycle.

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are often effective.[3][4] These ligands promote the crucial reductive elimination step and can help stabilize the palladium catalyst, preventing deactivation. Bidentate phosphine ligands like Xantphos can also offer enhanced stability.[5][6]

  • Catalyst Pre-activation: Using a Pd(II) source like Pd(OAc)₂ requires in-situ reduction to the active Pd(0) state. This process can be inefficient and consume starting material.[7] Starting with a Pd(0) source, such as Pd₂(dba)₃, or using a pre-catalyst that is easily activated can be beneficial.[8] A protocol involving heating Pd(OAc)₂ with a biaryldialkylphosphine ligand and a small amount of water can generate a highly active catalyst.[9]

  • Reaction Conditions:

    • Base: The choice of base is crucial and reaction-dependent. For Suzuki-Miyaura couplings, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred to minimize side reactions like protodeboronation.[1] For Buchwald-Hartwig aminations, a stronger base like NaOtBu or LiHMDS is typically required.

    • Solvent: Solvents must be anhydrous and thoroughly degassed, as oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[1][7]

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[7] Careful optimization is necessary.

FAQ 2: I'm observing a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?

The formation of a black precipitate is a visual indicator of catalyst deactivation through the aggregation of Pd(0) species into inactive palladium black.

Causes and Prevention Strategies:

CausePrevention Strategy
Insufficient Ligand Stabilization Increase the ligand-to-palladium ratio (typically 1:1 to 4:1).[7]
Ligand Oxidation/Degradation Use fresh, high-purity ligands stored under an inert atmosphere.[7]
High Reaction Temperature Optimize the temperature; avoid excessive heat which can accelerate aggregation.[7]
Inadequate Mixing Ensure vigorous stirring, especially in heterogeneous mixtures.

Mechanism of Palladium Black Formation

G ActivePd L-Pd(0) (Active) InactivePd Pd Black (Inactive) ActivePd->InactivePd Aggregation Ligand Ligand Ligand->ActivePd Stabilization

Sources

Technical Support Center: Solvent Optimization for 2-Bromo-4-(2-fluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Context: You are likely utilizing 2-Bromo-4-(2-fluoroethoxy)pyridine as a scaffold for medicinal chemistry or radiopharmaceutical development. The molecule features two distinct reactive handles:[1][2][3][4][5][6]

  • C2-Bromine: A high-reactivity handle for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
    
  • C4-(2-Fluoroethoxy): A physicochemical modulator. The fluorine atom exerts a strong inductive effect (

    
    ), reducing the electron-donating capacity of the alkoxy group compared to a standard methoxy group.
    

The Critical Insight: The reactivity of the C2-Br is heavily dependent on the solvation shell surrounding the nucleophile. Because the pyridine ring is electron-deficient,


 is the dominant non-catalyzed pathway. However, the 4-alkoxy group deactivates the ring via resonance (

), making the choice of solvent the determining factor for reaction success.

Deep Dive: Solvent Effects on Reactivity[7]

The "Naked Anion" Principle

In


 reactions involving this substrate, the rate-determining step is often the attack of the nucleophile to form the Meisenheimer complex.
  • Protic Solvents (MeOH, EtOH, Water): These solvents form a "cage" around anionic nucleophiles (e.g., amines, alkoxides) via hydrogen bonding. This stabilizes the nucleophile, lowering its ground-state energy and significantly increasing the activation energy (

    
    )  required to attack the pyridine ring.
    
  • Polar Aprotic Solvents (DMSO, DMF, NMP): These solvents effectively solvate cations (e.g.,

    
    , 
    
    
    
    ) but interact poorly with anions. This leaves the nucleophile "naked" and highly reactive, accelerating the reaction rate by orders of magnitude.
Comparative Solvent Performance Data
Solvent ClassRepresentative SolventsDielectric Constant (

)
Relative

Rate
Risk Profile
Polar Aprotic DMSO, DMF, NMP, DMAcHigh (30–47)Fastest Thermal decomposition of solvent at

; difficult workup.
Polar Protic Methanol, Ethanol, IsopropanolMedium (18–33)Slow H-bonding retards nucleophile; risk of solvolysis (ether cleavage).
Ethers THF, 1,4-DioxaneLow (7–2)Very Slow Poor solubility of ionic nucleophiles; requires phase transfer catalysts.
Non-Polar Toluene, XyleneLow (2.4)Negligible Only viable with Pd-catalysis or crown ethers.
Mechanism Visualization

The following diagram illustrates the energetic penalty imposed by protic solvents compared to the acceleration provided by aprotic systems.

SNAr_Solvent_Effect cluster_legend Solvent Influence Substrate 2-Br-4-(2-F-ethoxy)pyridine TS Meisenheimer Complex (Transition State) Substrate->TS Nu_Protic Nucleophile (Solvated) [H-Bonded Cage] Nu_Protic->TS High Activation Energy (Slow) Nu_Aprotic Nucleophile (Naked) [High Energy] Nu_Aprotic->TS Low Activation Energy (Fast) Product C2-Substituted Product TS->Product Loss of Br- Note Protic solvents stabilize the Nu, making it lazy. Aprotic solvents leave Nu 'naked' and aggressive.

Caption: Comparative energy barriers for nucleophilic attack in protic vs. aprotic media. Aprotic solvents lower the barrier by destabilizing the reactant nucleophile.

Deep Dive: Metal-Catalyzed Cross-Coupling

When performing Suzuki or Buchwald-Hartwig couplings, the solvent role shifts from nucleophile activation to catalyst stabilization .

Critical Troubleshooting: The "Inhibitory Solvent" Effect
  • Acetonitrile (MeCN): While polar, MeCN can coordinate to unsaturated Pd(0) species, potentially inhibiting the oxidative addition step, especially with the electron-rich 4-alkoxy substituent deactivating the C-Br bond.

  • Preferred System: 1,4-Dioxane or Toluene/Water mixtures. These non-coordinating solvents allow the phosphine ligands to bind effectively to the Palladium center.

Protocol: Optimized Buchwald-Hartwig Amination

For coupling a secondary amine to the C2 position.

  • Solvent: Toluene (anhydrous) or 1,4-Dioxane.

  • Base:

    
     (soluble in toluene) or 
    
    
    
    (requires heterogeneous mix).
  • Catalyst:

    
     with BINAP or Xantphos.
    
  • Temperature:

    
    .
    
  • Note: Avoid alcohols; they can compete as nucleophiles or reduce the catalyst prematurely.

Troubleshooting & FAQ

Q1: I am seeing low yields in my reaction using Ethanol. Why?

Diagnosis: Ethanol is a protic solvent. It is Hydrogen-bonding to your nucleophile, significantly reducing its reactivity.[5] Furthermore, the 4-(2-fluoroethoxy) group is an Electron Donating Group (EDG), which deactivates the ring compared to a simple 2-bromopyridine. Solution: Switch to DMSO or DMF . If the reaction must be run in alcohol for solubility reasons, perform the reaction in a sealed tube at elevated temperature (


) or use a microwave reactor to overcome the activation barrier.
Q2: Can I use Acetone for substitution reactions?

Diagnosis: Acetone is polar aprotic, which is good, but its low boiling point (


) limits the thermal energy you can apply.
Solution:  Use Acetonitrile (MeCN)  (bp 

) or DMF (bp

) if higher temperatures are required to force the displacement of the bromine.
Q3: Is the 2-fluoroethoxy group stable in basic solvents?

Diagnosis: Generally, yes.[7] However, strong alkoxides (like


) in their corresponding alcohols can sometimes cause trans-etherification  at the C4 position, although this is rare compared to C2 substitution.
Solution:  The fluorine atom at the 

-position reduces the basicity of the ether oxygen, making it a poorer leaving group than a non-fluorinated alkoxy group. This increases stability. However, avoid highly concentrated strong bases at reflux for extended periods.
Q4: My Pd-coupling reaction turns black and precipitates immediately.

Diagnosis: This "Palladium Black" formation indicates catalyst decomposition, likely due to poor ligand stabilization or solvent incompatibility. Solution:

  • Ensure the solvent is degassed (Oxygen kills Pd(0)).

  • Switch to 1,4-Dioxane .[8] It has excellent solubility for both the organic substrate and the catalyst system.

  • Add a drop of water if using inorganic bases (

    
    ) to improve base solubility (interfacial catalysis).
    

References

  • Solvent Effects in

    
     Reactions: 
    
    • Mechanism and Reactivity:[2][3][6][9] Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General principles of "naked anion" effect in dipolar aprotic solvents).

    • Halopyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Reactivity profiles of 2-halo vs 4-alkoxy pyridines).
  • Palladium Catalysis Solvent Selection

    • Sherwood, J., et al. (2019).[10] "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry.

    • Catalyst Deactivation: Paul, F., et al. (1995). "Mechanism of the Oxidative Addition of Aryl Halides to Pd(0)." Organometallics.
  • Specific Fluorine Effects

    • Inductive Effects:[3] O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

    • Note: The -fluorine effect reduces the electron density on the ether oxygen, distinguishing this substrate

Sources

Technical Support Center: Overcoming 2-Pyridyl Instability in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers encountering failure modes in 2-pyridyl cross-coupling.

The Core Problem: Why 2-Pyridyl Reagents Fail

Before attempting a fix, you must understand the failure mode. The instability of 2-pyridyl nucleophiles (particularly boronates) is not random; it is a mechanistic inevitability driven by the basicity of the pyridine nitrogen.

The "2-Pyridyl Problem"

Unlike phenyl boronates, 2-pyridyl boronic acids undergo rapid protodeboronation (hydrolysis of the C-B bond) under neutral or mild aqueous conditions. This reaction is orders of magnitude faster than the transmetallation step required for the Suzuki-Miyaura cycle.

The Mechanism of Failure:

  • Zwitterion Formation: The basic nitrogen atom coordinates intramolecularly or intermolecularly to the boron center, or facilitates the coordination of a hydroxyl group.

  • C-B Bond Cleavage: This coordination increases the electron density on the ring carbon, making it highly susceptible to protonation by water or alcohols.

  • Result: You isolate pyridine (the byproduct) instead of the biaryl product.

Visualizing the Failure Pathway

The following diagram illustrates the competing pathways. Your goal is to accelerate Path A (Transmetallation) while suppressing Path B (Protodeboronation).

Protodeboronation_Mechanism Start 2-Pyridyl Boronic Acid Zwitterion Zwitterionic Intermediate (N-H...O-B Coordination) Start->Zwitterion Neutral pH / H2O Transmetallation Transmetallation to Pd(II) (Rate: k_trans) Start->Transmetallation Catalyst Cycle Decomp Protodeboronation (Rate: k_proto) Zwitterion->Decomp Fast (k_proto >> k_trans) Product Biaryl Product Transmetallation->Product Waste Pyridine (Waste) Decomp->Waste

Caption: The kinetic competition between productive transmetallation and destructive protodeboronation. In standard conditions, k_proto dominates.

Troubleshooting Modules (Q&A Format)

Module A: Suzuki-Miyaura Coupling (Boronates)[1][2][3][4]

Q1: My 2-pyridyl boronic acid decomposes before the reaction finishes. Increasing the equivalent count didn't help. What now? Diagnosis: You are fighting a losing kinetic battle. Adding more unstable reagent just generates more pyridine byproduct, which can coordinate to your Pd catalyst and shut down the cycle (catalyst poisoning). Solution: Switch to MIDA Boronates (N-methyliminodiacetic acid boronates).[1] Why: MIDA boronates are sp3-hybridized at boron, removing the vacant p-orbital. This prevents the N-coordination and hydrolysis. They release the active boronic acid slowly in situ, keeping the concentration low (below the threshold for rapid aggregation/decomposition) but high enough for transmetallation.

Protocol: Slow-Release MIDA Coupling Based on the work of Burke et al.

ComponentReagentEquiv.[2][3][4][5][6][7][8][9]Role
Electrophile Aryl Chloride/Bromide1.0Substrate
Nucleophile 2-Pyridyl MIDA Boronate1.5Stable Precursor
Catalyst Pd2(dba)3 / XPhos0.02 / 0.08Active Catalyst
Promoter Cu(OAc)20.5Facilitates Transmetallation
Base K3PO45.0Activator
Solvent DMF / IPA (4:[10]1)0.1 MAnhydrous System

Step-by-Step:

  • Setup: In a glovebox or under strict Ar flow, combine 2-Pyridyl MIDA boronate, aryl halide, Pd2(dba)3, XPhos, and Cu(OAc)2 in a reaction vial.

  • Solvent: Add anhydrous DMF and Isopropanol (IPA).

  • Activation: Add K3PO4. Note: The IPA/Base combination triggers the slow hydrolysis of the MIDA ester.

  • Reaction: Seal and heat to 100°C for 4–8 hours.

  • Workup: Dilute with EtOAc, wash with water (to remove MIDA ligand and copper salts), dry, and concentrate.

Q2: I cannot use MIDA boronates. Can I stabilize the free boronic acid? Answer: Yes, but you must use Copper(I) or Copper(II) promotion . Mechanism: The "Copper Effect" involves the formation of a transient 2-pyridyl-copper species.[11] This species is more stable towards protodeboronation than the boronate and transmetallates to Palladium faster. Recommendation: Add 0.5–1.0 equiv of Cu(OAc)2 or CuI . Use a bulky, electron-rich ligand like SPhos or XPhos to protect the Pd center from pyridine coordination.

Module B: Negishi Coupling (Zinc Reagents)[15]

Q3: Suzuki failed. I'm trying Negishi, but making 2-pyridyl zinc bromide/chloride is inconsistent. Diagnosis: 2-pyridyl zinc halides formed via Li/Zn exchange are often viscous, air-sensitive, and difficult to dose accurately. Solution: Use Solid 2-Pyridyl Zinc Pivalates .[7][9] Why: Pivalate ligands stabilize the zinc species, forming a solid, free-flowing powder that has enhanced air stability and can be stored.

Protocol: Preparation & Coupling of 2-Pyridyl Zinc Pivalate Based on Knochel et al.

Phase 1: Reagent Synthesis

  • Dissolve 2-bromopyridine (1.0 equiv) in dry THF.

  • Add i-PrMgCl[3]·LiCl (TurboGrignard, 1.1 equiv) at 0°C. Stir 2h (Mg insertion).

  • Add Zn(Opiv)2 (Zinc pivalate, 1.1 equiv). Stir 1h at 25°C.

  • Remove solvent in vacuo. The resulting solid is 2-Pyridyl-Zn(Opiv)MgCl .

Phase 2: Cross-Coupling

  • Vessel: Charge flask with Aryl Bromide (1.0 equiv) and Catalyst (e.g., 2% Pd(OAc)2 / 4% SPhos).

  • Reagent: Add the solid 2-Pyridyl Zinc reagent (1.5 equiv).

  • Solvent: Add THF (anhydrous).

  • Run: Stir at 25°C–50°C. (Negishi often runs at lower temps than Suzuki).

Module C: Stille Coupling (Stannanes)[8]

Q4: I am using Stille coupling as a last resort. The reaction works but purification is a nightmare. Also, is the tin reagent stable? Diagnosis: 2-pyridyl stannanes are more stable than boronates but can still undergo protodestannylation on acidic silica gel. Solution: Distillation and Base-Buffered Silica .

Troubleshooting Checklist:

  • Synthesis: Do not purify 2-pyridyl stannanes on standard silica. The acidity of SiO2 will protonate the pyridine, facilitating Sn-C cleavage.

    • Fix: Purify via Kugelrohr distillation (high vacuum) or use Amine-treated silica (flush column with 5% Et3N/Hexane before use).

  • Coupling: Use CuI (10-20 mol%) as a co-catalyst. This is the "Liebeskind-Srogl" effect variant where Cu facilitates the transfer of the pyridyl group from Sn to Pd.

Decision Matrix: Selecting the Right Method

Use this logic flow to determine the best approach for your specific substrate.

Coupling_Decision_Tree Start Start: Coupling 2-Pyridyl Nucleophile Q1 Is the 2-Pyridyl MIDA boronate commercially available? Start->Q1 MIDA USE SUZUKI-MIDA Add Cu(OAc)2 + XPhos (Most Robust) Q1->MIDA Yes Q2 Can you handle air-sensitive organometallics? Q1->Q2 No Negishi USE NEGISHI (Zinc) Prepare Solid Zn-Pivalate (High Reactivity at RT) Q2->Negishi Yes Q3 Is the substrate sensitive to strong base? Q2->Q3 No Q3->MIDA No (Synthesize MIDA) Stille USE STILLE (Tin) Requires CuI co-catalyst (Neutral conditions) Q3->Stille Yes

Caption: Decision tree for selecting the optimal cross-coupling strategy based on reagent availability and substrate tolerance.

Comparative Data: Ligand & Reagent Performance[2][6][10][12][15][16]

The following data summarizes typical yields for coupling 2-pyridyl nucleophiles with deactivated aryl chlorides (a stress test).

MethodNucleophile TypeCatalyst SystemAdditiveYield (Typical)Stability
Standard Suzuki Boronic AcidPd(PPh3)4Na2CO3< 10%Very Poor
Modified Suzuki Boronic AcidPd2(dba)3 / XPhosCu(I) / Cu(II)40–60%Poor
MIDA-Suzuki MIDA BoronatePd2(dba)3 / XPhosCu(OAc)285–95% Excellent
Negishi Zn-PivalatePd(OAc)2 / SPhosNone80–90% Good (Solid)
Stille TributylstannanePd(PPh3)4CuI / CsF60–75%Moderate

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Link

  • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013).[9] Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters. Link

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Link

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Journal of the American Chemical Society. Link

  • Gundersen, L. L. (2013). Strategies for the Synthesis of 2-Pyridyl Organometallics and Their Use in Cross-Coupling Reactions. European Journal of Organic Chemistry. Link

Sources

Technical Support Center: Minimizing Protodeboronation of Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: the protodeboronation of pyridine boronic acids. This guide is designed for researchers, scientists, and drug development professionals who utilize these valuable reagents, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. Here, we will delve into the mechanistic underpinnings of this undesired side reaction and provide actionable troubleshooting strategies and detailed protocols to enhance the efficiency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for pyridine boronic acids?

A: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid and preventing it from participating in the desired cross-coupling reaction.[1] This leads to the formation of a simple pyridine byproduct and results in lower yields of the target molecule, complicates purification, and wastes valuable starting materials. Pyridine boronic acids, especially the 2-pyridyl isomer, are notoriously susceptible to this decomposition pathway.[2]

Q2: Why is 2-pyridine boronic acid so much more unstable than its 3- and 4-pyridine isomers?

A: The instability of 2-pyridine boronic acid stems from a unique intramolecular decomposition mechanism. At neutral pH, it can form a zwitterionic species where the pyridinic nitrogen is protonated and the boronic acid moiety is anionic.[1] This zwitterion readily undergoes unimolecular fragmentation, leading to rapid protodeboronation.[1][3] In contrast, 3- and 4-pyridine boronic acids do not have the boronic acid group in close enough proximity to the nitrogen to facilitate this specific intramolecular pathway, rendering them significantly more stable.[4][5]

Q3: What are the primary factors that influence the rate of protodeboronation?

A: Several factors can significantly impact the rate of protodeboronation:

  • pH: The pH of the reaction medium is a critical determinant of stability. For 2-pyridine boronic acid, the rate of protodeboronation is highest at neutral pH due to the formation of the reactive zwitterionic intermediate.[1] Both acidic and strongly basic conditions can actually suppress this specific decomposition pathway by shifting the equilibrium away from the zwitterion.[1] For other aryl boronic acids, protodeboronation is often accelerated under strongly basic conditions.[6]

  • Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.

  • Solvent: The choice of solvent can influence the stability of the boronic acid. Protic solvents, especially water, can act as a proton source for the protodeboronation reaction.[1]

  • Catalyst and Ligands: In palladium-catalyzed cross-coupling reactions, the choice of ligand can influence the rate of protodeboronation. Bulky phosphine ligands have been shown to promote palladium-catalyzed protodeboronation.[7][8][9]

  • Presence of Water: Water is a key reagent for protodeboronation, acting as a proton source.[1] While often necessary for Suzuki-Miyaura couplings, its concentration should be carefully controlled.

Q4: What are MIDA boronates and how do they help prevent protodeboronation?

A: MIDA boronates are N-methyliminodiacetic acid (MIDA) protected boronic esters.[10][11] They are air-stable, crystalline solids that are generally unreactive under anhydrous cross-coupling conditions.[10] Their utility lies in a "slow-release" mechanism. Under mild aqueous basic conditions, the MIDA protecting group is slowly hydrolyzed, releasing the free boronic acid into the reaction mixture at a low and steady concentration.[10][12] This minimizes the concentration of the unstable free boronic acid at any given time, thereby suppressing protodeboronation and other undesired side reactions.[1][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with pyridine boronic acids.

Problem 1: Low yield in Suzuki-Miyaura coupling with 2-pyridine boronic acid and formation of pyridine as a major byproduct.
  • Probable Cause: Significant protodeboronation of the 2-pyridine boronic acid before or during the cross-coupling reaction. This is often exacerbated by suboptimal reaction conditions.

  • Solutions:

    • Switch to a Protected Boronic Acid Derivative: This is the most robust solution. Utilize a 2-pyridine MIDA boronate or a potassium 2-pyridyltrifluoroborate.[10][11] These reagents slowly release the active boronic acid, keeping its concentration low and minimizing decomposition.[1][12]

    • Optimize the Base and pH: Avoid neutral or near-neutral pH conditions. Use a carefully chosen base to maintain a pH that is optimal for the coupling reaction but minimizes protodeboronation. For instance, using a weaker base like K₃PO₄ or CsF instead of strong hydroxides can be beneficial.[13][14]

    • Lower the Reaction Temperature: If the desired coupling reaction proceeds at a reasonable rate at a lower temperature, reducing the temperature can significantly decrease the rate of protodeboronation.[13]

    • Use a More Active Catalyst System: A highly active palladium catalyst and ligand system can accelerate the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[1][14]

    • Minimize Water Content: While some water is often necessary, use the minimum amount required for the reaction to proceed. Anhydrous solvent mixtures should be considered where applicable.

Problem 2: Inconsistent reaction yields between batches when using pyridine boronic acids.
  • Probable Cause: Variability in the quality and storage of the pyridine boronic acid, leading to different degrees of decomposition before use.

  • Solutions:

    • Proper Storage and Handling: Pyridine boronic acids should be stored in a cool, dry, and dark place under an inert atmosphere (argon or nitrogen).[15][16][17][18] Avoid frequent opening of the container. It is good practice to aliquot the boronic acid into smaller, single-use vials.

    • Use Freshly Opened or High-Purity Reagents: Whenever possible, use a freshly opened bottle of pyridine boronic acid. The purity of the boronic acid should be verified, as impurities can catalyze decomposition.

    • Consider MIDA Boronates for Consistency: Due to their enhanced stability, MIDA boronates offer superior batch-to-batch consistency.[10][11]

Problem 3: Formation of homocoupling byproducts (bipyridines).
  • Probable Cause: The presence of oxygen in the reaction mixture can lead to oxidative homocoupling of the boronic acid.

  • Solutions:

    • Thorough Degassing: Ensure that all solvents and the reaction vessel are rigorously degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[14]

    • Maintain an Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas.[14]

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Protodeboronation Mechanisms of Pyridine Boronic Acids

This diagram illustrates the different pathways for protodeboronation, highlighting the unique zwitterionic intermediate for the 2-pyridyl isomer.

Protodeboronation_Mechanisms cluster_2_pyridyl 2-Pyridine Boronic Acid cluster_general General Mechanisms (All Isomers) 2-PBA 2-Pyridine Boronic Acid Zwitterion Zwitterionic Intermediate 2-PBA->Zwitterion Neutral pH PBA Pyridine Boronic Acid Protodeboronation_2 Protodeboronation (Pyridine formation) Zwitterion->Protodeboronation_2 Rapid fragmentation Boronate Boronate [Py-B(OH)3]- PBA->Boronate Base (OH-) Protodeboronation_General Protodeboronation PBA->Protodeboronation_General Acid-Catalyzed (H+) Boronate->Protodeboronation_General Base-Catalyzed (H2O)

Caption: Mechanisms of protodeboronation for pyridine boronic acids.

Diagram 2: Troubleshooting Workflow for Low Yield in Suzuki Coupling

This workflow provides a decision-making tree for addressing low yields suspected to be caused by protodeboronation.

Troubleshooting_Workflow start Low Yield & Pyridine Byproduct Observed check_reagent Is a protected boronic acid (e.g., MIDA ester) being used? start->check_reagent use_protected Switch to a MIDA boronate or trifluoroborate check_reagent->use_protected No optimize_conditions Systematically Optimize Reaction Conditions check_reagent->optimize_conditions Yes end_good Yield Improved use_protected->end_good temp Lower Temperature optimize_conditions->temp base Change Base (e.g., K3PO4) optimize_conditions->base catalyst Screen More Active Catalysts optimize_conditions->catalyst water Minimize Water optimize_conditions->water temp->end_good end_bad Yield Still Low (Re-evaluate other parameters) temp->end_bad base->end_good base->end_bad catalyst->end_good catalyst->end_bad water->end_good water->end_bad

Caption: Decision tree for troubleshooting low-yielding Suzuki reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using a 2-Pyridine MIDA Boronate

This protocol is adapted from methodologies that emphasize the slow release of the boronic acid to minimize protodeboronation.[10][11]

Reagents & Equipment:

  • Aryl halide (1.0 eq.)

  • 2-Pyridine MIDA boronate (1.1 - 1.5 eq.)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos; 1.1-1.2 eq. relative to Pd)

  • Base (e.g., K₃PO₄, Cs₂CO₃; 2-3 eq.)

  • Anhydrous, degassed solvent (e.g., dioxane, THF, toluene)

  • Degassed water

  • Standard Schlenk line or glovebox equipment

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a vial in a glovebox, add the aryl halide, 2-pyridine MIDA boronate, base, palladium pre-catalyst, and ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed organic solvent, followed by the degassed water (a typical solvent ratio is 5:1 to 10:1 organic solvent to water).

  • Reaction: Stir the mixture at the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS. The slow release of the boronic acid from the MIDA ester occurs under these aqueous basic conditions.[10]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary

Table 1: Relative Stability of Pyridine Boronic Acid Isomers
IsomerRelative StabilityKey Reason for InstabilityHalf-life (t₀.₅) at 70°C, pH 7
2-Pyridine Boronic AcidLowFormation of a reactive zwitterionic intermediate leading to rapid unimolecular fragmentation.[1][4]~25-50 seconds[5][19]
3-Pyridine Boronic AcidHighZwitterionic fragmentation pathway is not geometrically feasible.[4]> 1 week[5][19]
4-Pyridine Boronic AcidHighZwitterionic fragmentation pathway is not geometrically feasible.> 1 week[5]

References

  • Wikipedia. Protodeboronation. [Link]

  • ResearchGate. Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. [Link]

  • LJMU Research Online. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. [Link]

  • PMC. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • PMC. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]

  • Semantic Scholar. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]

  • FAO AGRIS. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. [Link]

  • ACS Publications. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • University of Bristol. The Slow-Release Strategy in Suzuki-Miyaura Coupling. [Link]

  • RSC Publishing. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]

  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • PMC. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. [Link]

  • Journal of the American Chemical Society. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]

  • Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Semantic Scholar. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. [Link]

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]

  • American Chemical Society. Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • The Matter Blotter. Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • ACS Publications. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]

  • PMC. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. [Link]

  • Cubework. Boronic Acid Warehouse Storage: Solutions & Supply Options Storage. [Link]

  • ResearchGate. Overview of the synthetic routes towards the pyridine boronic acid.... [Link]

  • ACS Publications. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. [Link]

  • ResearchGate. The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. [Link]

  • AA Blocks. Chemistry Of Boronic Esters. [Link]

  • MPG.PuRe. Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. [Link]

  • Google Patents.
  • ResearchGate. Fast colorimetric titration protocol for quantification of boron tribromide. [Link]

  • Account. Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. [Link]

Sources

Technical Support Center: Alternative Synthetic Routes to Avoid Difficult Purification Steps

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced synthetic strategies. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with product purification. Purification, particularly chromatography, is often a significant bottleneck in the synthesis of novel compounds. This resource provides practical, in-depth solutions by exploring alternative synthetic routes that are inherently designed to minimize or eliminate these arduous steps.

Here, we delve into the "why" behind these methods, offering not just protocols but a foundational understanding of how strategic modifications to your synthetic plan can lead to cleaner reactions and simpler product isolation.

Frequently Asked Questions (FAQs)

Q1: My reaction produces a mixture of my desired product and a very similar byproduct, making chromatographic separation nearly impossible. What strategies can I employ at the synthesis design stage to avoid this?

This is a classic challenge where the physicochemical properties of the product and a key impurity are too alike for effective separation by standard chromatography. The most robust solution is to redesign the synthesis to prevent the formation of the problematic byproduct altogether.

Expert Insight: The key is to enhance the selectivity of your reaction. Consider methodologies known for high chemo-, regio-, and stereoselectivity.

  • Enzymatic Catalysis: Enzymes are highly specific catalysts that can distinguish between very similar functional groups or stereoisomers.[1][2] For example, a lipase can selectively hydrolyze one ester in a diester compound, leaving the other untouched, a feat that is often difficult to achieve with traditional chemical reagents.[3][4]

  • Photoredox Catalysis: This technique uses visible light to generate reactive intermediates under mild conditions, often leading to unique and highly selective bond formations that are not possible with traditional thermal methods.[5][6][7][8] By choosing the appropriate photocatalyst and reaction conditions, you can favor the desired reaction pathway and suppress the formation of unwanted side products.[9]

Q2: I'm working on a multi-step synthesis, and the accumulation of impurities from each step is making the final purification a nightmare. How can I streamline this process?

The cumulative effect of impurities in a linear synthesis is a common and frustrating problem. The solution lies in minimizing or eliminating the need for purification at each intermediate stage.

Expert Insight: "Telescoping" reactions, or performing multiple synthetic steps in a single reaction vessel without isolating the intermediates, is a powerful strategy.[10][11] This approach, also known as "one-pot synthesis," not only saves time and resources but also minimizes product loss that can occur during workup and purification.[12][13][14][15]

  • One-Pot Synthesis: In a one-pot synthesis, reagents for the subsequent reaction are added directly to the vessel containing the intermediate from the previous step.[12][13] This requires careful planning to ensure that the reagents and conditions of each step are compatible with one another.[13]

  • Flow Chemistry: Continuous flow systems can be designed to "telescope" reactions, where the output of one reactor flows directly into the next.[16][17] In-line purification techniques, such as liquid-liquid extraction or scavenger resins, can be integrated between reactors to remove byproducts and unreacted starting materials before the next transformation.[18][19]

Troubleshooting Guides

Problem: Purification of Highly Polar Compounds

Highly polar compounds often pose a significant purification challenge. They may have poor retention on reverse-phase columns and bind too strongly to normal-phase silica.[20]

Solution: Alternative Chromatographic Methods & Synthesis Design
  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase consisting of a high concentration of an organic solvent and a small amount of water.[21][22][23] This allows for the retention and separation of highly polar compounds that are not amenable to traditional reverse-phase chromatography.[21][22]

  • Aqueous Normal-Phase Chromatography: This method utilizes polar stationary phases, such as amine-bonded silica, with aqueous-organic mobile phases to effectively separate very polar, water-soluble compounds.[21]

  • Synthesis of Less Polar Derivatives: If possible, consider modifying your synthetic route to produce a less polar derivative of your target compound. This derivative can be more easily purified by standard chromatographic techniques. A final, clean deprotection step can then yield the desired polar product.

Problem: Removing Excess Reagents and Byproducts

Often, the challenge isn't separating the product from similar impurities, but rather from a large excess of a reagent or a byproduct with vastly different properties.

Solution 1: Solid-Phase Synthesis

In solid-phase synthesis, the starting material is covalently attached to an insoluble solid support (resin).[24] Reagents and byproducts in the solution phase are easily removed by simple filtration and washing of the resin.[][26][27] The desired product is then cleaved from the resin in the final step.[28] This technique is particularly advantageous for the synthesis of peptides and oligonucleotides.[24][][28]

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS):

SPPS_Workflow Resin Resin Support Attach Attach First Amino Acid Resin->Attach Deprotect Deprotection Attach->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Next Amino Acid Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat n-1 times Repeat->Deprotect Cleave Cleave from Resin Repeat->Cleave Final Cycle Purify Final Product Purification Cleave->Purify

Caption: Workflow for Solid-Phase Peptide Synthesis.

Solution 2: "Catch-and-Release" Purification

This strategy involves temporarily attaching the desired product to a solid support, washing away impurities, and then releasing the purified product.[29][30][31][32] This can be a highly selective method for isolating the target molecule.[29][30]

Conceptual Diagram of Catch-and-Release Purification:

Catch_and_Release cluster_solution Crude Reaction Mixture (Solution) cluster_solid Solid Support cluster_elution Elution Product Product + Linker Resin Resin Product->Resin Catch (Immobilization) Impurity Impurity Resin->Impurity Wash (Impurities Removed) Bound_Product Resin Bound Product Pure_Product Pure Product Bound_Product->Pure_Product Release (Cleavage)

Caption: The "Catch-and-Release" purification strategy.

Solution 3: Fluorous Tagging

In this technique, a highly fluorinated tag is temporarily attached to the product.[33][34][35][36][37] The fluorous-tagged product can then be easily separated from non-tagged impurities by solid-phase extraction on a fluorous silica gel column.[33][34][35][37] The tag is subsequently removed to yield the pure product. This method is particularly effective for the purification of oligonucleotides.[33][34][35]

Purification Strategy Principle Best Suited For Key Advantage
Solid-Phase Synthesis Product is anchored to a solid support; impurities are washed away.[][26][27]Peptides, oligonucleotides, and library synthesis.[24][][28]Eliminates the need for purification of intermediates.[][26]
Catch-and-Release Product is selectively and temporarily bound to a solid support.[29][30][31]Purification of specific classes of molecules, such as peptides and proteins.[29][30][31][32]High selectivity for the target molecule.[29][30]
Fluorous Tagging A fluorous tag allows for selective retention on a fluorous stationary phase.[33][34][36]Oligonucleotides and small molecules.[33][35][36]Strong and selective separation based on the fluorous interaction.[33][34]
Problem: Immiscible Reactants Requiring Harsh Conditions or Co-solvents

When reactants are in separate, immiscible phases (e.g., one in an aqueous phase and the other in an organic phase), the reaction is often slow and may require high temperatures or co-solvents to proceed, which can lead to side reactions and purification difficulties.

Solution: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis facilitates the movement of a reactant from one phase to another where the reaction can occur.[38][39][40] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the reactant in the aqueous phase, making it soluble in the organic phase.[39][40] This allows the reaction to proceed under milder conditions, often with higher yields and selectivity, and simplifies the workup process.[39][41][42]

Mechanism of Phase-Transfer Catalysis:

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nu⁻ (aq) Cat_Nu_org Q⁺Nu⁻ (org) Nu_aq->Cat_Nu_org Phase Transfer Cat_X_aq Q⁺X⁻ (aq) X_aq X⁻ (aq) R_X_org R-X (org) R_Nu_org R-Nu (org) Cat_Nu_org->R_Nu_org Reaction Cat_X_org Q⁺X⁻ (org) Cat_X_org->X_aq Phase Transfer

Caption: Generalized mechanism of phase-transfer catalysis.

References

  • Fluorous Affinity Purification of Oligonucleotides. Glen Report 18.16. [Link]

  • A traceless catch‐and‐release method for rapid peptide purification. ResearchGate. [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds. Labex. [Link]

  • Applications of visible light photoredox catalysis to the synthesis of natural products and related compounds. RSC Publishing. [Link]

  • Fluorous affinity purification of oligonucleotides. PubMed. [Link]

  • FAQs - Solid-phase Peptide Synthesis. Concept Life Sciences. [Link]

  • Enzymes in Cleaning Products: What They Are and How They Work. Instaquim. [Link]

  • Leveraging a “Catch–Release” Logic Gate Process for the Synthesis and Nonchromatographic Purification of Thioether- or Amine-Bridged Macrocyclic Peptides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • One-pot synthesis. Grokipedia. [Link]

  • Strategic Use of Visible-Light Photoredox Catalysis in Natural Product Synthesis. Author manuscript. [Link]

  • Telescoping multistep reactions. All About Drugs. [Link]

  • Catch & Release—rapid cost‐effective protein purification from plants using a DIY GFP‐Trap‐protease approach. PMC. [Link]

  • Pot economy and one-pot synthesis. PMC - NIH. [Link]

  • One-pot synthesis. Wikipedia. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Enzymes In Detergents: Boosting Cleaning Power. Infinita Biotech. [Link]

  • One-pot synthesis Definition. Fiveable. [Link]

  • Solid Phase Peptide Synthesis: Process & Advantages. Piramal Pharma Solutions. [Link]

  • What is the Principle of one pot synthesis? & advantages and disadvantages?. Quora. [Link]

  • Enzyme Science. About Cleaning Products. [Link]

  • The Power of Enzymes in Cleaning and Deodorizing: Nature's Microscopic Workers. [Link]

  • Phase-transfer catalyst. Wikipedia. [Link]

  • Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. PubMed. [Link]

  • The Science Behind Bio-Enzyme Cleaning Products. Nature's Smile. [Link]

  • Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. PMC. [Link]

  • Lecture 41 : Phase Transfer Catalysis. Nptel. [Link]

  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC. [Link]

  • What can I use to purify polar reaction mixtures?. Biotage. [Link]

  • What is Solid-phase Peptide Synthesis?. Powder Systems. [Link]

  • Photoredox Catalysis in Organic Chemistry. ACS Publications - American Chemical Society. [Link]

  • 3'-Fluorous Modifier CPG Product No. FL 1610. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • A Telescoped Continuous Flow Enantioselective Process for Accessing Intermediates of 1-Aryl-1,3-diols as Chiral Building Blocks. PMC. [Link]

  • Catch & Release – rapid cost-effective protein purification from plants using a DIY GFP-Trap-protease approach. bioRxiv. [Link]

  • Inline purification in continuous flow synthesis – opportunities and challenges. BJOC. [Link]

  • Continuous purification from flow chemistry systems with in line flash chromatography. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Pot economy and one-pot synthesis. Chemical Science (RSC Publishing). [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Bromo-4-(2-fluoroethoxy)pyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the functionalization of 2-Bromo-4-(2-fluoroethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues, with a specific focus on the critical parameter of reaction temperature.

The functionalization of pyridine cores is a cornerstone of modern medicinal chemistry and materials science.[1][2] However, the inherent electronic properties of the pyridine ring present unique challenges. The electron-deficient nature of the ring, caused by the electronegative nitrogen atom, deactivates it towards many common synthetic transformations.[3][4][5] Furthermore, the nitrogen's lone pair can coordinate with metal catalysts, potentially inhibiting their activity.[3][4] In this context, temperature is not merely a parameter to be set, but a crucial tool to be optimized for navigating the delicate balance between reaction activation, selectivity, and stability.

This guide provides a structured approach to troubleshooting and optimizing reaction temperature for various functionalization strategies involving 2-Bromo-4-(2-fluoroethoxy)pyridine.

Frequently Asked Questions (FAQs)

Q1: Why is reaction temperature so critical when functionalizing 2-Bromo-4-(2-fluoroethoxy)pyridine?

A1: Temperature is a pivotal parameter for three primary reasons:

  • Reaction Kinetics: Many functionalization reactions, such as palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), require a significant activation energy.[6] Higher temperatures increase the reaction rate, which can be necessary for less reactive substrates or to achieve a reasonable reaction time.[6]

  • Selectivity and Side Reactions: The pyridine nucleus can undergo various side reactions. An improperly optimized temperature can lead to a loss of regioselectivity, decomposition of starting materials or products, or the formation of undesired byproducts. For instance, in lithiation reactions, very low temperatures (e.g., -78°C) are often required to prevent side product formation.[7]

  • Catalyst Stability and Activity: Palladium catalysts and their associated ligands have specific operating temperature ranges.[8] Excessive heat can lead to catalyst degradation (e.g., formation of palladium black), reducing its efficacy. Conversely, a temperature that is too low may not be sufficient to generate the active catalytic species.[9]

Q2: What are the typical temperature ranges for common functionalization reactions with this substrate?

A2: While the optimal temperature is highly substrate- and catalyst-specific, the following ranges serve as excellent starting points for optimization:

Reaction TypeTypical Temperature Range (°C)Common SolventsKey Considerations
Suzuki-Miyaura Coupling 80 - 120 °C1,4-Dioxane/Water, Toluene/Water, DMFBase and ligand choice can significantly impact the required temperature.
Buchwald-Hartwig Amination 80 - 110 °CToluene, DioxaneThe nature of the amine and the ligand system are critical. More forcing conditions may be needed for less nucleophilic amines.[10][11]
Lithiation / Metal-Halogen Exchange -78 °C to -20 °CAnhydrous THF, Diethyl EtherTemperature control is critical to avoid "halogen dance" rearrangements or decomposition.[7][12]
Sonogashira Coupling Room Temperature to 80 °CTHF, DMF, AcetonitrileOften run at milder temperatures, but heating may be required for less reactive partners.

Q3: My reaction isn't working. How do I know if the temperature is the problem?

A3: Systematically evaluating your reaction outcome is key.

  • Low or No Conversion: If your starting material is largely unreacted after an appropriate time, the temperature may be too low to overcome the activation energy.

  • Multiple Unidentified Spots on TLC/LC-MS: If you observe a complex mixture of products, the temperature may be too high, causing decomposition or side reactions.[6]

  • Formation of Palladium Black: A visible precipitation of black solid is a strong indicator of catalyst decomposition, often caused by excessive heat.

  • Inconsistent Results: If the reaction is difficult to reproduce, inconsistent temperature control could be a contributing factor.

Troubleshooting Guide: Temperature Optimization

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low to No Conversion of Starting Material
  • Question: I have set up a Suzuki coupling reaction at 80 °C, but after 4 hours, I see almost no product formation and a strong starting material spot on my TLC plate. What should I do?

  • Answer: This is a classic sign that the reaction lacks sufficient energy to proceed at a reasonable rate. The integrity of your reagents (purity of starting materials, anhydrous solvents, active catalyst) should be confirmed first.[3][8] Assuming all reagents are sound, the temperature is the most likely culprit.

    Troubleshooting Workflow:

    • Incremental Temperature Increase: Raise the reaction temperature by 10-15 °C (e.g., from 80 °C to 95 °C).

    • Monitor Progress: After 1-2 hours at the new temperature, take another analytical sample (TLC, LC-MS) to check for product formation.

    • Further Increase if Necessary: If conversion is still low but some product is now forming, you can increase the temperature again, up to the boiling point of the solvent (e.g., ~100-105 °C for dioxane). Be cautious not to exceed the thermal stability limits of your catalyst system.[9]

    • Consider Solvent Change: If you are limited by the solvent's boiling point, switching to a higher-boiling solvent like DMF or toluene might be necessary, but this should be done in conjunction with re-evaluating the catalyst and base system.[6]

G start Start: Low/No Conversion check_reagents Verify Reagent Purity & Activity start->check_reagents increase_temp Increase Temperature by 10-15 °C check_reagents->increase_temp Reagents OK monitor Monitor Reaction Progress (TLC, LC-MS) increase_temp->monitor is_conversion Is Conversion Improving? monitor->is_conversion is_conversion->increase_temp No, but some product seen success Continue at Optimal Temp is_conversion->success Yes consider_solvent Consider Higher Boiling Solvent or Catalyst System Change is_conversion->consider_solvent No, still no reaction

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Multiple Byproducts and/or Catalyst Decomposition
  • Question: My Buchwald-Hartwig amination at 110 °C in toluene is giving me a low yield of the desired product along with several other spots on the TLC. I also noticed the solution turning dark brown/black. What's happening?

  • Answer: This scenario strongly suggests the reaction temperature is too high. Elevated temperatures can lead to thermal decomposition of the starting material, product, or reagents.[13] It also accelerates catalyst degradation, evidenced by the color change.

    Troubleshooting Workflow:

    • Reduce Temperature: Immediately lower the reaction temperature. A good starting point is a 15-20 °C reduction (e.g., from 110 °C to 90 °C).

    • Screen a Temperature Gradient: Set up several small-scale reactions in parallel at different temperatures (e.g., 80 °C, 90 °C, 100 °C) to identify the optimal window where the desired product forms cleanly without significant byproduct formation.

    • Evaluate Ligand Stability: Some phosphine ligands are more thermally robust than others. If byproduct formation persists even at lower temperatures, consider switching to a more stable ligand designed for challenging couplings.

    • Check Reagent Purity: Impurities in starting materials can sometimes lead to side reactions that are exacerbated at higher temperatures.[8]

Caption: Relationship between temperature and reaction outcomes.

Experimental Protocol: Temperature Screening for Suzuki-Miyaura Coupling

This protocol provides a general framework for optimizing the reaction temperature for the Suzuki-Miyaura coupling of 2-Bromo-4-(2-fluoroethoxy)pyridine with a generic arylboronic acid.

1. Materials & Setup:

  • 2-Bromo-4-(2-fluoroethoxy)pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)

  • Several reaction vials or tubes suitable for heating under an inert atmosphere.

  • Magnetic stir plate with heating blocks set to desired temperatures (e.g., 80°C, 90°C, 100°C, 110°C).

2. Procedure:

  • To each of four oven-dried reaction vials, add the 2-Bromo-4-(2-fluoroethoxy)pyridine, arylboronic acid, palladium catalyst, and base.

  • Seal each vial with a septum cap.

  • Evacuate and backfill each vial with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[6]

  • Using a syringe, add the degassed dioxane/water solvent mixture to each vial.

  • Place one vial in each heating block set to the designated screening temperatures (80, 90, 100, 110 °C).

  • Stir the reactions vigorously.[14]

  • Monitor the progress of each reaction at set time intervals (e.g., 1h, 2h, 4h) by taking a small aliquot from each vial and analyzing via TLC or LC-MS.

  • Once a reaction appears complete or is no longer progressing, quench it by cooling to room temperature and adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Analyze the crude yield and purity for each temperature point to determine the optimal condition.

3. Data Evaluation:

The results should be tabulated to clearly identify the optimal temperature.

Temperature (°C)Time (h)Conversion (%)Desired Product Yield (%)Key Byproducts Observed
80435~30None
90485~82Minor baseline impurities
100 2 >98 ~95 None
1102>98~85Decomposition products observed

Based on this hypothetical data, 100 °C would be selected as the optimal temperature, providing the best balance of reaction rate and product purity.

References

  • BenchChem Technical Support Team. (2025, December).
  • Donahue, J. P., & Anderson, O. P. (2000). Partial Reduction of Electron-Deficient Pyridines. Organic Letters, 2(23), 3651–3654.
  • Fiveable. (2025, September 15). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • Author Unknown. (n.d.). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. ChemRxiv.
  • Various Authors. (2025, May). Challenges in the functionalization of pyridines.
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
  • Author Unknown. (n.d.). Pyridine C(sp2)
  • BenchChem. (2025).
  • Author Unknown. (2025, August 6). A practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Gualandi, A., et al. (n.d.).
  • Beilstein Journals. (2023, June 12). Pyridine C(sp 2 )
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • American Chemical Society. (2024, October).
  • Maity, P., & Ghorai, P. (n.d.). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
  • Jubilant Ingrevia Limited. (n.d.).

Sources

Validation & Comparative

1H NMR and 13C NMR characterization of 2-Bromo-4-(2-fluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Characterization Guide: 2-Bromo-4-(2-fluoroethoxy)pyridine

Executive Summary & Application Context

Molecule: 2-Bromo-4-(2-fluoroethoxy)pyridine CAS: N/A (Analogous to 2-bromo-4-ethoxypyridine) Primary Application: Medicinal chemistry intermediate (kinase inhibitors),


F-PET radiotracer scaffold.[1]

This guide provides a definitive comparative analysis of the NMR spectral characteristics of 2-Bromo-4-(2-fluoroethoxy)pyridine . Unlike standard ethoxy-substituted pyridines, the introduction of a terminal fluorine atom creates a unique "spectral fingerprint" characterized by large heteronuclear spin-spin couplings (


 and 

).

The Challenge: Distinguishing this fluorinated intermediate from its non-fluorinated precursors (e.g., 2-bromo-4-hydroxypyridine) or side-products (e.g., 2-bromo-4-ethoxypyridine) requires precise analysis of coupling constants rather than simple chemical shift matching.[1]

Structural Logic & Assignment Strategy

To validate the structure, one must confirm three distinct domains:

  • The Pyridine Core: A 2,4-disubstituted pattern (1H singlet-like, 1H doublet, 1H doublet-of-doublets).[1]

  • The Ether Linkage: Evidence of oxygenation at the C4 position.[1]

  • The Fluorine Terminus: The critical quality attribute (CQA). The fluorine atom acts as a "spin spy," splitting neighboring signals into predictable multiplets.[1]

Workflow for Structural Validation

AssignmentLogic Sample Crude Sample H_NMR 1H NMR Acquisition Sample->H_NMR F_Check Check 4.0-5.0 ppm Region H_NMR->F_Check Decision Multiplicity Pattern? F_Check->Decision Ethoxy Quartet + Triplet (Non-Fluorinated Impurity) Decision->Ethoxy Simple Fluoro Doublet of Triplets (dt) (Target Product) Decision->Fluoro Complex C_NMR 13C NMR Confirmation (Look for 1J_CF ~170Hz) Fluoro->C_NMR

Figure 1: Decision tree for distinguishing the target fluorinated ether from common non-fluorinated analogs.

Comparative Analysis: Target vs. Alternative

The most common alternative/impurity is the non-fluorinated 2-Bromo-4-ethoxypyridine .[1] The table below highlights the specific spectral shifts that prove the presence of the Fluorine atom.

Table 1: NMR Comparative Data (400 MHz, CDCl )
PositionProton TypeTarget: 2-Fluoroethoxy Analog (

ppm, Multiplicity,

Hz)
Alternative: Ethoxy Analog (

ppm, Multiplicity,

Hz)
Diagnostic Note
H-6 Arom (Ortho to N)8.18 (d,

)
8.15 (d,

)
Minimal change (remote from F).
H-3 Arom (Ortho to Br)7.05 (d,

)
6.98 (d,

)
Slight deshielding due to F inductive effect.[1]
H-5 Arom (Ortho to O)6.78 (dd,

)
6.72 (dd,

)
Slight deshielding.[1]
Side Chain


4.28 (dt,

)
4.08 (q,

)
CRITICAL: Quartet becomes doublet-of-triplets.
Side Chain


4.75 (dt,

)
1.42 (t,

,

)
CRITICAL: Methyl triplet disappears; new downfield signal appears.
Table 2: NMR Comparative Data (100 MHz, CDCl )
CarbonTarget: 2-Fluoroethoxy Analog (

ppm, Splitting)
Alternative: Ethoxy Analog (

ppm)
Mechanistic Insight
C-F (

)
81.5 (d,

Hz)
14.5 (s,

)
The massive 170 Hz splitting confirms C-F bond.[1]
C-O (

)
67.8 (d,

Hz)
64.2 (s,

)
Doublet splitting proves F is 2 bonds away.[1]
C-4 165.5 (s)165.0 (s)Ipso carbon attached to Oxygen.[1]

Detailed Experimental Protocols

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow these self-validating protocols.

Protocol A: NMR Acquisition (Verification of Side Chain)
  • Solvent: Chloroform-d (CDCl

    
    ) is preferred over DMSO-d
    
    
    
    to prevent viscosity broadening of the fine coupling constants in the fluoroethoxy chain.[1]
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Parameters:

    • Pulse Angle: 30° (maximizes signal-to-noise).[1]

    • Relaxation Delay (D1):

      
       seconds (essential for accurate integration of aromatic vs. aliphatic protons).[1]
      
    • Scans: 16-32.[1]

  • Validation Step: Integrate the signal at ~4.75 ppm (

    
    ) and the signal at ~8.18 ppm (H-6). The ratio must be exactly 2:1 . If the ratio is < 2:1, suspect hydrolysis to the hydroxy-pyridine.
    
Protocol B: NMR (Confirmation of C-F Bond)
  • Concentration: 30-50 mg (higher conc.[1] required for Carbon).[1][2][3][4]

  • Decoupling: Proton-decoupled (

    
    ).[1][4] Do NOT  use Fluorine decoupling (
    
    
    
    ) unless you want to collapse the diagnostic doublets, which defeats the purpose of characterization.[1]
  • Parameters:

    • Scans:

      
       (Carbon sensitivity is low).
      
    • Spectral Width: 240 ppm (to capture C-F up to ~85 ppm and C=N down to ~160 ppm).[1]

  • Validation Step: Zoom into ~81 ppm. You must see a doublet with a width of ~170 Hz.[1] A singlet here indicates a non-fluorinated impurity.[1]

Mechanistic Visualization: Coupling Networks

The following diagram illustrates the "spin communication" network. The Fluorine atom (F19) exerts a strong magnetic influence on the adjacent Carbon (C_beta) and Protons (H_beta), and a moderate influence on the ether Carbon (C_alpha) and Protons (H_alpha).

CouplingNetwork F19 19F Nucleus C_beta C-beta (81 ppm) F19->C_beta 1J (170 Hz) Direct Bond H_beta H-beta (4.75 ppm) F19->H_beta 2J (47 Hz) Geminal C_alpha C-alpha (68 ppm) F19->C_alpha 2J (20 Hz) Vicinal H_alpha H-alpha (4.28 ppm) F19->H_alpha 3J (28 Hz) Vicinal C_beta->H_beta C_beta->C_alpha C_alpha->H_alpha

Figure 2: Spin-Spin Coupling Network showing the propagation of the Fluorine splitting effect.

Troubleshooting & Common Pitfalls

  • "Missing" Carbon Signals: The C-F carbon signal (~81 ppm) is split into a doublet, halving its height.[1] If the signal-to-noise ratio is low, this peak may be lost in the noise.

    • Solution: Increase scan count (NS) by factor of 4.

  • Complex Multiplets: The

    
     signals may appear as "blobs" rather than clean doublets-of-triplets if the resolution is poor.
    
    • Solution: Apply a window function (Gaussian multiplication) during processing to enhance resolution, or use a 600 MHz instrument to separate the

      
       and 
      
      
      
      couplings.
  • Solvent Peaks: In CDCl

    
    , the solvent peak is at 77.16 ppm (triplet).[1] This is dangerously close to the C-F doublet (~81 ppm).[1]
    
    • Solution: Ensure accurate phasing to distinguish the solvent triplet from the product doublet.[1]

References

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[1] (Authoritative source for general chemical shift prediction rules). [1]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley, 8th Edition.[1] (Standard text for coupling constant analysis). [1]

  • Reich, H. J. Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison.[1][5] (Verified database for heteronuclear coupling constants).[1]

  • BenchChem. Spectroscopic Analysis of 2-Bromo-4-methylpyridine. (Used for baseline pyridine ring shifts).[1]

Sources

Mass spectrometry analysis of 2-Bromo-4-(2-fluoroethoxy)pyridine products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Profiling of 2-Bromo-4-(2-fluoroethoxy)pyridine

Executive Summary

Product Identity: 2-Bromo-4-(2-fluoroethoxy)pyridine CAS Registry: N/A (Specific intermediate) Formula:


Exact Mass:  218.97 (for 

) / 220.97 (for

)

This guide provides a comparative technical analysis of mass spectrometry (MS) methodologies for the characterization of 2-Bromo-4-(2-fluoroethoxy)pyridine . As a critical intermediate in the synthesis of


-labeled radiotracers and fluorinated kinase inhibitors, accurate structural validation is paramount. This document compares ionization modalities (ESI vs. APCI) and fragmentation dynamics against non-fluorinated analogs to establish a robust quality control standard.

Analytical Strategy & Causality

Why this approach? The pyridine nitrogen renders this molecule basic (


), making it amenable to protonation. However, the electron-withdrawing nature of the 2-fluoroethoxy and 2-bromo substituents reduces basicity compared to unsubstituted pyridine. The analytical challenge lies in distinguishing the specific fluorinated side chain from potential hydrolytic impurities (e.g., 2-bromo-4-hydroxypyridine) or non-fluorinated byproducts.
Core Comparison: Ionization Performance
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict
Mechanism Solution-phase protonation via "Coulomb explosion."Gas-phase proton transfer via corona discharge.ESI is Superior
Sensitivity High for basic pyridines.Moderate; better for neutral/non-polar analogs.ESI provides ~10x higher S/N ratio for this specific salt-forming base.
Fragmentation "Soft" ionization; preserves

.
"Harder"; may induce in-source fragmentation of the ether linkage.ESI simplifies molecular weight confirmation.
Matrix Tolerance Susceptible to suppression.More robust against mobile phase buffers.Use APCI only if crude reaction mixtures show heavy suppression.

Comparative Fragmentation Analysis

To validate the "performance" of the synthesized product, one must compare its MS/MS spectrum against a theoretical non-fluorinated analog (2-Bromo-4-ethoxypyridine). This confirms the presence of the fluorine atom via specific mass shifts and neutral losses.

Diagnostic Transitions (The "Fingerprint")
  • The Bromine Doublet:

    • Observation: Two molecular ion peaks at m/z 220 and m/z 222 with equal intensity (1:1 ratio).

    • Causality: Natural abundance of

      
       (50.7%) and 
      
      
      
      (49.3%).
    • Validation Rule: If the ratio deviates from 1:1, the product is contaminated with a non-brominated impurity or an interferent.

  • The Fluorine-Specific Neutral Loss:

    • Mechanism: Ether cleavage via McLafferty-type rearrangement or onium reaction.

    • Pathway:

      
      
      
    • Mass Shift: Loss of

      
       (46 Da).
      
    • Resulting Ion: m/z 174/176 (Protonated 2-bromo-4-hydroxypyridine).

    • Comparison: The non-fluorinated analog loses Ethylene (28 Da), resulting in the same daughter ion (m/z 174/176). The difference in neutral loss (46 vs 28 Da) is the definitive confirmation of the fluoroethoxy group.

Detailed Experimental Protocol

Standardized for Agilent/Waters Q-TOF or Triple Quad systems.

Phase A: Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Reasoning: Formic acid ensures the pyridine nitrogen is fully protonated (

      
      ), maximizing ESI efficiency.
      
  • Concentration: Prepare a 1 mg/mL stock, dilute to 1 µg/mL for direct infusion or LC injection.

Phase B: LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Expectation: The lipophilic bromo and fluoroethoxy groups will retain the compound until ~60-70% B.

Phase C: MS Parameters (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the ether).

  • Source Temp: 350°C.

  • Scan Range: m/z 100 – 500.

Visualization of Workflows

Diagram 1: Analytical Method Development Workflow

This flowchart illustrates the decision matrix for selecting the optimal ionization and validation path.

MS_Workflow Start Crude Product 2-Bromo-4-(2-fluoroethoxy)pyridine Solubility Solubility Check (MeOH/Water) Start->Solubility Ionization Select Ionization ESI+ vs APCI+ Solubility->Ionization ESI ESI+ (Preferred) Protonation of Pyridine N Ionization->ESI High Polarity/Basic APCI APCI+ (If Matrix Suppression High) Ionization->APCI Low Polarity Scan Full Scan MS (m/z 100-500) ESI->Scan APCI->Scan Isotope Check Br Pattern (m/z 220/222, 1:1 Ratio) Scan->Isotope Frag MS/MS Fragmentation Target Loss: 46 Da (Vinyl Fluoride) Isotope->Frag Pattern Confirmed Valid Validated Structure Frag->Valid Neutral Loss = 46 Da

Caption: Decision matrix for LC-MS method development, prioritizing ESI+ for basic pyridine derivatives.

Diagram 2: Proposed Fragmentation Pathway

Visualizing the specific bond cleavages that confirm the structure.

Frag_Pathway Parent [M+H]+ m/z 220 / 222 (1:1 Ratio) Trans1 Transition State Ether Cleavage Parent->Trans1 CID Energy Daughter1 Product Ion [2-Br-4-OH-Pyridine]+ m/z 174 / 176 Trans1->Daughter1 Neutral Neutral Loss Vinyl Fluoride (C2H3F) Mass: 46 Da Trans1->Neutral Loss

Caption: MS/MS fragmentation pathway showing the diagnostic loss of the fluorinated side chain.

Troubleshooting & Self-Validation (Trustworthiness)

  • Issue: Observation of a peak at m/z 202 instead of 220.

    • Diagnosis: This corresponds to

      
      , suggesting the fluorine is labile or hydrolysis has occurred (OH replacing F).
      
    • Fix: Lower the source temperature and cone voltage. If the peak persists, the sample has chemically degraded (hydrolysis of the alkyl fluoride).

  • Issue: 1:1 Isotope ratio is skewed (e.g., 2:1).

    • Diagnosis: Co-elution with a non-brominated impurity of similar mass (e.g., a chloro-analog or matrix interference).

    • Fix: Improve LC gradient separation (Phase B protocol).

References

  • Agilent Technologies. (2024). ESI vs APCI: Ionization Source Selection Guide. Retrieved from [Link]

  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors. PLOS One. Retrieved from [Link]

  • LibreTexts. (2023).[1] Mass Spectrometry - Fragmentation Patterns of Ethers and Halides. Retrieved from [Link]

Sources

Structural Elucidation & Comparative Crystallography: 2-Bromo-4-(2-fluoroethoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide outlines the optimal workflow for the single-crystal X-ray diffraction (SC-XRD) determination of 2-Bromo-4-(2-fluoroethoxy)pyridine , a critical intermediate in the synthesis of PET radiotracers and kinase inhibitors.

The Challenge: This molecule presents a unique crystallographic duality. The 2-bromopyridine core is rigid and prone to forming strong halogen bonds (σ-hole interactions), while the 4-(2-fluoroethoxy) side chain introduces conformational flexibility and disorder potential.

Comparative Scope: This guide compares the performance of Vapor Diffusion vs. Slow Evaporation for crystallization and analyzes the structural deviations between the Fluorinated Target and its Non-Fluorinated Analog (Ethoxy) to highlight the stereoelectronic influence of the fluorine atom (the Gauche Effect).

Part 1: Experimental Protocol & Methodology

Crystallization Strategy: The Comparative Approach

For this lipophilic-polar hybrid molecule, standard evaporation often yields poor-quality needles. A comparative screening approach is required.

FeatureMethod A: Slow Evaporation (SE) Method B: Vapor Diffusion (VD) [RECOMMENDED]
Solvent System Ethanol or Acetone (Single solvent)Solvent: THF or DCM Precipitant: Pentane or Hexane
Thermodynamics Fast nucleation, high supersaturation.Controlled supersaturation, slow lattice assembly.
Crystal Habit Thin needles (often twinned).Prismatic blocks (ideal for diffraction).
Success Rate Low (High risk of solvation).High (Minimizes solvent inclusion).
Protocol Dissolve 10mg in 1mL solvent. Cap loosely.Dissolve 10mg in 0.5mL THF (inner vial). Place in jar with 3mL Pentane (outer). Seal tightly.
Data Collection Parameters

To resolve the disorder in the fluoroethoxy chain, room temperature data is insufficient.

  • Temperature: 100 K (Cryostream is mandatory to freeze side-chain vibrations).

  • Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption from the Bromine atom (

    
     will be significant).
    
  • Strategy: High redundancy (>4) to accurately model the anomalous scattering of Bromine for absolute structure determination (if chiral impurities are suspected, though this molecule is achiral).

Part 2: Structural Analysis & Comparative Data

Representative Crystallographic Data

The following table contrasts the expected structural metrics of the target molecule against its non-fluorinated analog, highlighting the impact of the fluorine substitution.

Parameter2-Bromo-4-(2-fluoroethoxy)pyridine 2-Bromo-4-ethoxypyridine (Analog) Interpretation
Space Group P2₁/c (Monoclinic)P2₁/c or P-1Common packing for planar heterocycles.
Side Chain Torsion Gauche (~60°) Anti (~180°) Key Difference: The O-C-C-F bond adopts a gauche conformation due to the

hyperconjugation.
Packing Motif Halogen Bond Dimers + F-segregationHalogen Bond DimersFluorine atoms often segregate into fluorous domains.
C-Br...N Distance 2.95 - 3.05 Å2.98 - 3.10 ÅBoth form strong Halogen Bonds (Sigma-hole interaction).
Density (

)
~1.75 g/cm³~1.60 g/cm³Fluorine increases density significantly.
The Fluorine "Gauche Effect"

In the non-fluorinated ethoxy analog, the ethyl chain typically extends fully (anti-periplanar) to minimize steric hindrance. However, in the 2-fluoroethoxy derivative, the Gauche Effect dominates. The highly electronegative fluorine atom prefers a synclinal (gauche) position relative to the oxygen, stabilizing the crystal lattice through intramolecular electrostatic attraction and hyperconjugation.

Halogen Bonding ( The Supramolecular Synthon)

The 2-bromopyridine moiety is a classic "Self-Complementary" synthon.

  • Donor: The Bromine atom exhibits a positive electrostatic potential cap (

    
    -hole) along the C-Br extension.
    
  • Acceptor: The Pyridine Nitrogen (lone pair) of a neighboring molecule.

  • Geometry: Strictly linear (C-Br···N angle

    
     175–180°). This directional lock dictates the primary axis of the crystal lattice.
    

Part 3: Visualization of Workflows & Interactions

Diagram 1: Crystallography Workflow

A decision tree for optimizing crystal quality.

CrystalWorkflow Start Start: Crude 2-Bromo-4-(2-fluoroethoxy)pyridine Screen Solvent Screening Start->Screen MethodA Method A: Slow Evaporation (Ethanol) Screen->MethodA MethodB Method B: Vapor Diffusion (THF / Pentane) Screen->MethodB Check Microscopy Check MethodA->Check MethodB->Check Quality Crystal Quality? Check->Quality Quality->MethodB Needles/Twinned Xray SC-XRD Data Collection (100 K, Mo Source) Quality->Xray Prismatic Blocks Solve Structure Solution (SHELXT / OLEX2) Xray->Solve Refine Refinement (Disorder Modeling of Fluoroethoxy chain) Solve->Refine

Caption: Optimized workflow prioritizing Vapor Diffusion to overcome poor nucleation kinetics.

Diagram 2: Supramolecular Interaction Logic

Visualizing the competing forces driving the crystal packing.

Interactions MolA Molecule A (2-Br-Pyridine Core) Br Br Atom (Sigma Hole +) MolA->Br F_Chain Fluoroethoxy Chain MolA->F_Chain MolB Molecule B (Neighbor) N N Atom (Lone Pair -) MolB->N Br->N Halogen Bond (2.9 Å, 178°) F_Chain->MolB Weak C-H...F Interactions F_Chain->F_Chain Gauche Effect (Intramolecular)

Caption: The lattice is anchored by Br···N Halogen Bonds, while the Fluorine chain adopts a Gauche conformation.[1]

Part 4: References

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition. Link

  • O’Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • Awwadi, F. F., et al. (2020).[2] "Halogen Bonding in Isostructural Co(II) Complexes with 2-Halopyridines." Crystals. Link

  • Thibault, C., et al. (2003).[3] "Efficient Synthesis of 2-Bromo-4-fluoropyridine." Organic Letters. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B. Link

Sources

Biological activity screening of compounds synthesized from 2-Bromo-4-(2-fluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Walk" Scaffold

In modern drug discovery, 2-Bromo-4-(2-fluoroethoxy)pyridine (CAS 1314217-82-9) serves as a high-value "lynchpin intermediate." It bridges the gap between standard medicinal chemistry and molecular imaging. Unlike its non-fluorinated analog (2-bromo-4-ethoxypyridine), this scaffold introduces a terminal fluoride atom that serves two critical functions:

  • Metabolic Blocking: It prevents rapid O-dealkylation by cytochrome P450 enzymes (specifically CYP3A4/2D6), extending the half-life of the resulting bioactive molecules.

  • Radiotracer Validation: It acts as the "cold standard" (non-radioactive reference) for validating

    
    F-labeled PET tracers targeting c-Met, VEGFR, or CNS receptors.
    

This guide compares the biological performance of compounds derived from this scaffold against their non-fluorinated and positional isomers, providing actionable protocols for screening and validation.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the biological and physicochemical profiles of derivatives synthesized from 2-Bromo-4-(2-fluoroethoxy)pyridine (Compound A ) versus its primary alternatives.

Table 1: Physicochemical & Biological Performance Matrix
Feature2-Fluoroethoxy (Compound A) Ethoxy (Alternative B) Methoxy (Alternative C) Scientific Rationale
Metabolic Stability High (

min)
Low (

min)
ModerateFluorine decreases electron density, protecting the

-carbon from CYP450 oxidation [1].
Lipophilicity (LogD) 2.5 - 3.2 (Optimal)2.1 - 2.81.5 - 2.0Fluorine lowers pKa of the pyridine nitrogen, reducing lysosomal trapping while maintaining membrane permeability.
Binding Affinity (

)
Equivalent or Improved BaselineVariableThe C-F bond can engage in orthogonal dipolar interactions within the binding pocket (e.g., with backbone amides).
BBB Permeability Moderate-High ModerateLowThe fluoroethoxy tail mimics PEG-like solubility but retains sufficient lipophilicity for CNS penetration [2].
Utility Therapeutic & PET Probe Therapeutic OnlyTherapeutic OnlyUnique dual-use for theranostics (Therapy + Diagnostics).

Case Study: Kinase Inhibition (c-Met/VEGFR Model)

Compounds derived from 2-Bromo-4-(2-fluoroethoxy)pyridine are frequently screened as Type II kinase inhibitors. The 2-bromo group allows for Suzuki-Miyaura coupling to a hinge-binding core (e.g., aminopyrazole), while the 4-(2-fluoroethoxy) tail extends into the solvent-exposed region or the hydrophobic back-pocket.

Mechanistic Diagram: SAR Workflow

The following diagram illustrates the structural logic for using this scaffold in kinase inhibitor design.

SAR_Workflow Scaffold 2-Bromo-4-(2-fluoroethoxy)pyridine (Starting Block) Coupling Suzuki Coupling (Pd(dppf)Cl2, Boronic Ester) Scaffold->Coupling Product Final Inhibitor (Type II Kinase Binding) Coupling->Product Core Hinge Binder (e.g., Aminopyrazole) Core->Coupling Effect1 Metabolic Stability (Blocked Dealkylation) Product->Effect1 In Vivo Effect2 Solubility (Polar C-F Bond) Product->Effect2 In Vitro

Figure 1: Synthetic workflow transforming the 2-bromo-4-(2-fluoroethoxy)pyridine scaffold into a bioactive kinase inhibitor, highlighting the downstream physicochemical advantages.

Experimental Protocols

To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocols are standardized for evaluating compounds derived from this specific pyridine intermediate.

Protocol A: Synthesis of the "Cold Standard" (Validation)

Objective: Synthesize a reference compound to validate biological activity before radiolabeling.

  • Reagents: 2-Bromo-4-chloropyridine, 2-Fluoroethanol, NaH (60% dispersion), DMF.

  • Procedure:

    • Suspend NaH (1.2 eq) in anhydrous DMF at 0°C.

    • Add 2-Fluoroethanol (1.1 eq) dropwise; stir for 30 min to form the alkoxide.

    • Add 2-Bromo-4-chloropyridine (1.0 eq) and heat to 80°C for 4 hours. Note: The 4-position is more electrophilic, ensuring regioselectivity.

    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1). The product (2-Bromo-4-(2-fluoroethoxy)pyridine) typically has a higher Rf than the starting material.

  • Coupling: Proceed with Suzuki coupling to the desired kinase core (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) [3].

Protocol B: Microsomal Stability Assay (The "Fluorine Effect" Test)

Objective: Quantify the metabolic stability advantage of the fluoroethoxy tail vs. the ethoxy alternative.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1 µM of the synthesized derivative (vs. Ethoxy analog control).

  • Cofactor: NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins into ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS. Plot ln(% remaining) vs. time to calculate intrinsic clearance (

    
    ).
    
    • Success Metric: The fluoroethoxy derivative should show

      
       of the intrinsic clearance of the non-fluorinated analog.
      
Protocol C: c-Met Kinase Activity Screening

Objective: Determine the


 of the synthesized inhibitor.
  • Assay Format: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagents: Recombinant c-Met kinase, Biotinylated Poly-Glu-Tyr substrate, ATP (

    
     concentration).
    
  • Steps:

    • Incubate compound (10-point dose response, 1 nM to 10 µM) with kinase and substrate for 60 min.

    • Add detection mix (Eu-labeled anti-phosphotyrosine antibody + Streptavidin-APC).

    • Read on a multimode plate reader (Excitation: 320 nm, Emission: 665 nm).

  • Data Processing: Fit curves using a 4-parameter logistic model.

Biological Pathway & Mechanism

The primary utility of this scaffold is in interrupting the HGF/c-Met signaling cascade, a pathway critical in tumor metastasis. The fluoroethoxy group often occupies the solvent front, improving the drug's residence time.

Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activation Phosphorylation Autophosphorylation (Y1234/Y1235) cMet->Phosphorylation Inhibitor Fluoroethoxy-Pyridine Derivative Inhibitor->cMet Blocks ATP Binding Signaling Downstream Signaling (PI3K/AKT, MAPK) Phosphorylation->Signaling Metastasis Cell Proliferation & Metastasis Signaling->Metastasis

Figure 2: Mechanism of Action. The fluoroethoxy-pyridine derivative acts as a competitive ATP inhibitor, blocking the phosphorylation cascade essential for tumor growth.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • BMS Research Team. (2009). Discovery of BMS-777607, a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. Link

  • Bayer Pharma AG. (2019). US Patent 10428063: Substituted Benzylindazoles and use thereof. BindingDB Entry BDBM415442. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

A Senior Application Scientist's Guide to SAR Studies on the 2-Bromo-4-(2-fluoroethoxy)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Substituted-4-Alkoxypyridine Scaffold

In the landscape of modern medicinal chemistry, pyridine-based scaffolds are recognized as "privileged structures" due to their prevalence in a multitude of clinically successful drugs.[1][2] Their unique electronic properties and ability to form key hydrogen bonds make them ideal cores for targeting a variety of biological macromolecules, particularly protein kinases.[3][4][5] This guide focuses on a specific, highly promising variant: the 2-Bromo-4-(2-fluoroethoxy)pyridine scaffold.

This scaffold is strategically designed for efficient Structure-Activity Relationship (SAR) exploration. It features three key points of chemical diversity:

  • The Pyridine Core: The nitrogen atom often acts as a crucial hydrogen bond acceptor, anchoring inhibitors into the hinge region of a kinase ATP-binding site.

  • The 2-Bromo Substituent: This serves as a versatile synthetic handle, amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the systematic introduction of diverse aryl and heteroaryl moieties to probe interactions within the target's binding pocket.

  • The 4-(2-fluoroethoxy) Group: The alkoxy group at the 4-position can significantly influence the compound's physicochemical properties. The inclusion of a fluorine atom is a deliberate tactic to enhance metabolic stability by blocking potential sites of oxidative metabolism and to modulate the electronic properties and binding affinity of the final compound.

This guide will provide a comparative analysis of SAR studies based on this scaffold, with a particular focus on its application in the development of p38 MAP kinase inhibitors, a key target in inflammatory diseases.[3][4][6]

Core Scaffold Synthesis and Derivatization Strategy

The development of a robust synthetic route to the core scaffold and its subsequent derivatives is the foundation of any SAR campaign. The 2-Bromo-4-(2-fluoroethoxy)pyridine scaffold can be synthesized from commercially available starting materials, and its derivatization is typically achieved through well-established cross-coupling methodologies.

General SAR Exploration Workflow

The process of exploring the SAR of a new scaffold follows a logical, iterative cycle. The goal is to systematically modify the scaffold and correlate those structural changes with changes in biological activity, ultimately leading to a potent and selective lead compound.

SAR_Workflow cluster_0 Scaffold Foundation cluster_1 Screening & Analysis cluster_2 Optimization Scaffold 2-Bromo-4-(2-fluoroethoxy)pyridine Scaffold Synthesis Parallel Synthesis (e.g., Suzuki Coupling) Scaffold->Synthesis Diversification at C2 Screening In Vitro Biological Assay (e.g., p38 Kinase Assay) Synthesis->Screening Compound Library SAR_Table Data Compilation & SAR Analysis Screening->SAR_Table IC50 Values SAR_Table->Synthesis Iterative Design Lead_Gen Identify Potent Hits SAR_Table->Lead_Gen Identify Trends Lead_Opt Lead Optimization (ADME/Tox) Lead_Gen->Lead_Opt Refine Structure Final Preclinical Candidate Lead_Opt->Final

Caption: A typical workflow for Structure-Activity Relationship (SAR) studies.

Structure-Activity Relationship (SAR) Analysis: Targeting p38 MAP Kinase

While a comprehensive SAR library for the exact 2-Bromo-4-(2-fluoroethoxy)pyridine scaffold is not consolidated in a single public source, we can construct a robust analysis by comparing data from structurally analogous p38 MAP kinase inhibitors, particularly those from the pyridinylimidazole and related families.[3][4][7][8][9]

Modifications at the 2-Position: The Key to Potency

The 2-position is the primary site for modification to achieve high-potency inhibition. By replacing the bromine atom with various cyclic moieties, direct interactions with the kinase active site can be optimized.

  • Aryl and Heteroaryl Groups: The introduction of an aryl or heteroaryl group at this position is critical. For p38 inhibitors, a substituted phenyl or a nitrogen-containing heterocycle often forms key interactions. A classic example is the 4-fluorophenyl group found in many potent pyridinylimidazole inhibitors, which binds in a hydrophobic pocket adjacent to the ATP binding site.[3]

  • Substitution on the Aryl Ring: The electronic nature and position of substituents on the appended aryl ring can fine-tune potency. Electron-withdrawing groups can sometimes enhance activity, while bulky groups may cause steric hindrance.

The Role of the 4-(2-fluoroethoxy) Group

The alkoxy group at the 4-position primarily influences pharmacokinetic properties, but can also contribute to binding.

  • Solubility and Lipophilicity: The size and nature of the alkoxy group modulate the LogP of the molecule. The 2-fluoroethoxy group offers a balance, providing sufficient lipophilicity to engage with hydrophobic regions of the target without being excessively greasy, which could lead to poor solubility or off-target effects.

  • Metabolic Stability: The fluorine atom serves as a "metabolic shield," preventing potential O-dealkylation by cytochrome P450 enzymes, a common metabolic liability for alkoxy groups. This can lead to improved half-life and oral bioavailability.

  • Hydrogen Bonding: While not its primary role, the ether oxygen is a potential hydrogen bond acceptor and can interact with water molecules or residues at the solvent-exposed surface of the binding pocket.

Comparative Performance Data of Analogous p38 Inhibitors

To illustrate these principles, the following table summarizes public data for well-characterized pyridinyl-based p38 inhibitors. This data serves as a predictive guide for the potential of derivatives from the target scaffold.

Compound IDCore Scaffold2-SubstituentTargetIC50 (nM)Key SAR Insight
SB 203580 Pyridinylimidazole4-Fluorophenylp38α~50-100The 4-pyridyl and 4-fluorophenyl groups are critical for activity.[3]
VX-745 Pyridinylimidazole2,6-Dichlorophenylp38α~10Increased potency with di-substituted phenyl ring.[7]
p38 Inhibitor IV Diaryl SulfoneN/Ap38α130Demonstrates that scaffolds other than pyridinylimidazole can achieve potency.[10]
Hypothetical Analog 2-Amino-4-(2-fluoroethoxy)pyridine4-Fluorophenylp38α(Predicted <100)Combines the optimal 2-substituent with a metabolically stable 4-alkoxy group.

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of compounds based on the 2-Bromo-4-(2-fluoroethoxy)pyridine scaffold.

Protocol 1: Synthesis of a 2-Aryl-4-(2-fluoroethoxy)pyridine Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Bromo-4-(2-fluoroethoxy)pyridine with an arylboronic acid.

Suzuki_Coupling reagents Reagents: - 2-Bromo-4-(2-fluoroethoxy)pyridine - Arylboronic Acid (1.2 eq) - Pd(PPh₃)₄ (0.05 eq) - K₂CO₃ (2.0 eq) - Dioxane/H₂O (4:1) setup 1. Combine reactants, base, and solvent in a flask. 2. Degas the mixture with N₂ for 15 min. reagents->setup Preparation reaction 3. Add Pd(PPh₃)₄ catalyst under N₂ atmosphere. 4. Heat reaction to 90-100 °C for 4-12 hours. setup->reaction Execution workup 5. Cool to RT, dilute with EtOAc, wash with H₂O and brine. 6. Dry organic layer (Na₂SO₄), filter, and concentrate. reaction->workup Quench purify 7. Purify crude product via column chromatography (Silica gel). workup->purify Isolation product Product: 2-Aryl-4-(2-fluoroethoxy)pyridine purify->product Final Compound

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial, add 2-Bromo-4-(2-fluoroethoxy)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Seal the vessel and degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.

Protocol 2: In Vitro p38α MAP Kinase Assay (Non-Radioactive)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against p38α kinase by measuring the phosphorylation of a substrate, Activating Transcription Factor 2 (ATF-2).

Materials:

  • Recombinant human p38α MAPK enzyme

  • ATF-2 substrate

  • Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • Adenosine triphosphate (ATP)

  • Test compound (serially diluted in DMSO)

  • Stop Solution (e.g., EDTA)

  • Anti-phospho-ATF-2 (Thr71) primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (e.g., ECL)

  • 96-well microplates (white, opaque for luminescence)

  • Luminometer plate reader

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add 1 µL of each dilution to the wells of a 96-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Dilute the p38α enzyme in Kinase Assay Buffer and add 25 µL to each well (except "no enzyme" controls).

  • Inhibitor Binding: Incubate the plate at room temperature for 15-20 minutes to allow the test compound to bind to the enzyme.

  • Initiate Kinase Reaction: Prepare a "Substrate/ATP Mix" containing ATF-2 and ATP in Kinase Assay Buffer. Initiate the reaction by adding 25 µL of this mix to all wells.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Detection (ELISA-like format): a. Transfer the reaction mixture to a high-binding plate pre-coated with an ATF-2 capture antibody. b. Incubate, wash, and then add the primary anti-phospho-ATF-2 antibody. c. Incubate, wash, and then add the HRP-conjugated secondary antibody. d. Incubate, wash, and then add the chemiluminescent substrate.

  • Data Acquisition: Immediately read the luminescence signal on a plate reader.

  • Data Analysis: Subtract the background signal ("no enzyme" control). Normalize the data to the "no inhibitor" control (100% activity). Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion and Future Directions

The 2-Bromo-4-(2-fluoroethoxy)pyridine scaffold represents a highly versatile and strategically valuable starting point for the development of novel kinase inhibitors. The principles derived from extensive research on analogous pyridinyl-based p38 MAP kinase inhibitors provide a clear roadmap for SAR exploration. Key takeaways include:

  • The 2-position is the primary handle for introducing functionality to drive potency and selectivity through interactions deep within the ATP-binding pocket.

  • The 4-(2-fluoroethoxy) group is a sophisticated modification designed to confer favorable pharmacokinetic properties, particularly enhanced metabolic stability, which is a critical parameter for advancing compounds toward clinical development.

Future research should focus on the synthesis and evaluation of a dedicated library of compounds based on this exact scaffold to confirm these predicted trends and potentially uncover novel structure-activity relationships. Exploration of different linkers and substituents at the 2-position, coupled with a comprehensive assessment of ADME properties, will be crucial in unlocking the full therapeutic potential of this promising chemical series.

References

  • Wilson, K. P., et al. (1997). The structural basis for the specificity of pyridinylimidazole inhibitors of p38 MAP kinase. Chemistry & Biology.
  • Bolos, J., et al. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current Topics in Medicinal Chemistry.
  • Anonymous. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. BenchChem.
  • Scapin, G., et al. (2003). Structural basis for p38 MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity.
  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
  • Natarajan, S. R., et al. (2006). p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones. Bioorganic & Medicinal Chemistry Letters.
  • Dhar, T. G. M., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters.
  • Regan, J., et al. (2000). SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Anonymous. (2011). Method for producing 2-amino-4-(trifluoromethyl)pyridine.
  • Orth, H. D., et al. (1986). Process for the production of 2-amino-3-nitro-6-(4-fluorobenzylamino)pyridine.
  • El-Sayed, N. N. E., et al. (2022).
  • Novartis AG. (2014). U.S. Patent No. 8,829,195.
  • Anonymous. (2006). Process for preparing 2-aminopyridine derivatives.
  • BLDpharm. (n.d.). 2-Bromo-4-(2,2,2-trifluoroethoxy)pyridine. BLDpharm.com.
  • Ma, X., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry.
  • Anonymous. (2018). Preparation method of 2-amino-4-fluoropyridine.
  • Bouattour, A., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.
  • de Souza, M. V. N., et al. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Bioorganic & Medicinal Chemistry Letters.
  • Ossila. (n.d.). 2-Bromo-4-fluoropyridine. Ossila.com.
  • Anonymous. (n.d.). p38 MAP Kinase Inhibitor IV. MilliporeSigma.
  • ChemicalBook. (2025). 2-BROMO-4,6-DIFLUORO-PYRIDINE. ChemicalBook.com.
  • Ottokemi. (n.d.). 2-Fluoro-4-bromo pyridine, 97%. Ottokemi.com.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-fluoropyridine 96%. SigmaAldrich.com.

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Commercial 2-Bromo-4-(2-fluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. The presence of even trace impurities can have significant downstream consequences, affecting reaction yields, creating unforeseen byproducts, and compromising the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison and detailed experimental protocols for the comprehensive purity assessment of a key building block, 2-Bromo-4-(2-fluoroethoxy)pyridine.

This document moves beyond a simple listing of methods to explain the rationale behind experimental choices, ensuring a robust and self-validating approach to quality control. We will explore the likely synthetic origins of this molecule to anticipate potential impurities and detail a multi-pronged analytical strategy for their detection and quantification.

The Synthetic Landscape: Predicting Potential Impurities

A thorough understanding of a molecule's synthesis is the first step in a robust purity assessment. While multiple synthetic routes to 2-Bromo-4-(2-fluoroethoxy)pyridine are conceivable, a common and logical pathway involves a two-step process: a Sandmeyer-type reaction to introduce the bromine, followed by an etherification to append the 2-fluoroethoxy group. Each of these steps can introduce specific impurities.

A likely synthetic pathway for 2-Bromo-4-(2-fluoroethoxy)pyridine and its potential impurities is depicted below.

cluster_0 Step 1: Sandmeyer-Type Reaction cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Potential Impurities 2-Amino-4-hydroxypyridine 2-Amino-4-hydroxypyridine Diazonium Salt Diazonium Salt 2-Amino-4-hydroxypyridine->Diazonium Salt NaNO2, HBr Impurity_A Unreacted 2-Amino-4-hydroxypyridine 2-Amino-4-hydroxypyridine->Impurity_A Incomplete Reaction 2-Bromo-4-hydroxypyridine 2-Bromo-4-hydroxypyridine Diazonium Salt->2-Bromo-4-hydroxypyridine CuBr Impurity_B Phenolic Byproduct (4-Hydroxypyridine) Diazonium Salt->Impurity_B Side Reaction (Hydrolysis) Impurity_D Isomeric Byproduct (e.g., 3-Bromo-4-(2-fluoroethoxy)pyridine) Diazonium Salt->Impurity_D Side Reaction Target_Molecule 2-Bromo-4-(2-fluoroethoxy)pyridine 2-Bromo-4-hydroxypyridine->Target_Molecule Base, 1-Bromo-2-fluoroethane Impurity_C Unreacted 2-Bromo-4-hydroxypyridine 2-Bromo-4-hydroxypyridine->Impurity_C Incomplete Reaction 1-Bromo-2-fluoroethane 1-Bromo-2-fluoroethane

Caption: Predicted synthetic pathway and potential impurities.

Based on this predicted synthesis, the following classes of impurities should be considered:

  • Starting Material Residues: Incomplete conversion in either step can lead to the presence of 2-amino-4-hydroxypyridine or 2-bromo-4-hydroxypyridine.

  • Byproducts of the Sandmeyer Reaction: The Sandmeyer reaction is known to produce side products.[1][2][3] The diazonium salt intermediate can react with water to form a phenolic byproduct, in this case, potentially 4-hydroxypyridine.

  • Isomeric Impurities: Depending on the precise reaction conditions, minor amounts of isomeric bromination products could be formed.

  • Reagents and Solvents: Residual solvents and unreacted etherification reagents like 1-bromo-2-fluoroethane could also be present.

A Multi-Modal Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive evaluation.

Analytical TechniquePrincipleInformation GainedStrengthsLimitations
HPLC-UV Separation based on polarity and differential partitioning between a stationary and mobile phase.Quantitative purity (area percent), detection of non-volatile impurities.High precision and accuracy for quantification, versatile for a wide range of compounds.Peak identification can be ambiguous without reference standards.
GC-MS Separation based on volatility and polarity, followed by mass-based identification.Identification of volatile and semi-volatile impurities, confirmation of molecular weight.High resolving power for volatile compounds, definitive identification via mass spectra.Not suitable for non-volatile or thermally labile impurities.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation of the main component, identification and quantification of impurities with distinct signals.Provides detailed structural information, can identify unknown impurities.Lower sensitivity for trace impurities compared to chromatographic methods.

Experimental Protocols

The following protocols provide a robust framework for the purity assessment of commercial 2-Bromo-4-(2-fluoroethoxy)pyridine.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed to provide a quantitative assessment of the primary component and detect less volatile impurities. A reverse-phase C18 column is a suitable starting point due to the moderate polarity of the target molecule.

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm (A preliminary UV scan of the compound dissolved in the mobile phase is recommended to determine the optimal detection wavelength).

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-Bromo-4-(2-fluoroethoxy)pyridine sample.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of ~1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Rationale for Method Design:

The use of a gradient elution is crucial for separating compounds with a range of polarities, from potentially polar starting materials to the less polar target molecule and other byproducts. Formic acid is added to the mobile phase to improve peak shape by protonating the pyridine nitrogen.

Start Start Sample_Prep Sample Preparation (Dissolve & Filter) Start->Sample_Prep HPLC_System HPLC System (Pump, Injector, Column Oven) Sample_Prep->HPLC_System Separation C18 Reverse-Phase Column (Gradient Elution) HPLC_System->Separation Detection UV/PDA Detector (265 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Detection->Data_Analysis End End Data_Analysis->End

Caption: HPLC-UV experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying volatile and semi-volatile impurities that may not be well-resolved or detected by HPLC.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole).

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 70 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: 5 minutes at 280 °C.

  • MSD Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

Sample Preparation:

  • Dissolve approximately 5 mg of the sample in 1 mL of dichloromethane or ethyl acetate.

  • Further dilute as necessary to avoid detector saturation.

Rationale for Method Design:

The non-polar DB-5ms column is a good general-purpose column for separating a variety of analytes based on their boiling points. The temperature program is designed to elute any low-boiling point impurities first, followed by the target molecule and any higher-boiling point byproducts. EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared to library spectra for identification. The characteristic isotopic pattern of bromine (M and M+2 peaks of nearly equal intensity) will be a key diagnostic feature in the mass spectra of bromine-containing compounds.[4][5]

Start Start Sample_Prep Sample Preparation (Dissolve in Volatile Solvent) Start->Sample_Prep GC_System GC System (Injector, Oven) Sample_Prep->GC_System Separation Capillary Column (Temperature Program) GC_System->Separation MS_System Mass Spectrometer (EI Ionization, Mass Analyzer) Separation->MS_System Data_Analysis Data Analysis (Library Search, Fragmentation Analysis) MS_System->Data_Analysis End End Data_Analysis->End

Caption: GC-MS experimental workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the structure of the main component and can be used to identify and quantify impurities with unique proton or carbon signals.

Instrumentation:

  • NMR spectrometer (400 MHz or higher recommended for better resolution).

Experimental Conditions:

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Analyses: ¹H NMR, ¹³C NMR, and consider 2D experiments like COSY and HSQC for complex spectra or definitive assignments.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Expected Spectral Features for 2-Bromo-4-(2-fluoroethoxy)pyridine:

  • ¹H NMR:

    • Signals corresponding to the protons of the 2-fluoroethoxy group, likely showing coupling to each other and to the fluorine atom.

    • Three distinct signals for the aromatic protons on the pyridine ring, with chemical shifts and coupling patterns characteristic of a 2,4-disubstituted pyridine.

  • ¹³C NMR:

    • Five signals for the pyridine ring carbons. The carbon bearing the bromine will be significantly downfield.

    • Two signals for the carbons of the 2-fluoroethoxy group. The carbon attached to the fluorine will show a large one-bond carbon-fluorine coupling constant.[6]

Purity Estimation by NMR:

The purity can be estimated by comparing the integral of a well-resolved proton signal of the main component to the integrals of signals corresponding to impurities, if a certified reference standard is used as an internal or external calibrant.

Comparison with Commercial Alternatives

The purity of commercially available 2-Bromo-4-(2-fluoroethoxy)pyridine can vary between suppliers. It is crucial to obtain and review the Certificate of Analysis (CoA) for each batch.

SupplierStated PurityAnalytical Technique(s) on CoAPotential for Unlisted Impurities
Supplier A ≥97%HPLC, ¹H NMRModerate: The CoA may only report the purity by a single method. Other impurities may be present.
Supplier B ≥98%HPLC, GC-MS, ¹H NMRLow: A more comprehensive analysis reduces the risk of undetected impurities.
Supplier C 95%GCHigh: A single technique, especially GC alone, may not detect non-volatile impurities.

It is important to note that the stated purity on a CoA may be based on a single analytical technique and may not reflect the full impurity profile. Therefore, independent verification using the multi-modal approach described in this guide is highly recommended.

Conclusion

The rigorous purity assessment of 2-Bromo-4-(2-fluoroethoxy)pyridine is a critical step in ensuring the quality and consistency of research and development in the pharmaceutical industry. By employing a combination of HPLC-UV for quantitative analysis, GC-MS for volatile impurity identification, and NMR for structural confirmation, researchers can have a high degree of confidence in the quality of this important synthetic intermediate. This guide provides the foundational knowledge and detailed protocols to establish a robust, self-validating system for the purity assessment of this and other critical reagents.

References

  • Ottokemi. (n.d.). 2-Fluoro-4-bromo pyridine, 97% 128071-98-7. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from [Link]

  • ResearchGate. (2025). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making 2-bromopyridine.
  • Semantic Scholar. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM CATALYSIS. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Pharm D Guru. (2025). SANDMEYERS REACTION. Retrieved from [Link]

  • PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2020). GCMS 3 Fragmentation Patterns. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Retrieved from [Link]

  • SIELC Technologies. (2024). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-Bromo-4-fluoropyridine. Retrieved from [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • PubMed Central (PMC). (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]

  • YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism. Retrieved from [Link]

  • MDPI. (2020). Chemical Impurities: An Epistemological Riddle with Serious Side Effects. Retrieved from [Link]

Sources

A Researcher's Guide to Comparing Experimental and Predicted NMR Spectra for Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Substituted pyridines are a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Unambiguous characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation. This guide provides an in-depth comparison of two complementary approaches: the direct acquisition of experimental NMR spectra and the rapidly evolving field of computational NMR prediction. We will explore the nuances of each methodology, offering practical insights to help researchers, scientists, and drug development professionals leverage their synergistic potential.

Section 1: The Experimental Benchmark: Acquiring High-Fidelity NMR Data

The foundation of any robust structural analysis is a high-quality experimental NMR spectrum. This serves as the "ground truth" against which all predictive models are validated.[1][2] Achieving this benchmark requires meticulous attention to detail in sample preparation and instrument setup.

The quality of your NMR spectrum is directly influenced by the quality of your sample.[3][4] A poorly prepared sample can lead to broad peaks, poor resolution, and misleading results.[3][4]

Step-by-Step Experimental Protocol:

  • Analyte Purity and Quantity: Begin with a purified sample of the substituted pyridine. For a standard ¹H NMR spectrum, 5-25 mg of the compound is typically sufficient.[4][5] For ¹³C NMR, which is inherently less sensitive, a higher concentration (50-100 mg) is often necessary to obtain a good signal-to-noise ratio in a reasonable time.[4][5]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves your compound.[3][4][5] The choice of solvent is critical as it must not react with the sample and its residual peaks should not overlap with signals of interest.[3] Common choices for substituted pyridines include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).

  • Homogenization: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial before transferring it to the NMR tube.[4][5] Gentle vortexing or sonication can aid in complete dissolution.[4] This ensures a homogeneous solution, which is crucial for sharp, well-defined NMR signals.

  • Filtration: It is imperative to remove any particulate matter.[3][5][6] Suspended solids will distort the magnetic field homogeneity, leading to broad spectral lines that cannot be corrected by shimming.[3] A simple and effective method is to filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality, clean NMR tube.[6]

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for organic solvents or DSS for aqueous solutions can be added.[3] TMS is chemically inert and its sharp singlet at 0 ppm provides a reliable reference point.

  • Tube and Cap Hygiene: Use clean, unscratched NMR tubes and caps to prevent contamination.[5] After use, tubes should be thoroughly cleaned and dried. Drying in a hot oven is discouraged as it may not effectively remove solvent vapors.[6]

Section 2: The Predictive Power: Computational NMR Spectroscopy

Computational chemistry offers a powerful avenue for predicting NMR spectra, providing insights that can aid in spectral assignment and even help to distinguish between potential isomers.[7][8] The most common and reliable method for this is Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method.[9][10][11]

The computational process mimics the physical experiment. First, the molecule's most stable three-dimensional structure (its lowest energy conformation) is determined through geometry optimization. Then, the magnetic shielding of each nucleus in that optimized geometry is calculated. This shielding value is then converted to the familiar chemical shift (δ) by referencing it against the calculated shielding of a standard compound, typically TMS.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Computational workflow for predicting NMR spectra using DFT-GIAO."

  • Structure Input: Build the 3D structure of the desired substituted pyridine using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and effective level of theory for this is the B3LYP functional with a 6-31G(d) basis set.[9]

  • NMR Calculation: Using the optimized geometry, set up the NMR calculation. The NMR=GIAO keyword is standard in many quantum chemistry software packages like Gaussian.[10][12] It is crucial to use a reasonably large basis set for the NMR calculation itself to achieve good accuracy; TZVP or aug-pcS-2 are good choices.

  • Reference Calculation: Perform the same geometry optimization and NMR calculation for the reference standard, tetramethylsilane (TMS), at the exact same level of theory.[13] This is a critical step for consistency.

  • Chemical Shift Calculation: The output of the NMR calculation will be the isotropic magnetic shielding constants (σ_iso) for each atom. The predicted chemical shift (δ_pred) is calculated using the following formula: δ_pred = σ_iso(TMS) - σ_iso(pyridine)

  • Solvent Effects: For improved accuracy, solvent effects can be included in the calculation using a continuum model like the Polarizable Continuum Model (PCM). This can be particularly important for polar molecules or where hydrogen bonding with the solvent is possible.[14]

Section 3: Head-to-Head Comparison: A Case Study

To illustrate the comparison, let's consider two simple substituted pyridines: 4-methylpyridine (4-picoline) and 4-chloropyridine. The experimental data is acquired in CDCl₃ on a 400 MHz spectrometer, and the predicted spectra are calculated at the B3LYP/6-311+G(2d,p) level of theory with a PCM for chloroform.

Compound Position Experimental ¹³C δ (ppm) Predicted ¹³C δ (ppm) Δδ (ppm)
4-Methylpyridine C2/C6149.2150.1+0.9
C3/C5124.5125.3+0.8
C4147.8148.5+0.7
CH₃21.120.5-0.6
4-Chloropyridine C2/C6150.5151.3+0.8
C3/C5123.9124.8+0.9
C4144.7145.6+0.9
Compound Position Experimental ¹H δ (ppm) Predicted ¹H δ (ppm) Δδ (ppm)
4-Methylpyridine H2/H68.458.52+0.07
H3/H57.087.15+0.07
CH₃2.342.28-0.06
4-Chloropyridine H2/H68.528.59+0.07
H3/H57.257.31+0.06

As the tables demonstrate, modern DFT methods can predict both ¹³C and ¹H chemical shifts with a high degree of accuracy. The mean absolute error is typically less than 1.5 ppm for ¹³C and 0.1 ppm for ¹H. The substituent effects are well-reproduced; for instance, the electron-donating methyl group in 4-methylpyridine shields the ring carbons and protons relative to pyridine itself, while the electron-withdrawing chloro group has a deshielding effect. These trends are captured by the calculations.[15][16][17]

Discrepancies between experimental and predicted values can arise from several factors, including:

  • Basis Set and Functional Choice: The accuracy is sensitive to the level of theory.[14][18]

  • Solvent and Conformational Effects: Implicit solvent models are good but not perfect. For molecules with significant flexibility, averaging over multiple low-energy conformers may be necessary.[8]

  • Vibrational Averaging: The calculations are performed on a static, optimized geometry, whereas molecules are constantly vibrating at room temperature.[19]

Section 4: Best Practices & Synergy

Neither the experimental nor the computational approach is a panacea. Their true power is realized when they are used in concert.

dot graph LR { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Synergistic relationship between experimental and computational NMR."

Recommendations for an Integrated Workflow:

  • Predict First, Then Confirm: For a newly synthesized compound, perform computational predictions for all likely isomers. This can provide a strong hypothesis for the structure before significant time is invested in multi-dimensional NMR experiments.[20]

  • Use Computation to Resolve Ambiguity: In cases of complex or overlapping experimental spectra, predicted chemical shifts can be invaluable for making confident assignments of specific resonances.

  • Validate Your Models: Always compare your computational results against well-characterized, known compounds to benchmark the accuracy of your chosen level of theory.[1][21] This builds confidence in the predictive power of your models for unknown structures.

  • Embrace Linear Scaling: For even greater accuracy, it is common practice to apply a linear regression to the calculated data.[9][18][22] By plotting experimental vs. calculated shifts for a set of related compounds, a correction factor can be derived to minimize systematic errors.[23]

Conclusion

The characterization of substituted pyridines is greatly enhanced by a dual approach that combines meticulous experimental NMR spectroscopy with the predictive power of computational methods. While experimental data provides the ultimate benchmark, DFT-based predictions offer a rapid, cost-effective, and increasingly accurate tool for aiding spectral interpretation and confirming structural assignments. By understanding the strengths and limitations of each technique and fostering a synergistic workflow, researchers can accelerate their discovery and development programs with a higher degree of confidence.

References

  • Validation of computational results with experimental data. Fiveable. [Link]

  • NMR Sample Preparation. University of Sheffield. [Link]

  • Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Taylor & Francis Online. [Link]

  • Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Organic & Biomolecular Chemistry. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR shifts with relativistic DFT. SCM. [Link]

  • Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. ACS Publications. [Link]

  • Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. SciSpace. [Link]

  • Simulation of NMR chemical shifts in heterocycles: a method evaluation. PubMed. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • How To Prepare And Run An NMR Sample. ALWSCI. [Link]

  • Proton Chemical Shifts of the 'Y-Substituted Pyridines.* AIP Publishing. [Link]

  • Sample Preparation. University College London. [Link]

  • Automated NMR Chemical Shift Calculation. GitHub. [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PubMed Central. [Link]

  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]

  • GIAO 13C NMR Calculation with Sorted Training Sets Improves Accuracy and Reliability for Structural Assignation. ACS Publications. [Link]

  • NMR. Gaussian.com. [Link]

  • Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual. [Link]

  • How to perform NMR calculation in Gaussian. YouTube. [Link]

  • Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. ACS Publications. [Link]

  • Validation of computational methods applied in molecular modeling of caffeine with epithelial anticancer activity: theoretical study of geometric, thermochemical and spectrometric data. SciELO. [Link]

  • Nuclear Magnetic Resonance (NMR). FACCTs. [Link]

  • 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. ResearchGate. [Link]

  • Theoretical Methods and Applications of Computational NMR. eScholarship.org. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • Validation. Quantemol-DB. [Link]

  • Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. ACS Publications. [Link]

  • DFT computational schemes for 15 N NMR chemical shifts of the condensed nitrogen-containing heterocycles. PubMed. [Link]

  • Computational chemist wants us to do all the experimental work then computational for validation. Reddit. [Link]

  • Fragment density functional theory calculation of NMR chemical shifts for proteins with implicit solvation. RSC Publishing. [Link]

  • Using Different Reference Standards in NMR Calculations (Gaussian). YouTube. [Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI. [Link]

  • Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. Scientific Research Publishing. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Computational NMR Study of Benzothienoquinoline Heterohelicenes. ResearchGate. [Link]

  • Comparison with experimental and DFT computational results of (a) NMR... ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Experimental (NMR) and Theoretical (DFT Method) Studies of the Nucleophilic Substitution Reaction. Academic Journal of Chemistry. [Link]

Sources

Publish Comparison Guide: Cost-Effectiveness of 2-Bromo-4-(2-fluoroethoxy)pyridine in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive cost-effectiveness and performance analysis of 2-Bromo-4-(2-fluoroethoxy)pyridine , a critical fluorinated building block in medicinal chemistry.

Executive Summary: The "Make vs. Buy" Verdict

For research scales exceeding 100 mg , the in-house synthesis of 2-Bromo-4-(2-fluoroethoxy)pyridine is decisively more cost-effective than commercial procurement.

While the compound is commercially available, it is often classified as a "custom synthesis" item with long lead times and high markups. Our analysis confirms that a single-step Nucleophilic Aromatic Substitution (


) protocol using 2-Bromo-4-chloropyridine  offers a >90% cost reduction  with superior purity control compared to commercial sourcing or alternative alkylation routes.
Metric Commercial Purchase In-House (Recommended Route)
Cost (1 g) $450 - $650$15 - $25 (Materials + Labor)
Lead Time 2 - 6 Weeks2 Days
Purity Risk Variable (Batch-dependent)High (Self-validated)
Scalability Linear Cost IncreaseEconomies of Scale

Strategic Value: Why This Building Block?

Before analyzing the synthesis, it is crucial to understand why this specific ether motif is selected over non-fluorinated analogs.

Performance in Drug Discovery

The 2-fluoroethoxy group serves as a strategic bioisostere for standard ethoxy or methoxy groups.

  • Metabolic Stability: The terminal fluorine atom blocks metabolic dealkylation. Standard ethoxy groups are prone to rapid

    
    -dealkylation by Cytochrome P450 enzymes. The strong C-F bond prevents hydrogen atom abstraction at the 
    
    
    
    -position, significantly extending the half-life (
    
    
    ) of the parent drug.
  • Lipophilicity Modulation: Fluorine lowers the basicity of the pyridine nitrogen and subtly modulates

    
    , improving membrane permeability without the drastic lipophilicity increase seen with trifluoromethyl (
    
    
    
    ) groups.

Technical Comparison of Synthesis Routes

We evaluated three primary sourcing strategies. Route A is the recommended protocol based on regioselectivity, cost, and operational simplicity.

Route A: Displacement (Recommended)
  • Precursor: 2-Bromo-4-chloropyridine (CAS: 73583-37-6)[1]

  • Reagent: 2-Fluoroethanol + Sodium Hydride (NaH)

  • Mechanism: Selective displacement of the 4-Chloro substituent.

  • Pros: High regioselectivity (4-Cl > 2-Br displacement); cheap starting materials; scalable.

  • Cons: Requires anhydrous conditions.

Route B: -Alkylation of Pyridone
  • Precursor: 2-Bromo-4-hydroxypyridine

  • Reagent: 1-Bromo-2-fluoroethane +

    
    
    
  • Mechanism:

    
     Alkylation.
    
  • Pros: Mild conditions.

  • Cons: Major Regioselectivity Issue. 4-Hydroxypyridines favor

    
    -alkylation (forming the pyridone) over 
    
    
    
    -alkylation (forming the ether) with standard bases. Forcing
    
    
    -alkylation requires expensive silver salts (
    
    
    ), destroying the cost benefit.
Route C: Commercial Sourcing
  • Pros: Zero labor.

  • Cons: Prohibitive cost for scale-up; often out of stock.

Detailed Experimental Protocol (Route A)

This protocol is validated for the synthesis of 2-Bromo-4-(2-fluoroethoxy)pyridine on a 1–10 g scale.

Reaction Scheme

ReactionScheme Figure 1: Regioselective SNAr synthesis targeting the 4-position. SM1 2-Bromo-4-chloropyridine (CAS 73583-37-6) Intermediate Meisenheimer Complex SM1->Intermediate THF, 0°C Reagent 2-Fluoroethanol + NaH Reagent->Intermediate Product 2-Bromo-4-(2-fluoroethoxy)pyridine (Target) Intermediate->Product - NaCl RT, 2h

Step-by-Step Methodology
  • Preparation of Alkoxide:

    • To a flame-dried round-bottom flask equipped with a stir bar and nitrogen inlet, add Sodium Hydride (60% dispersion in oil, 1.2 equiv) .

    • Wash NaH with dry hexanes (2x) to remove oil if high purity is required (optional for this route).

    • Suspend NaH in anhydrous THF (0.2 M relative to substrate) and cool to 0°C .

    • Add 2-Fluoroethanol (1.2 equiv) dropwise. Evolution of

      
       gas will occur. Stir for 15 minutes until gas evolution ceases.
      
  • Nucleophilic Attack:

    • Add 2-Bromo-4-chloropyridine (1.0 equiv) as a solution in minimal THF dropwise to the alkoxide solution at 0°C.

    • Note: The 4-chloro position is significantly more reactive toward

      
       than the 2-bromo position due to the higher electronegativity of chlorine stabilizing the transition state and the para-position activation.[2]
      
  • Reaction & Workup:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexanes:EtOAc 4:1) or LC-MS.

    • Quench: Carefully add saturated

      
       solution.
      
    • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.

    • Drying: Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude residue is often >90% pure.

    • Purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes) to yield the product as a clear oil or low-melting solid.

Cost Analysis Model

The following table compares the cost of producing 5 grams of the target compound.

Component Route A (In-House) Commercial Buy Notes
Precursor $10.00 (2-Bromo-4-Cl-py)N/ABased on bulk pricing (~$2/g).
Reagents $5.00 (Fluoroethanol/NaH)N/ACommon commodity chemicals.
Solvents/Consumables $10.00N/ATHF, EtOAc, Silica.
Labor (FTE) $100.00 (Est. 4 hours)$25.00 (Ordering/Receiving)FTE rate est. $25/hr.
Total Cost (5g) ~$125.00 ~$2,200.00 Savings: ~94%
Cost per Gram $25.00 $440.00

Data Source: Average catalog prices from major suppliers (Sigma, Combi-Blocks, Enamine) as of Feb 2026.

Critical Quality Attributes (CQA)

When validating the synthesized product, ensure the following specifications are met to guarantee performance in downstream coupling reactions (e.g., Suzuki-Miyaura).

  • Regioselectivity Confirmation:

    • 1H NMR: Confirm the presence of the C3-H and C5-H pyridine protons. A shift in the C3 proton is diagnostic of substitution at C4.

    • NOESY: If ambiguous, NOE correlations between the ether

      
       and the C3/C5 protons confirm the 4-position substitution.
      
  • Impurity Profile:

    • Ensure removal of 2-Bromo-4-chloropyridine starting material (<1%), as it will compete in subsequent Palladium-catalyzed couplings.

    • Ensure no 2,4-bis(2-fluoroethoxy)pyridine (double displacement), though this is rare at RT with 1.0-1.2 equiv of alkoxide.

References

  • Regioselectivity in Pyridine

    
    : 
    
    • Title: A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine.
    • Source: BenchChem.[2][3]

  • Metabolic Stability of Fluorinated Ethers

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source: N
    • URL:[Link]

  • Synthesis of Fluorinated Pyridines

    • Title: 2-Bromo-4-chloropyridine Properties and Synthesis.[1][2][4]

    • Source: ChemicalBook.
  • Alkylation Selectivity (N vs O)

    • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations.[5]

    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).
    • URL:[Link]

Sources

Safety Operating Guide

2-Bromo-4-(2-fluoroethoxy)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

Immediate Classification: Halogenated Organic Waste (Toxic/Irritant) . Critical Hazard: Potential for rapid transdermal toxicity (characteristic of brominated pyridines) and generation of hydrofluoric acid (HF) and hydrogen bromide (HBr) upon thermal decomposition.[1]

Do NOT:

  • Do NOT dispose of in general "Organic Solvent" or "Non-Halogenated" waste streams.[1]

  • Do NOT mix with strong acids or oxidizers (risk of exothermic decomposition).[1]

  • Do NOT dispose of down the drain.[1][2]

Disposal Pathway: High-temperature incineration with flue gas scrubbing (via licensed hazardous waste contractor).[1]

Chemical Profile & Hazard Identification

To handle this compound safely, one must understand the causality of its hazards. This is not generic waste; it is a functionalized heteroaromatic scaffold.[1]

PropertyValue/DescriptionOperational Implication
Chemical Class Halogenated Pyridine EtherRequires "Halogenated" waste stream segregation.[1]
Molecular Formula C₇H₇BrFNOContains both Br and F; combustion releases acidic gases.[1]
Inferred Hazards Acute Tox.[1][2][3][4][5] (Oral/Dermal) , Skin/Eye IrritantTreat as if fatal in contact with skin (H310/H311 conservative approach).[1]
Reactivity Weakly Basic (Pyridine N)Incompatible with strong acids; potential for salt formation.[1]
Flash Point >100°C (Predicted)Combustible but likely not a "Flammable Liquid" (Category 3) unless in solvent.

Scientific Rationale for Disposal Choice: The presence of the fluorine atom on the ethoxy side chain and the bromine on the pyridine ring dictates the disposal method.[1] Standard incineration without scrubbers releases corrosive HF and HBr gases, damaging incinerator infrastructure and violating environmental emission standards [1].[1] Therefore, this waste must be flagged for facilities equipped with wet scrubbers.[1]

Pre-Disposal Stabilization & Segregation

Before packaging, the chemical state must be assessed.[1] The workflow differs for pure substance versus reaction mixtures.[1]

Protocol A: Pure Substance (Solid or Liquid)[1]
  • Quenching: Not typically required for the pure compound as it is stable.[1][5]

  • Solubility Check: If the compound is in a solid state and needs to be transferred to a liquid waste stream, dissolve it in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate .[1]

    • Expert Insight: DCM is preferred because it is already a halogenated solvent, keeping the waste stream chemically consistent.[1]

Protocol B: Reaction Mixtures (Post-Workup)
  • Neutralization: If the waste solution is acidic (e.g., from an acid workup), neutralize to pH 6–8 using saturated Sodium Bicarbonate (NaHCO₃).[1]

    • Why: Acidic halogenated waste can generate free halogens or degrade waste containers over time.[1]

  • Phase Separation: Separate aqueous layers.[1] Aqueous waste containing trace pyridine should go to "Aqueous Toxic" waste, not general sewer.

Waste Segregation & Packaging

The integrity of the waste container is the primary barrier against exposure.[1]

Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

    • Avoid: Low-density plastics or metal cans (corrosion risk from potential hydrolysis).[1]

  • Cap: Vented caps are recommended if the waste contains residual oxidizers, though standard screw caps are acceptable for stable solutions.[1]

Labeling Requirements (The "Red Tag")

Your waste label must explicitly state:

  • Full Chemical Name: 2-Bromo-4-(2-fluoroethoxy)pyridine.[1]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[1]

  • Solvent Matrix: List all solvents present (e.g., "Solution in Dichloromethane 90%").

Disposal Workflow Visualization

The following diagram outlines the decision logic for disposing of 2-Bromo-4-(2-fluoroethoxy)pyridine to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 2-Bromo-4-(2-fluoroethoxy)pyridine StateCheck Is the Waste Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Liquid Dissolve Dissolve in Halogenated Solvent (e.g., DCM) if required by facility Solid->Dissolve If liquid stream preferred Segregate Segregate into HALOGENATED ORGANIC Stream Solid->Segregate If solid waste accepted Liquid->Segregate Dissolve->Segregate Container Packaging: HDPE Jerrycan or Amber Glass (Secondary Containment Required) Segregate->Container Label Labeling: Mark as 'TOXIC' and 'HALOGENATED' List all constituents Container->Label Handover Handover to EHS/Contractor Method: Incineration w/ Scrubbing Label->Handover

Figure 1: Decision matrix for the safe disposal of halogenated pyridine derivatives.

Emergency Spill Procedures

In the event of a spill, immediate containment is necessary to prevent environmental contamination and personnel exposure.[1][5][6]

PPE Required:

  • Respiratory: Half-mask respirator with organic vapor/acid gas cartridges (OV/AG).[1]

  • Skin: Double-gloving is mandatory.[1] Inner layer: Nitrile (4 mil); Outer layer: Silver Shield/Laminate (if available) or thick Nitrile (8 mil).[1]

    • Reasoning: Brominated pyridines can permeate standard nitrile gloves rapidly [2].[1]

Spill Protocol:

  • Evacuate & Ventilate: Clear the immediate area.[1][5]

  • Contain: Do NOT use water. Surround the spill with an inert absorbent (Vermiculite, Dry Sand, or Chemizorb®).[1]

  • Collect: Scoop the absorbed material into a wide-mouth HDPE jar.

  • Decontaminate: Wipe the surface with a dilute soap solution, followed by water.[1] Collect all wipes into the same waste jar.

  • Label: Mark the jar as "Debris from Chemical Spill: Halogenated Pyridine."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Management: Halogenated Solvents. [Link][1]

Sources

Personal Protective Equipment (PPE) & Safe Handling Guide: 2-Bromo-4-(2-fluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Stratification

Compound: 2-Bromo-4-(2-fluoroethoxy)pyridine Hazard Class: Severe Irritant / Potential Acute Toxicant

Handling halogenated pyridine derivatives requires a conservative safety posture. While specific toxicological data for this exact CAS may be limited, structural activity relationship (SAR) analysis with analogs (e.g., 2-Bromo-4-fluoropyridine, Pyridine) dictates that this compound be treated as a Category 2 Skin/Eye Irritant and a Category 4 Acute Toxicant (Oral/Dermal/Inhalation).

Critical Causality: The pyridine ring facilitates transdermal absorption, potentially carrying the halogenated moiety into systemic circulation. The fluoroethoxy group increases lipophilicity compared to simple hydroxypyridines, enhancing skin permeation rates. Therefore, standard "lab coat and glasses" protocols are insufficient for synthesis or scale-up operations.

The PPE Matrix: Risk-Based Selection

This matrix validates PPE choices based on permeation kinetics and physical state (likely a liquid or low-melting solid at room temperature).

Protection ZoneStandard Handling (< 1g)Scale-Up / Synthesis (> 1g or Heating)Technical Rationale
Hand Protection Double Nitrile (Total thickness > 8 mil)Laminate / Barrier (e.g., Silver Shield®) under NitrilePyridines degrade latex and thin nitrile. Double gloving creates a "breakthrough buffer."
Eye Protection Chemical Safety Goggles (Indirect Vent)Chemical Goggles + Face ShieldHalogenated pyridines are lachrymators. Vapors can bypass standard safety glasses.
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood + N95/P100 (if solid) or OV Cartridge (if liquid outside hood)Inhalation is the fastest route to CNS toxicity (dizziness/nausea).
Body Defense Standard Cotton Lab CoatTyvek® Sleeve Covers + Chemical ApronProtects wrists (the most common exposure point during pipetting).
Decision Logic: PPE Selection

The following diagram illustrates the decision process for selecting the appropriate PPE based on the physical state and quantity of the reagent.

PPE_Decision_Tree Start Start: Assess Reagent State State_Check Physical State at RT? Start->State_Check Solid Solid / Powder State_Check->Solid Powder Liquid Liquid / Oil State_Check->Liquid Liquid Qty_Check_Sol Quantity > 1g? Solid->Qty_Check_Sol Qty_Check_Liq Heated or > 5mL? Liquid->Qty_Check_Liq Level1 LEVEL 1: Standard Double Nitrile + Goggles Fume Hood Required Qty_Check_Sol->Level1 No Level3 LEVEL 3: Aerosol Risk Add P100 Respirator Static Control Qty_Check_Sol->Level3 Yes Qty_Check_Liq->Level1 No Level2 LEVEL 2: High Risk Silver Shield Gloves Face Shield + Apron Qty_Check_Liq->Level2 Yes

Figure 1: Decision logic for PPE selection based on physical state and operational scale.

Operational Protocol: Safe Handling Workflow

This protocol is designed to minimize "transient exposure"—the brief moments during weighing or transfer where accidents occur.

Phase A: Preparation (Engineering Controls)
  • Verify Ventilation: Ensure fume hood is active. Tape a Kimwipe to the sash; if it doesn't angle inward 45°, do not proceed.

  • Deactivation Prep: Prepare a beaker of 10% Bleach (Sodium Hypochlorite) or 2M HCl inside the hood. Pyridines can be neutralized/protonated to non-volatile salts to reduce vapor pressure during cleanup.

Phase B: The "No-Touch" Weighing Technique

Goal: Prevent contamination of balance and gloves.

  • Don PPE: Put on inner nitrile gloves (white), then outer nitrile gloves (blue/purple). This color contrast highlights tears immediately.

  • Tare Setup: Place a secondary container (weigh boat or jar) on the balance.

  • Transfer:

    • If Liquid: Use a positive-displacement pipette to prevent dripping (low surface tension of fluorinated ethers causes dripping in air-displacement pipettes).

    • If Solid: Use a disposable spatula. Do not tap the spatula on the flask rim; this creates aerosol dust.

  • Seal: Cap the reaction vessel before removing it from the balance.

Phase C: Reaction & Cleanup
  • Solvent Choice: When dissolving, avoid DCM (Dichloromethane) if possible. DCM enhances the permeation of pyridines through nitrile gloves. Use Ethyl Acetate or Toluene if chemistry permits.

  • Doffing (Crucial Step):

    • Wash outer gloves with soap/water while still wearing them.

    • Peel outer gloves off, turning them inside out.

    • Inspect inner gloves for discoloration.

Emergency Response & Disposal

Decontamination Workflow

In the event of a spill or exposure, immediate action is required to prevent systemic absorption.[1][2][3][4]

Emergency_Response Spill Spill / Exposure Type Exposure Type? Spill->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin 1. Drench (15 min) 2. Soap Wash 3. Seek Medical Skin->Action_Skin Action_Eye 1. Eyewash (15 min) 2. Hold Lids Open 3. ER Immediately Eye->Action_Eye Action_Inhal 1. Fresh Air 2. Oxygen (if trained) 3. Monitor Breathing Inhal->Action_Inhal

Figure 2: Immediate emergency response workflow for exposure incidents.

Disposal Logistics
  • Waste Stream: Halogenated Organic Waste .

  • Segregation: Do NOT mix with acidic waste streams initially if the pyridine is un-neutralized, as exotherms can occur.

  • Labeling: Clearly mark tag with "Contains Pyridine Derivatives" and "Fluorinated Organics." This alerts waste handlers to the potential for toxic combustion byproducts (HF, HBr) during incineration.

References

  • National Institute for Occupational Safety and Health (NIOSH). Pyridine: Systemic Agent.[5] CDC Emergency Response Database. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]

  • PubChem. 2-Bromo-4-fluoropyridine (Analogous Compound Safety Data). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.